2-Amino-1,3-bis(carboxylethoxy)propane
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-amino-3-(2-carboxyethoxy)propoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c10-7(5-15-3-1-8(11)12)6-16-4-2-9(13)14/h7H,1-6,10H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYUSUCQZDSSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, physicochemical properties, a detailed plausible synthesis protocol, and its application in bioconjugation for targeted protein degradation.
Chemical Structure and Properties
This compound is a trifunctional molecule featuring a central primary amine and two terminal carboxylic acid groups connected by ethoxy linkers to a propane (B168953) backbone. This structure provides a versatile scaffold for the synthesis of heterobifunctional molecules. The primary amine serves as a conjugation point for a ligand that binds to a target protein, while the two carboxylic acid groups can be coupled to a ligand for an E3 ubiquitin ligase. The molecule is often supplied as a hydrochloride salt to improve its stability and handling.
The chemical structure is represented by the SMILES string: NC(COCCC(O)=O)COCCC(O)=O.[1]
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C9H18ClNO6 | [2] |
| Molecular Weight | 271.70 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically >96% | [1] |
| Solubility | Soluble in water and DMSO | |
| Storage | Store at room temperature, keep dry and cool. In solvent, -80°C for up to 2 years. | [2] |
Synthesis Protocol
While specific proprietary synthesis methods may vary between suppliers, a plausible and chemically sound synthetic route can be devised starting from the readily available precursor, 2-amino-1,3-propanediol (B45262) (serinol). The synthesis involves a three-step process: protection of the primary amine, etherification of the hydroxyl groups, and subsequent deprotection and hydrolysis.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the Amine Group of 2-Amino-1,3-propanediol
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent such as a mixture of water and acetonitrile.
-
Add triethylamine (B128534) (2.5 eq) to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc anhydride) (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo to yield the Boc-protected 2-amino-1,3-propanediol.
Step 2: Etherification of the Hydroxyl Groups
-
Dissolve the Boc-protected 2-amino-1,3-propanediol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) (2.2 eq) portion-wise to the solution, allowing for the evolution of hydrogen gas to cease between additions.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add ethyl 3-bromopropionate (2.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Boc-protected diethyl ester intermediate.
Step 3: Deprotection and Hydrolysis
-
Dissolve the purified Boc-protected diethyl ester (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl).
-
Stir the mixture at room temperature for 2-4 hours to remove the Boc protecting group.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess HCl, yielding the diethyl ester hydrochloride salt.
-
Dissolve the diethyl ester hydrochloride salt in a mixture of water and a co-solvent like THF.
-
Add an excess of lithium hydroxide (B78521) (LiOH) ( >2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-8 hours to hydrolyze the ethyl esters to carboxylic acids.
-
Monitor the hydrolysis by TLC or LC-MS.
-
Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound as its hydrochloride salt.
Application in PROTAC Development
This compound is a valuable linker for the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Protocol: General PROTAC Synthesis using this compound
Step 1: Amide Coupling to the Target Protein Ligand
-
Dissolve the target protein ligand containing a suitable amine-reactive functional group (e.g., a primary or secondary amine) (1.0 eq) and this compound hydrochloride (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the resulting intermediate by preparative HPLC.
Step 2: Amide Coupling to the E3 Ligase Ligand
-
Dissolve the purified intermediate from Step 1 (1.0 eq) and the E3 ligase ligand containing a primary or secondary amine (1.1 eq) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Visualizations
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC molecule using this compound as the linker.
Caption: Logical workflow for the two-step synthesis of a PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The following diagram illustrates the signaling pathway of targeted protein degradation facilitated by a PROTAC molecule.
References
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
Quantitative experimental data for 2-Amino-1,3-bis(carboxylethoxy)propane is limited in publicly accessible databases. The information available is primarily for its hydrochloride salt and is provided by commercial suppliers.
Table 1: Physicochemical Data for this compound and its Hydrochloride Salt
| Property | Value | Source/Variant |
| IUPAC Name | 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionic acid | This compound |
| Synonyms | This compound HCl salt | Hydrochloride Salt |
| Molecular Formula | C₉H₁₇NO₆ | Free Base |
| C₉H₁₈ClNO₆ | Hydrochloride Salt | |
| Molecular Weight | 235.24 g/mol [1][2] | Free Base |
| 271.70 g/mol [3] | Hydrochloride Salt | |
| CAS Number | 1020112-73-5[4][] | Hydrochloride Salt |
| 2421153-68-4[6][7] | Hydrochloride Salt | |
| Appearance | White to off-white solid | Hydrochloride Salt |
| Purity | >96% | Hydrochloride Salt[4] |
| Solubility | DMSO: 200 mg/mL (736.11 mM)[3] | Hydrochloride Salt |
| Storage | Store at room temperature, keep dry and cool. In solvent: -80°C for 2 years, -20°C for 1 year.[3] | Hydrochloride Salt |
Note: Specific experimental data for melting point, boiling point, and pKa values are not available in the reviewed literature.
Synthesis of this compound
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Representative Experimental Protocol for Synthesis
Materials:
-
2-Amino-1,3-propanediol
-
Ethyl acrylate
-
Methanol (B129727) (or other suitable solvent)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
Step 1: Michael Addition
-
Dissolve 2-amino-1,3-propanediol (1 equivalent) in methanol in a round-bottom flask.
-
Slowly add ethyl acrylate (2.2 equivalents) to the solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product, the diethyl ester intermediate, can be purified by column chromatography.
Step 2: Saponification (Ester Hydrolysis)
-
Dissolve the purified diethyl ester intermediate in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (2.5 equivalents) to the flask.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the ester is fully hydrolyzed.
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.
-
The resulting precipitate, this compound hydrochloride, can be collected by filtration, washed with cold water, and dried under vacuum.
Application in PROTAC Synthesis
The primary utility of this compound is as a linker in the construction of PROTACs. Its three functional groups allow for the covalent attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The choice of which functional group on the linker to react first depends on the overall synthetic strategy and the functional groups available on the POI and E3 ligase ligands. A common approach involves two sequential amide bond formations.
General PROTAC Conjugation Workflow
Caption: Sequential amide coupling for PROTAC synthesis.
Representative Protocol for Amide Bond Formation using EDC/NHS
This protocol describes the coupling of a carboxylic acid on the linker to a primary amine on a ligand (POI or E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing ligand (POI or E3 ligase)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
DIPEA (N,N-Diisopropylethylamine)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve this compound (1 equivalent), NHS (1.2 equivalents), and EDC (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 30-60 minutes to activate one of the carboxylic acid groups.
-
In a separate flask, dissolve the amine-containing ligand (1 equivalent) and DIPEA (2 equivalents) in anhydrous DMF.
-
Add the ligand solution to the activated linker solution and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by preparative HPLC to yield the desired conjugate.
-
This process is then repeated to attach the second ligand to the remaining carboxylic acid on the linker.
Mechanism of Action of PROTACs
This compound serves as the crucial linker in a PROTAC molecule, which does not possess inherent biological activity itself but enables the proximity-induced degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its bifunctional nature, with a central amine and two terminal carboxylic acids, provides a versatile platform for the synthesis of PROTACs. While a comprehensive dataset of its physicochemical properties is yet to be established in the public domain, its utility as a flexible, hydrophilic linker is well-recognized. The representative synthetic and application protocols provided in this guide offer a starting point for the design and execution of experiments aimed at developing novel protein degraders for therapeutic and research applications. Further characterization of this molecule and the development of optimized synthetic routes will undoubtedly contribute to the advancement of the rapidly evolving field of targeted protein degradation.
References
- 1. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Properties and Applications of CAS Number 1020112-73-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS Number 1020112-73-5, chemically identified as 2-Amino-1,3-bis(carboxylethoxy)propane, is a key bifunctional linker molecule increasingly utilized in the advanced fields of targeted protein degradation and bioconjugation. Its unique structural features, comprising a central primary amine and two terminal carboxylic acid groups connected by flexible polyethylene (B3416737) glycol (PEG)-like chains, make it a versatile building block in the design and synthesis of complex therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this linker, with a focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in drug development. These properties influence its reactivity, solubility, and overall contribution to the pharmacokinetic and pharmacodynamic profile of the final conjugate molecule.
| Property | Value | References |
| CAS Number | 1020112-73-5 | [1][2][3][4][5][6][7][8][9][10][11][12] |
| IUPAC Name | 3,3'-((2-Aminopropane-1,3-diyl)bis(oxy))dipropionic acid | [2] |
| Synonyms | This compound | [1][3][4][5][6][7][8][9][10][11][12] |
| Molecular Formula | C9H17NO6 | [1][3][4][5][6] |
| Molecular Weight | 235.23 g/mol | [1][2][6] |
| Appearance | White to off-white solid | [9] |
| Purity | Typically >95% | [5][8] |
| Storage Conditions | Recommended storage at -20°C for long-term stability.[5] Can be shipped at ambient temperature.[5] | [5] |
| Solubility | Soluble in DMSO, DCM, DMF | [12] |
Role in PROTAC and Bioconjugate Design
The primary application of this compound is as a heterobifunctional linker.[1][7] In the context of PROTACs, the linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase.[4] This ternary complex formation facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.
The PEG-like nature of the linker imparts several desirable characteristics:
-
Increased Solubility: The hydrophilic ether linkages can enhance the aqueous solubility of the often hydrophobic PROTAC molecule, which is a common challenge in their development.[2][3]
-
Optimized Geometry: The flexibility of the linker allows for the necessary spatial orientation of the POI and E3 ligase to form a stable and productive ternary complex.[4]
-
Tunable Properties: The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency and can be systematically varied to optimize performance.[4]
In bioconjugation, such as the formation of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The terminal carboxylic acids can be activated to react with amine groups on the antibody, while the central amine can be acylated with a payload-containing moiety.
Experimental Protocols
The true utility of this linker is demonstrated in its application. Below are representative protocols for the key reactions it undergoes.
Amide Bond Formation using the Carboxylic Acid Groups
The two terminal carboxylic acid groups can be coupled with primary amines in the presence of an activating agent.
Protocol: General Amide Coupling
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing molecule (2 equivalents) in a suitable anhydrous solvent such as DMF or DMSO.
-
Activation: Add a coupling agent such as HATU (2.2 equivalents) and a base like DIPEA (4 equivalents) to the solution. Alternatively, EDC (2.2 equivalents) in combination with an additive like HOBt (2.2 equivalents) can be used.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
Acylation of the Primary Amine Group
The central primary amine is a nucleophile that can react with activated carboxylic acids, such as NHS esters.
Protocol: Reaction with an NHS Ester
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like DMF or DMSO.
-
Reaction: Add the NHS ester-containing molecule (1.1 equivalents) to the solution. The reaction is typically carried out at room temperature and can be facilitated by the addition of a non-nucleophilic base like DIPEA (2 equivalents).
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Purification: Once the reaction is complete, the product can be isolated by preparative HPLC or other suitable chromatographic techniques.
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a conceptual PROTAC synthesis workflow and the general reactivity of the linker.
Caption: Conceptual workflow for the synthesis of a PROTAC molecule.
Caption: Reactivity of the functional groups on the linker molecule.
Conclusion
This compound is a valuable and versatile linker for the construction of complex biomolecules. Its defined structure, which combines a primary amine for conjugation with two carboxylic acids for further derivatization, all connected by hydrophilic PEG-like chains, provides a powerful tool for researchers in drug discovery and development. The ability to modulate the solubility and spatial arrangement of conjugated moieties makes it a linker of choice in the rational design of potent and effective PROTACs and other targeted therapeutics. As the field of targeted therapies continues to expand, the demand for well-characterized and versatile linkers like CAS 1020112-73-5 is expected to grow.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. nbinno.com [nbinno.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 6. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound HCl|COA [dcchemicals.com]
- 11. data.epo.org [data.epo.org]
- 12. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional linker, this molecule plays a critical role in the design and efficacy of novel therapeutics aimed at targeted protein degradation. This document outlines its physicochemical properties, its central role in the mechanism of action of PROTACs, and relevant experimental considerations.
Core Data Presentation
A summary of the key quantitative data for this compound and its common variants is presented below. This allows for a quick comparison of their fundamental properties.
| Property | This compound | This compound hydrochloride | 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane |
| Molecular Weight | 235.23 g/mol [1] | 271.70 g/mol [2] | 347.45 g/mol [3] |
| Molecular Formula | C9H17NO6[4] | C9H18ClNO6[2] | C17H33NO6[5] |
| Appearance | Not specified | White to off-white solid | Not specified |
| Purity | >96%[4] | >98% | >95%[3] |
| Storage Conditions | Room temperature[1] | Room temperature, keep dry and cool. In solvent: -80°C for 2 years, -20°C for 1 year.[2] | -20°C[5] |
| Solubility | Not specified | DMSO: 200 mg/mL (736.11 mM) with sonication | DMSO, DCM, DMF[5] |
| CAS Number | Not specified | 1020112-73-5[4] | 2171072-53-8[3] |
Role in Targeted Protein Degradation
This compound serves as a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker's length, flexibility, and chemical properties are critical for the PROTAC's efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase. This compound provides a flexible and hydrophilic linkage, which can enhance the solubility and cell permeability of the PROTAC. The terminal amino and carboxylic acid groups offer versatile handles for conjugation to the respective ligands.
Mechanism of Action: The Ubiquitin-Proteasome System
The general mechanism of action for a PROTAC utilizing a linker such as this compound is a multi-step process within the cell:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
Recycling : The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.
Experimental Protocols
Generalized Synthesis of this compound
A plausible synthetic route would start from the commercially available 2-amino-1,3-propanediol (B45262). The synthesis would likely proceed through the following stages:
-
Protection of the Amino Group : The primary amine of 2-amino-1,3-propanediol is first protected to prevent it from reacting in subsequent steps. A common protecting group for amines is the tert-butoxycarbonyl (Boc) group.
-
Etherification of the Hydroxyl Groups : The two hydroxyl groups are then reacted with a suitable ethyl acrylate (B77674) derivative under basic conditions (e.g., Williamson ether synthesis). This would be followed by hydrolysis of the ester to yield the carboxylic acid functionalities.
-
Deprotection of the Amino Group : Finally, the Boc protecting group is removed under acidic conditions to yield the desired this compound.
General Protocol for PROTAC Synthesis using an Amino-dicarboxylic Acid Linker
This protocol outlines the general steps for coupling a target protein ligand and an E3 ligase ligand to a linker like this compound.
Materials:
-
Target protein ligand with a reactive functional group (e.g., a carboxylic acid).
-
E3 ligase ligand with a reactive functional group (e.g., an amine).
-
This compound.
-
Peptide coupling reagents (e.g., HATU, HOBt, EDC).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Amide Coupling : The amino group of the linker is coupled to the carboxylic acid of the target protein ligand using standard peptide coupling conditions. The reaction is carried out in an anhydrous solvent in the presence of a coupling agent and a base (e.g., DIPEA). The progress of the reaction is monitored by LC-MS.
-
Purification : The resulting intermediate (target protein ligand-linker) is purified by preparative HPLC.
-
Second Amide Coupling : The two carboxylic acid groups of the purified intermediate are then coupled to the amino group of the E3 ligase ligand, again using standard peptide coupling conditions.
-
Final Purification : The final PROTAC molecule is purified by preparative HPLC to yield the desired product.
Ternary Complex Formation Assay
Several biophysical techniques can be employed to confirm the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase). These include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Resonance Energy Transfer (FRET). A general workflow for a FRET-based assay is described below.
Principle: This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC. The target protein is labeled with a donor fluorophore, and the E3 ligase is labeled with an acceptor fluorophore. When the ternary complex forms, the donor and acceptor are brought into close proximity, resulting in an increase in the FRET signal.
Materials:
-
Purified, fluorescently labeled target protein (donor).
-
Purified, fluorescently labeled E3 ligase (acceptor).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of measuring FRET.
Procedure:
-
In a microplate, add the labeled target protein and the labeled E3 ligase to the assay buffer.
-
Add a serial dilution of the PROTAC compound to the wells.
-
Incubate the plate at room temperature for a specified period to allow for complex formation.
-
Measure the FRET signal using a microplate reader. An increase in the FRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the function of this compound in the context of PROTACs.
Caption: Mechanism of action for a PROTAC utilizing a flexible linker.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
References
- 1. This compound HCl|CAS 1020112-73-5|DC Chemicals [dcchemicals.com]
- 2. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, CAS 2171072-53-8 | AxisPharm [axispharm.com]
- 3. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
Unveiling the Solubility Profile of 2-Amino-1,3-bis(carboxylethoxy)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-1,3-bis(carboxylethoxy)propane and its derivatives. As a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, understanding its solubility is paramount for successful formulation and application in drug discovery and development. This document compiles available solubility data, outlines general experimental protocols for solubility determination, and illustrates the compound's primary application through a logical workflow diagram.
Quantitative Solubility Data
The solubility of this compound and its analogs is crucial for their handling and use in various experimental settings. The available data, primarily for the hydrochloride salt and its tert-butyl ester protected form, are summarized below.
| Compound | Solvent(s) | Solubility |
| This compound hydrochloride | Dimethyl sulfoxide (B87167) (DMSO) | 200 mg/mL |
| This compound hydrochloride | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL[1] |
| This compound hydrochloride | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[1] |
| This compound hydrochloride | 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL[1] |
| 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane | Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Dimethylformamide (DMF) | Soluble (qualitative) |
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general and widely accepted method for assessing the solubility of a chemical compound in various solvents is the shake-flask method, followed by a suitable analytical technique.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or its salt/derivative)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The amount should be sufficient to ensure that undissolved solids remain after equilibration.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC method (or other validated analytical technique) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent (e.g., in mg/mL or µg/mL) by taking into account the dilution factor.
Application in PROTAC Synthesis
This compound serves as a versatile PEG-based linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in connecting the target protein-binding ligand and the E3 ligase-binding ligand.
The diagram below illustrates the general workflow for utilizing this compound in the synthesis of a PROTAC.
Caption: PROTAC Synthesis Workflow.
This workflow demonstrates the sequential coupling of the target protein ligand and the E3 ligase ligand to the this compound linker to form the final PROTAC molecule. The amino group and the two terminal carboxylic acids of the linker provide the necessary reactive handles for these conjugation reactions.[3]
References
2-Amino-1,3-bis(carboxylethoxy)propane certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-Amino-1,3-bis(carboxylethoxy)propane, a key bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. This guide covers its chemical properties, typical analytical specifications, detailed experimental protocols for quality control, and a plausible synthetic route.
Core Properties and Specifications
This compound, often supplied as its hydrochloride salt, is a versatile chemical reagent featuring a primary amino group and two terminal carboxylic acids. This structure allows for orthogonal conjugation strategies, making it a valuable component in drug development and chemical biology. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxyl groups can form stable amide bonds with primary amines using coupling agents.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound hydrochloride.
| Property | Value |
| Chemical Name | Propanoic acid, 3,3'-[(2-amino-1,3-propanediyl)bis(oxy)]bis-, hydrochloride (1:1) |
| Molecular Formula | C₉H₁₈ClNO₆ |
| Molecular Weight | 271.70 g/mol |
| CAS Number | 2421153-68-4 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Typical Certificate of Analysis Data
The quality of this compound is critical for its application in sensitive assays and drug development. Below is a summary of typical specifications found on a Certificate of Analysis.
| Test | Specification |
| Appearance | White to off-white solid |
| Purity (by ¹H NMR) | ≥97.0% |
| ¹H NMR Spectrum | Consistent with structure |
| Storage Conditions | Room temperature (dry and cool). For long-term storage in solvent, -20°C (1 year) or -80°C (2 years). |
Synthesis Pathway
A plausible and common synthetic route to this compound starts from the readily available precursor, 2-amino-1,3-propanediol (B45262) (serinol). The synthesis involves a three-step process: protection of the amino group, etherification of the hydroxyl groups, and subsequent deprotection of the amine and hydrolysis of the esters.
Caption: Plausible synthesis route for this compound.
Detailed Synthesis Protocol
Step 1: N-Boc Protection of Serinol
-
Dissolve serinol in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a base, for example, triethylamine (B128534) or sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Extract the N-Boc-serinol product with an organic solvent and purify, typically by column chromatography.
Step 2: Etherification
-
Dissolve the N-Boc-serinol in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride, at 0°C to deprotonate the hydroxyl groups.
-
Slowly add tert-butyl acrylate to the reaction mixture.
-
Allow the reaction to proceed at room temperature until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product, N-Boc-2-Amino-1,3-bis(tert-butoxycarbonylethoxy)propane, with an organic solvent. Purify by column chromatography.
Step 3: Deprotection and Hydrolysis
-
Dissolve the purified, fully protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane. This step simultaneously removes the Boc protecting group and hydrolyzes the tert-butyl esters.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and excess acid under reduced pressure to yield the final product, this compound, typically as its hydrochloride salt.
Quality Control and Analytical Protocols
Rigorous quality control is essential to ensure the identity and purity of this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Caption: Quality control workflow for this compound.
Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative NMR is a primary method for determining the purity of this compound without the need for a specific reference standard of the compound itself.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh and add a suitable internal standard with a known purity (e.g., maleic acid or dimethyl sulfone) to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to completely dissolve both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the standard to ensure full relaxation. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Protocol for HPLC-UV Analysis
Due to the lack of a strong chromophore, direct UV detection of this compound at high sensitivity is challenging. Therefore, a pre-column derivatization method is often employed.
-
Derivatization (Example using OPA):
-
Prepare a solution of the sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5).
-
Add a solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine).
-
The primary amine of the analyte will react rapidly with OPA/thiol to form a highly fluorescent and UV-active isoindole derivative.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM sodium phosphate (B84403) with 1% THF, pH 7.2).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the derivatized product and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 338 nm or a fluorescence detector (Ex: 340 nm, Em: 450 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
The purity is determined by calculating the peak area percentage of the main derivatized product relative to the total area of all peaks in the chromatogram.
-
This technical guide provides a foundational understanding of this compound for professionals in the field of drug discovery and development. The provided protocols and data serve as a starting point for the successful application and quality assessment of this important chemical linker.
Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route for 2-Amino-1,3-bis(carboxylethoxy)propane, a valuable bifunctional linker molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented as a three-step process commencing from the readily available starting material, 2-amino-1,3-propanediol (B45262) (serinol). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanisms to facilitate a thorough understanding of the process.
Introduction
This compound is a chemical entity of significant interest in the field of drug discovery, particularly in the design and synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial in dictating the molecule's efficacy, solubility, and pharmacokinetic properties. This compound offers a flexible, hydrophilic scaffold with a primary amine for conjugation to a ligand for an E3 ligase and two terminal carboxylic acid groups (in their ethyl ester form) that can be hydrolyzed and coupled to a target protein ligand.
This guide details a robust and logical synthetic pathway to access this important linker, beginning with the protection of the amino group of 2-amino-1,3-propanediol, followed by the etherification of the diol, and concluding with the deprotection of the amino group.
Overall Synthetic Strategy
The proposed synthesis of this compound is a three-step sequence:
-
N-Boc Protection of 2-Amino-1,3-propanediol: The primary amino group of 2-amino-1,3-propanediol (serinol) is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in the subsequent step.
-
Michael Addition to Ethyl Acrylate (B77674): The two hydroxyl groups of N-Boc-serinol undergo a base-catalyzed Michael addition to ethyl acrylate to form the desired carbon-oxygen bonds and introduce the carboxylethoxy moieties.
-
N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate (N-Boc-serinol)
Reaction: 2-Amino-1,3-propanediol + Di-tert-butyl dicarbonate (B1257347) → tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate
Protocol:
-
To a stirred solution of 2-amino-1,3-propanediol (1.0 eq.) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in dioxane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of methanol (B129727) in dichloromethane) to obtain N-Boc-serinol as a white solid.
Step 2: Synthesis of diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate
Reaction: tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate + 2 x Ethyl acrylate → diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate
Protocol:
-
To a stirred suspension of sodium hydride (NaH) (2.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-serinol (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl acrylate (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired product.
Caption: Mechanism of the base-catalyzed Michael addition.
Step 3: Synthesis of this compound
Reaction: diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate → this compound
Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq.) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or dioxane.
-
Add an excess of a strong acid. Two common methods are:
-
Method A (TFA): Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-4 hours.
-
Method B (HCl): Add a solution of hydrogen chloride in dioxane (e.g., 4 M HCl) and stir at room temperature for 1-4 hours.
-
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If necessary, co-evaporate with a suitable solvent (e.g., DCM or diethyl ether) to remove residual acid.
-
The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a suitable base and purified by chromatography if required. For many applications, the salt form is used directly.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | 2-Amino-1,3-propanediol, Di-tert-butyl dicarbonate | tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate | 191.22 | 85-95 | >95 |
| 2 | tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate, Ethyl acrylate | diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate | 391.46 | 60-80 | >95 |
| 3 | diethyl 3,3'-(2-((tert-butoxycarbonyl)amino)propane-1,3-diyl)bis(oxy)dipropanoate | This compound | 291.33 | >90 | >95 |
Conclusion
The synthetic route detailed in this technical guide provides a clear and logical pathway for the preparation of this compound. The procedures are based on well-established chemical transformations and utilize readily available reagents. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the synthesis of this important linker for the advancement of PROTAC technology. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
References
An In-depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1,3-bis(carboxylethoxy)propane is a key bifunctional linker molecule increasingly utilized in the advanced fields of drug delivery and development. Its unique structure, featuring a primary amine and two terminal carboxylic acid groups, offers a versatile platform for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis pathway, and detailed experimental protocols for its application in creating Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Furthermore, this document outlines methods for the characterization and quantitative analysis of the resulting conjugates, providing a foundational resource for researchers in the field.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based derivative that serves as a flexible and hydrophilic spacer in bioconjugation. The primary amine provides a reactive handle for attachment to various molecules, while the two terminal carboxylic acids allow for dual functionalization or conjugation to amine-containing moieties. This trifunctional nature makes it an ideal candidate for constructing complex architectures such as Y-shaped or branched linkers in drug delivery systems. Its applications are most prominent in the design of PROTACs and ADCs, where the linker plays a critical role in bridging a target-protein-binding ligand with an E3 ligase ligand or a cytotoxic payload, respectively.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its hydrochloride salt is presented in Table 1. These properties are essential for understanding the molecule's behavior in chemical reactions and biological systems.
| Property | Value (Free Base) | Value (HCl Salt) | Reference |
| CAS Number | 1020112-73-5 | 2421153-68-4 | [1][2] |
| Molecular Formula | C₉H₁₇NO₆ | C₉H₁₈ClNO₆ | [1][3] |
| Molecular Weight | 235.2 g/mol | 271.70 g/mol | [1][3] |
| Appearance | - | White to off-white solid | [3] |
| Purity | Typically >95% | Typically >96% | [2][4] |
| Solubility | - | Soluble in DMSO | [3] |
| Storage | -20°C | Room temperature, keep dry and cool | [1][3] |
Synthesis of this compound
Proposed Synthesis Pathway
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of Di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate
This step involves the reaction of 2-amino-1,3-propanediol (B45262) with tert-butyl acrylate (B77674). The primary hydroxyl groups of serinol are more nucleophilic than the primary amine under neutral or slightly basic conditions, but the reaction can be directed towards N-alkylation under specific conditions or through protection/deprotection strategies. However, a more direct approach is the Michael addition of the amine to the acrylate.[5]
Step 2: Deprotection to yield this compound
The tert-butyl ester protecting groups are removed under acidic conditions to yield the final dicarboxylic acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Amino-1,3-propanediol (Serinol)
-
tert-Butyl acrylate
-
Methanol (or other suitable solvent)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography system)
Procedure:
-
Step 1: Synthesis of Di-tert-butyl 3,3'-((2-aminopropane-1,3-diyl)bis(oxy))dipropionate
-
In a round-bottom flask, dissolve 2-amino-1,3-propanediol (1.0 eq) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add tert-butyl acrylate (2.2 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of NaHCO₃, and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Step 2: Deprotection
-
Dissolve the purified intermediate from Step 1 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, this compound, can be purified by a suitable method such as recrystallization or preparative HPLC if necessary.
-
Applications in Drug Development
The trifunctional nature of this compound makes it a valuable tool for constructing complex drug delivery systems.
PROTAC Synthesis
In PROTACs, this linker can be used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The primary amine can be acylated with the E3 ligase ligand, and the two carboxylic acids can be coupled to an amine-functionalized warhead.
Experimental Protocol (General):
-
Activation of E3 Ligand: Activate the carboxylic acid of the E3 ligase ligand using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) in an appropriate solvent (e.g., DMF).
-
Coupling to Linker: Add this compound to the activated E3 ligase ligand solution and stir at room temperature.
-
Purification: Purify the resulting conjugate by HPLC.
-
Coupling to Warhead: Activate the two carboxylic acid groups of the linker-E3 ligand conjugate using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Final Conjugation: Add the amine-containing warhead to the activated intermediate.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC.
Antibody-Drug Conjugate (ADC) Synthesis
For ADCs, the linker can be used to attach two drug molecules to an antibody. The primary amine of the linker would first be modified to introduce a reactive group for antibody conjugation (e.g., a maleimide (B117702) group for reaction with reduced cysteines on the antibody). The two carboxylic acids would then be coupled to an amine-containing cytotoxic payload.
Experimental Protocol (General):
-
Linker Modification: React the primary amine of this compound with an NHS-ester of a maleimide-containing reagent.
-
Payload Conjugation: Couple an amine-containing cytotoxic payload to the two carboxylic acid groups of the maleimide-functionalized linker using standard peptide coupling reagents (e.g., EDC, HATU).
-
Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Final Conjugation: React the maleimide-linker-payload construct with the reduced antibody in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5).
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted small molecules.
Characterization and Quantitative Analysis
The characterization of the linker and its conjugates is crucial for ensuring their quality and performance.
Physicochemical Characterization
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment of the linker and its intermediates. |
| Mass Spectrometry (MS) | Confirmation of molecular weight of the linker, intermediates, and final conjugates. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification of the linker and its conjugates. |
Quantitative Analysis of ADCs
For ADCs, a critical parameter is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to one antibody.
| Technique | Method | Purpose | Reference |
| UV-Vis Spectroscopy | Measurement of absorbance of the antibody and the payload at different wavelengths. | Estimation of average DAR. | [] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different numbers of conjugated drugs. | Determination of DAR distribution. | [] |
| Mass Spectrometry (MS) | Measurement of the mass of the intact or fragmented ADC. | Precise determination of DAR and identification of conjugation sites. | [7] |
Stability of ADC Linkers
The stability of the linker is a critical factor for the efficacy and safety of an ADC.[8]
| Experiment | Purpose | Typical Quantitative Data (for similar linkers) | Reference |
| Plasma Stability Assay | To assess the premature release of the payload in plasma. | >90% intact ADC after 7 days incubation in human plasma. | [9] |
| In Vivo Pharmacokinetics | To determine the half-life of the intact ADC and the free payload in an animal model. | Half-life of intact ADC: 150-300 hours. | [8] |
Note: The quantitative data presented are typical values for stable linkers used in ADCs and may not be representative of this specific linker. Experimental validation is required.
Conclusion
This compound is a highly versatile and valuable linker for the development of advanced drug delivery systems. Its unique trifunctional structure allows for the creation of complex and precisely engineered bioconjugates, particularly PROTACs and ADCs. This technical guide provides a comprehensive overview of its properties, a plausible synthesis route, and detailed, generalized protocols for its application. While further research is needed to establish specific quantitative data for this linker, the information and methodologies presented here offer a solid foundation for researchers and drug development professionals to explore its full potential in creating next-generation therapeutics.
References
- 1. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Boc-protected 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-protected 2-Amino-1,3-bis(carboxylethoxy)propane, a versatile heterobifunctional linker critical in the fields of bioconjugation, peptide synthesis, and drug development. This document details its chemical properties, a plausible synthesis protocol, and its applications, with a focus on its role in constructing complex biomolecules.
Core Concepts and Properties
Boc-protected this compound, systematically named 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure features a central 2-aminopropane backbone with two hydroxyl groups ether-linked to ethoxy chains, which are terminated with tert-butoxycarbonyl (Boc) protected carboxylic acids. This unique architecture provides a free primary amine for conjugation while the carboxylic acid groups are masked, allowing for orthogonal deprotection and subsequent reactions.
The key attributes of this molecule include a free amine handle for conjugation via amide, carbamate, or urea (B33335) bond formation, and stable Boc groups that protect the carboxyl functionalities during multi-step syntheses and can be removed under mild acidic conditions. These features make it an ideal building block for creating multifunctional linkers for biomolecule coupling, developing advanced polymer scaffolds, and as a structural spacer or solubilizing unit in drug delivery systems.
Table 1: Physicochemical Properties of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane
| Property | Value | Reference |
| CAS Number | 2171072-53-8 | [1][2] |
| Molecular Formula | C₁₇H₃₃NO₆ | [1][2] |
| Molecular Weight | 347.45 g/mol | [2] |
| Purity | >96% | [2] |
| Appearance | Not specified (likely an oil or solid) | |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage | -20°C | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of tert-Butyl 2-bromoacetate (Intermediate)
A common method for the synthesis of tert-butyl bromoacetate (B1195939) involves the reaction of bromoacetic acid with isobutylene (B52900) in the presence of a strong acid catalyst.
Experimental Protocol:
-
To a solution of bromoacetic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add a catalytic amount of a strong acid (e.g., sulfuric acid or a solid acid resin).
-
Cool the mixture to 0°C in an ice bath.
-
Bubble isobutylene gas through the solution or add liquid isobutylene (1.5-2.0 eq) slowly while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield tert-butyl 2-bromoacetate.
Proposed Synthesis of Boc-protected this compound
The final product can be synthesized via a Williamson ether synthesis by reacting 2-amino-1,3-propanediol (B45262) with the prepared tert-butyl 2-bromoacetate. The amino group of the diol must first be protected to prevent its reaction with the bromoacetate.
Experimental Protocol:
-
Boc Protection of 2-Amino-1,3-propanediol:
-
Dissolve 2-amino-1,3-propanediol (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate or triethylamine (B128534) (2.2 eq).
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-protected 2-amino-1,3-propanediol.
-
-
Williamson Ether Synthesis:
-
Dissolve the Boc-protected 2-amino-1,3-propanediol (1.0 eq) in a polar aprotic solvent such as anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (2.2 eq), portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the dialkoxide.
-
Cool the reaction mixture back to 0°C and add a solution of tert-butyl 2-bromoacetate (2.5 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the final Boc-protected this compound.
-
Applications in Drug Development and Research
The primary application of Boc-protected this compound is as a heterobifunctional linker in the synthesis of complex bioconjugates.[3] Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugates.
PROTACs and Antibody-Drug Conjugates (ADCs)
This linker is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[4] In a typical workflow, the free amine of the linker is first coupled to a ligand for a target protein or an antibody. Subsequently, the Boc protecting groups are removed under acidic conditions to reveal the terminal carboxylic acids. These can then be activated and reacted with a ligand for an E3 ubiquitin ligase (in the case of PROTACs) or a cytotoxic drug (for ADCs).
Peptide and Polymer Synthesis
The molecule also serves as a versatile building block in peptide chemistry and polymer synthesis.[3] It can be used to introduce branching in peptides or to create dendrimeric structures. In polymer science, it can act as a precursor for advanced polymer scaffolds with functionalizable side chains.
Visualizations
Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Bioconjugation Workflow
Caption: General workflow for bioconjugation using the linker.
Conclusion
Boc-protected this compound is a highly valuable and versatile chemical tool for researchers in drug discovery and materials science. Its well-defined structure with orthogonal protecting groups allows for the controlled and sequential assembly of complex molecular architectures. The methodologies and data presented in this guide are intended to facilitate its synthesis and application in the development of novel therapeutics and advanced materials.
References
Technical Guide: The Role and Application of 2-Amino-1,3-bis(carboxylethoxy)propane Hydrochloride Salt in Advanced Drug Conjugates
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride salt, a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker. While specific peer-reviewed data for this exact compound is not publicly available, this guide will leverage data and protocols from closely related branched PEG linkers to provide a comprehensive understanding of its properties, applications, and the methodologies for its use in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction to Branched PEG Linkers in Drug Conjugation
This compound hydrochloride salt is a chemical reagent designed for bioconjugation. Its structure, featuring a central amino group and two terminal carboxylic acid groups, allows for the covalent attachment of multiple molecules. This branched architecture is particularly advantageous in the construction of complex biotherapeutics.
The use of branched PEG linkers in ADCs allows for the attachment of a higher number of drug molecules to an antibody, increasing the drug-to-antibody ratio (DAR) without causing aggregation, which can be a challenge with linear linkers.[1][2] This can lead to enhanced potency of the ADC.[3] Similarly, in PROTACs, which are bifunctional molecules that induce protein degradation, the linker plays a crucial role in orienting the target protein and an E3 ligase to facilitate ubiquitination and subsequent degradation.[4][5] The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting conjugate.[6][]
Key Properties of this compound hydrochloride salt:
| Property | Value | Reference |
| Molecular Formula | C9H18ClNO6 | MedChemExpress |
| Molecular Weight | 271.70 g/mol | MedChemExpress |
| Structure | A central amine with two carboxylethoxy arms | BroadPharm |
| Reactivity | The amino group reacts with activated esters, and the carboxylic acids can be activated to react with amines. | BroadPharm |
Application in Antibody-Drug Conjugate (ADC) Synthesis: A Representative Protocol
Due to the absence of published studies utilizing this compound hydrochloride salt, we present a representative protocol for the synthesis of a dual-payload ADC using a custom-synthesized branched linker with similar functionalities. This example demonstrates the general workflow and principles that would apply to the title compound.
The following experimental protocol is adapted from a study on the construction of homogeneous dual-payload ADCs.[8]
Experimental Protocol: Synthesis of a Dual-Payload ADC using a Branched Linker
Objective: To synthesize a homogeneous ADC with two different payloads attached to a single antibody via a branched linker.
Materials:
-
Trastuzumab (anti-HER2 antibody)
-
Custom-synthesized trifurcated branched linker with two azide (B81097) groups and one methyl-tetrazine group
-
DBCO-functionalized payload 1 (e.g., MMAE derivative)
-
TCO-functionalized payload 2 (e.g., MMAF derivative)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Methodology:
-
Antibody Modification with the Branched Linker:
-
The antibody (Trastuzumab) is first conjugated with the trifurcated branched linker. The linker is designed to react with a specific site on the antibody, for example, through a reaction with lysine (B10760008) residues after their activation.
-
The antibody and linker are incubated in PBS at a specific molar ratio at room temperature for a defined period to allow for the conjugation reaction to proceed.
-
-
Purification of the Antibody-Linker Conjugate:
-
The reaction mixture is purified using size-exclusion chromatography (SEC) to remove any unreacted linker.
-
-
Orthogonal Conjugation of Payloads:
-
The two different payloads, functionalized with DBCO and TCO respectively, are then conjugated to the azide and methyl-tetrazine groups on the antibody-linker conjugate through click chemistry.
-
The antibody-linker conjugate is incubated with an excess of the DBCO-payload 1. The reaction is monitored for completion.
-
Following the first payload conjugation, the TCO-payload 2 is added to the reaction mixture to react with the methyl-tetrazine group.
-
-
Final Purification and Characterization:
-
The final dual-payload ADC is purified by SEC to remove excess payloads and any reaction byproducts.
-
The purified ADC is characterized by UV-Vis spectroscopy to determine the protein concentration and the average drug-to-antibody ratio (DAR).
-
Hydrophobic interaction chromatography (HIC) is used to assess the homogeneity of the ADC and the distribution of different DAR species.
-
Mass spectrometry is employed to confirm the identity and integrity of the final conjugate.
-
Workflow Diagram
Caption: Workflow for the synthesis of a dual-payload ADC.
Quantitative Data Presentation
As no specific quantitative data for conjugates of this compound hydrochloride salt are available, the following table presents representative data from a study on ADCs constructed with branched linkers, demonstrating enhanced in vitro cytotoxicity compared to their linear counterparts.[3]
| Conjugate | Target Cell Line | IC50 (nM) |
| ADC with Linear Linker (DAR 4) | HER2-expressing breast cancer | 1.5 |
| ADC with Branched Linker (DAR 8) | HER2-expressing breast cancer | 0.3 |
These data suggest that the higher drug loading enabled by branched linkers can translate to significantly improved potency.
Mechanism of Action and Signaling Pathways
The mechanism of action of an ADC is primarily determined by the antibody and the payload. The linker's role is to ensure the stable delivery of the payload to the target cell and its efficient release.
General ADC Mechanism of Action
-
Target Binding: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Payload Release: Inside the cell, the linker is cleaved by specific enzymes or the acidic environment of the lysosome, releasing the cytotoxic payload.
-
Cell Death: The released payload exerts its cytotoxic effect, for example, by inhibiting microtubule assembly or damaging DNA, leading to cancer cell death.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for an ADC targeting a receptor on a cancer cell.
Caption: General mechanism of action of an Antibody-Drug Conjugate.
Conclusion
This compound hydrochloride salt represents a valuable tool in the field of bioconjugation, particularly for the development of next-generation ADCs and PROTACs. Its branched structure allows for the creation of conjugates with higher drug loads and potentially enhanced therapeutic efficacy. While specific data for this compound remains proprietary or unpublished, the principles and protocols outlined in this guide, based on analogous branched linkers, provide a strong foundation for researchers and drug developers to explore its potential in their therapeutic programs. Further research and publication of data on this specific linker will be crucial to fully elucidate its advantages and optimal applications.
References
- 1. mdpi.com [mdpi.com]
- 2. adcreview.com [adcreview.com]
- 3. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 8. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
2-Amino-1,3-bis(carboxylethoxy)propane safety data sheet (SDS)
An In-depth Technical Guide to the Safety and Handling of 2-Amino-1,3-bis(carboxylethoxy)propane and its Hydrochloride Salt
This technical guide provides a comprehensive overview of the available safety, handling, and physicochemical properties of this compound and its more commonly documented hydrochloride salt. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
| Identifier | This compound | This compound Hydrochloride |
| Molecular Formula | C9H17NO6 | C9H18ClNO6 |
| Molecular Weight | 235.23 g/mol | 271.70 g/mol [1] |
| CAS Number | Not consistently available | 2421153-68-4[1][2] |
| Appearance | - | White to off-white solid[1] |
Hazard Identification and Classification
The hydrochloride salt of this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is important to note that the toxicological properties of this compound have not been fully investigated[2].
GHS Classification: [2]
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning[2]
Toxicological Summary
While specific LD50 and LC50 values for this compound hydrochloride are not publicly available, the GHS classification provides a framework for understanding its acute toxicity profile. The classification as "Acute Toxicity, Oral, Category 4" suggests a potential for harm if ingested. The irritation classifications for skin and eyes indicate that direct contact with the substance should be avoided.
Physicochemical Properties
Detailed quantitative physicochemical data for this compound and its hydrochloride salt are limited in publicly accessible literature. The following table summarizes the available information.
| Property | Value |
| Appearance | Solid (hydrochloride salt)[1] |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | Soluble in DMSO, PEG300, Tween-80, and Corn Oil mixtures. A clear solution of ≥ 5 mg/mL has been reported in various formulations[3]. |
| Stability | Stable under recommended storage conditions[2]. |
Handling, Storage, and Stability
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes[2].
-
Use only in a well-ventilated area[2].
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[2].
-
Wash hands thoroughly after handling[2].
-
Do not eat, drink, or smoke when using this product[2].
Storage:
-
Store in a cool, dry place.
-
For the hydrochloride salt, long-term storage at -20°C (for up to 1 year) or -80°C (for up to 2 years) is recommended for stock solutions[3].
-
Store locked up[2].
Stability:
-
The hydrochloride salt is stable under recommended storage conditions[2].
-
Information regarding sensitivity to light, air, or moisture is not specified, but desiccated storage is advisable for hygroscopic compounds.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not available in the reviewed literature. However, standardized OECD guidelines are typically followed for such assessments.
Acute Oral Toxicity (OECD Guideline 423):
This method involves a stepwise procedure with a limited number of animals. The substance is administered orally to a group of animals at a defined dose. Observations for signs of toxicity and mortality are made. Based on the outcome, the next dose is determined (either higher or lower) for the next group of animals. This process continues until the criteria for a specific toxicity class are met.
Skin Irritation (OECD Guideline 404):
This test typically involves the application of the test substance to the shaved skin of a rabbit. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals. The severity of these reactions is scored to determine the irritation potential.
Eye Irritation (OECD Guideline 405):
This guideline involves instilling the test substance into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points. The severity and reversibility of the observed effects determine the irritation classification.
Solubility Determination Protocol:
While not a standardized toxicological protocol, the following formulation methods have been reported to achieve a clear solution of at least 5 mg/mL of the hydrochloride salt[3]:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
Logical Workflow for Hazard Assessment
The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, starting from initial in silico and in vitro methods to confirmatory in vivo testing, in line with modern ethical and scientific practices.
Caption: Hazard Assessment Workflow for a Novel Chemical Substance.
First Aid Measures
In case of exposure to this compound hydrochloride, the following first aid measures are recommended[2]:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[2].
-
Specific Hazards: May emit toxic fumes under fire conditions[2].
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary[2].
Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
This document is intended as a guide and is based on the currently available information. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. Always refer to the most current Safety Data Sheet provided by the supplier.
References
An In-Depth Technical Guide to 2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-1,3-bis(carboxylethoxy)propane is a hydrophilic, PEG-based bifunctional linker that has emerged as a valuable tool in the field of targeted protein degradation (TPD). Its unique architecture, featuring a primary amine and two terminal carboxylic acid moieties, provides a versatile scaffold for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols for its conjugation and the subsequent evaluation of the resulting PROTACs are presented, along with a discussion of the relevant signaling pathways.
Introduction
Targeted protein degradation utilizing PROTACs has revolutionized the landscape of drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase.
This compound is a flexible, polar linker that offers several advantages in PROTAC design. The polyethylene (B3416737) glycol (PEG) backbone enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The primary amine and dual carboxylic acid functional groups allow for straightforward and versatile conjugation to both the target protein ligand and the E3 ligase ligand through stable amide bond formation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its derivatives is essential for its effective use in synthesis and for predicting the properties of the final PROTAC molecule.
| Property | This compound | This compound hydrochloride | 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane |
| Molecular Formula | C9H17NO6 | C9H18ClNO6 | C17H33NO6 |
| Molecular Weight | 235.23 g/mol [1] | 271.70 g/mol [2] | 347.45 g/mol |
| Appearance | Not specified (typically an oil or solid) | White to off-white solid[2] | Not specified (typically an oil or solid) |
| Solubility | Soluble in polar organic solvents | Soluble in DMSO (up to 200 mg/mL with sonication)[2] | Soluble in DMSO, DCM, DMF |
| Storage | Store at -20°C | Store at room temperature (dry and cool); stock solutions at -80°C (2 years) or -20°C (1 year)[2] | Store at -20°C |
Synthesis and Functionalization
The synthesis of this compound typically starts from 2-amino-1,3-propanediol. The hydroxyl groups are reacted with a protected form of a three-carbon carboxylic acid, followed by deprotection. The amino group is also protected during this synthesis and deprotected in the final step. A common synthetic route for analogous linkers involves the sequential alkylation of a diol.
The true utility of this linker lies in its ability to be readily functionalized for the assembly of PROTACs. The primary amine can be coupled to a carboxylic acid on a target protein ligand or an E3 ligase ligand. Conversely, the two terminal carboxylic acids can be activated to react with an amine-containing ligand.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the general workflow for synthesizing a PROTAC using a bifunctional linker like this compound.
Caption: General workflow for the synthesis of a PROTAC molecule.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound in the synthesis and evaluation of PROTACs.
Amide Coupling of the Amino Group with a Carboxylic Acid
This protocol describes the coupling of the primary amine of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (the Boc-protected version of the linker) to a carboxylic acid-containing ligand (e.g., a target protein ligand).
Materials:
-
2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane
-
Carboxylic acid-containing ligand
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected conjugate.
Deprotection of Boc Groups
Materials:
-
Boc-protected conjugate from section 4.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting deprotected product (with two carboxylic acid groups) can be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.
Amide Coupling of the Carboxylic Acid Groups with an Amine
This protocol describes the coupling of the deprotected di-acid linker (attached to the first ligand) to an amine-containing ligand (e.g., an E3 ligase ligand).
Materials:
-
Deprotected di-acid conjugate from section 4.2
-
Amine-containing ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Dissolve the deprotected di-acid conjugate (1.0 eq) in anhydrous DMF.
-
Add HATU (2.4 eq) and DIPEA (6.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine-containing ligand (2.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, the PROTAC can be purified directly from the reaction mixture by preparative reverse-phase HPLC.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.
Materials:
-
Human cancer cell line expressing the target protein (e.g., MDA-MB-231 for BRD4)
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or α-tubulin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a specific target protein. The following diagram illustrates this signaling pathway.
Caption: The PROTAC-mediated protein degradation pathway.
Downstream Effects: A Case Study with a BRD4 Degrader
If this compound were used to synthesize a PROTAC targeting BRD4, a key epigenetic reader, its degradation would lead to specific downstream cellular effects. The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn leads to anti-proliferative effects in cancer cells.
Caption: Downstream effects of BRD4 degradation by a PROTAC.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its hydrophilic nature and multiple functional groups for conjugation make it an attractive choice for developing potent and drug-like protein degraders. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the work of researchers in the field of targeted protein degradation and accelerate the discovery of novel therapeutics for a wide range of diseases. As the field of TPD continues to evolve, the strategic use of well-characterized linkers like this compound will be paramount to success.
References
An In-depth Technical Guide to the Core Features of PEG-based Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)-based linkers have become indispensable tools in the field of drug development, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules, from small drugs to large biologics like antibodies. These synthetic, hydrophilic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible spacers that can significantly modulate the physicochemical and pharmacokinetic profiles of conjugated therapeutics. Their biocompatibility, low immunogenicity, and tunable nature have made them a cornerstone in the design of advanced drug delivery systems, particularly in the realm of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of the core features of PEG-based linkers, including their impact on drug properties, detailed experimental protocols for their use, and visualizations of relevant biological and experimental processes.
Core Features and Physicochemical Properties of PEG-based Linkers
The fundamental properties of PEG linkers are central to their utility in drug development. Their unique characteristics allow for the fine-tuning of a conjugate's behavior in a biological system.
-
Enhanced Solubility and Reduced Aggregation: A primary advantage of PEG linkers is their ability to impart hydrophilicity to conjugated molecules, which is particularly beneficial for hydrophobic drugs that are prone to aggregation. By increasing the overall water solubility of the conjugate, PEG linkers can improve formulation stability and bioavailability[1][2]. This is crucial for maintaining the monomeric state of ADCs, preventing the formation of aggregates that can lead to rapid clearance and potential immunogenicity[3].
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, is a well-established strategy to extend the in vivo circulation time of therapeutics[4][5]. The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer plasma half-life[1][6]. The "stealth" effect of the PEG cloud also shields the conjugate from enzymatic degradation and recognition by the immune system, further prolonging its presence in circulation[7].
-
Tunable Length and Flexibility: PEG linkers are available in a variety of discrete lengths (dPEG®) and molecular weights, allowing for precise control over the distance between the conjugated molecules[8]. This tunability is critical for optimizing the biological activity of the conjugate. For instance, in ADCs, the linker length can influence the accessibility of the payload to its intracellular target and affect the overall stability and efficacy of the conjugate.
-
Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and biocompatible, with low immunogenicity[9]. However, it is important to note that the potential for the development of anti-PEG antibodies exists, which can lead to accelerated clearance of the PEGylated therapeutic upon repeated administration[10][11].
-
Versatile Chemistry for Bioconjugation: PEG linkers can be synthesized with a wide array of functional groups at their termini, enabling versatile conjugation chemistries. Heterobifunctional PEGs, possessing different reactive groups at each end, are particularly valuable for linking two distinct molecules, such as an antibody and a drug, with high specificity[12]. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines and maleimides for reacting with thiols[13].
Quantitative Impact of PEG Linker Properties
The length and molecular weight of PEG linkers have a quantifiable impact on the properties of the resulting conjugate. The following tables summarize key quantitative data from various studies.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics and Efficacy
| PEG Linker Length | ADC Construct | Animal Model | Half-Life (t½) | Clearance Rate | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | - | - | [5] |
| PEG4 | - | Rat | - | Increased rapidly for PEGs < PEG8 | - | [14] |
| PEG8 | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | Cures or complete regressions | [1][6] |
| PEG12 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | Cures or complete regressions | [1][6] |
| PEG18 | - | - | Balanced profile expected | Optimal range for clearance | - | [1] |
| PEG24 | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | Cures or complete regressions | [1][6] |
| 4 kDa PEG | ZHER2-PEG4K-MMAE | Mouse | 49.2 min | - | - | [5] |
| 10 kDa PEG | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | - | Most ideal tumor therapeutic ability | [5] |
Table 2: Influence of PEG Molecular Weight on Drug Solubility
| Drug | PEG Molecular Weight | Fold Increase in Solubility | Reference(s) |
| Simvastatin | 6,000 Da | - | [2] |
| Simvastatin | 12,000 Da | ~3-fold (dissolution rate) | [2] |
| Simvastatin | 20,000 Da | - | [2] |
| Ketoprofen | 1,000 Da | Moderate increase | [15] |
| Ketoprofen | 1,500 Da | Moderate increase | [15] |
| Ketoprofen | 2,000 Da | Moderate increase | [15] |
| Irbesartan | 6,000 Da | Remarkable increase | [16] |
| Irbesartan | 10,000 Da | Remarkable increase (highest) | [16] |
| Irbesartan | 20,000 Da | Remarkable increase | [16] |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and characterization of PEG-based conjugates.
Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)
This protocol outlines the synthesis of a common heterobifunctional linker used in ADC development.
Materials:
-
Amine-PEG-Carboxylic Acid
-
Maleic anhydride (B1165640)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Glacial acetic acid
Procedure:
-
Synthesis of Maleimide-PEG-Acid:
-
Dissolve Amine-PEG-Carboxylic Acid and a molar excess of maleic anhydride in anhydrous DMF.
-
Add TEA to the solution and stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Add glacial acetic acid and N,N'-diisopropylethylamine (DIPEA) and stir for an additional 2 hours to cyclize the maleamic acid to the maleimide.
-
Precipitate the product by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Dry the Maleimide-PEG-Acid product under vacuum.
-
-
Activation of the Carboxylic Acid with NHS:
-
Dissolve the Maleimide-PEG-Acid in anhydrous DCM.
-
Add DCC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in DCM).
-
Collect and combine the fractions containing the desired Maleimide-PEG-NHS Ester.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry (e.g., MALDI-TOF).
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.
Materials:
-
PEGylated protein sample
-
Matrix solution (e.g., Sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid (TFA))[17]
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the PEGylated protein sample in a suitable solvent (e.g., water or 0.1% TFA) to a final concentration of approximately 1-10 pmol/µL.
-
If necessary, desalt the sample using a C4 ZipTip or dialysis to remove interfering salts and buffers.
-
-
Matrix and Sample Spotting:
-
Dried-Droplet Method: Mix the sample solution and the matrix solution in a 1:1 to 1:10 ratio (sample:matrix) in a microcentrifuge tube. Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely[18].
-
Thin-Layer Method: First, spot a thin layer of the matrix solution on the target plate and let it dry. Then, spot the sample solution on top of the dried matrix layer and let it dry. Finally, apply another thin layer of the matrix solution on top of the sample.
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Use linear mode for high molecular weight proteins.
-
Optimize the laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
-
The mass difference between adjacent peaks will correspond to the molecular weight of the PEG linker.
-
The relative intensities of the peaks can be used to estimate the distribution of different PEGylated species.
-
In Vitro Cytotoxicity Assay (MTT Assay) for ADCs
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of ADCs.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs with different PEG linkers
-
Control antibody (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC constructs and the control antibody in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plates for a predetermined period (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[19].
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value[20].
-
Visualizations of Key Concepts and Workflows
Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
Caption: Experimental workflow for developing and evaluating ADCs with PEG-based linkers.
Caption: Logical relationship between PEG linker properties and therapeutic outcomes.
Caption: Generalized signaling pathway for ADC-mediated cell killing.
Conclusion
PEG-based linkers are a powerful and versatile tool in modern drug development, offering a means to significantly improve the therapeutic index of a wide range of pharmaceuticals. By carefully selecting the appropriate PEG linker architecture, length, and conjugation chemistry, researchers can rationally design drug conjugates with optimized solubility, stability, and pharmacokinetic profiles. The ability to systematically evaluate these properties through detailed experimental protocols, as outlined in this guide, is crucial for advancing novel therapeutics from the laboratory to the clinic. The continued innovation in PEG linker technology promises to further expand the possibilities for creating more effective and safer medicines for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. The Effect of PEG Molecular Weights on Dissolution Behavior of Simvastatin in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Pre-existing Anti-polyethylene Glycol Antibodies on the Pharmacokinetics and Efficacy of a COVID-19 mRNA Vaccine (Comirnaty) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mal-PEG-SC, Maleimide-PEG-NHS - Biopharma PEG [biochempeg.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[1]
This document provides detailed application notes and protocols for the use of 2-Amino-1,3-bis(carboxylethoxy)propane , a flexible, hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. PEG linkers are widely used in PROTAC design to enhance solubility, improve cell permeability, and optimize the spatial orientation between the target protein and the E3 ligase.[3][4]
Overview of this compound
This compound is a versatile linker building block featuring a central primary amine and two terminal carboxylic acid groups. This trifunctional nature allows for a sequential and controlled synthesis strategy, enabling the orderly coupling of the POI ligand and the E3 ligase ligand.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C9H17NO6 |
| Molecular Weight | 235.23 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DMSO |
| Reactive Groups | 1 x Primary Amine, 2 x Carboxylic Acid |
PROTAC Synthesis Strategy
The synthesis of a PROTAC using this compound typically follows a sequential, two-step amide coupling strategy. This approach allows for the purification of an intermediate before the final coupling reaction, simplifying the final purification process.
General Workflow:
-
First Amide Coupling: The primary amine of the linker is coupled to the carboxylic acid of the first binding ligand (either the POI ligand or the E3 ligase ligand).
-
Intermediate Purification: The resulting mono-functionalized linker-ligand conjugate is purified to remove unreacted starting materials and coupling reagents.
-
Second Amide Coupling: The two terminal carboxylic acid groups of the linker-ligand intermediate are coupled to the amine group of the second binding ligand.
-
Final PROTAC Purification: The final PROTAC molecule is purified to achieve high purity.
-
Characterization: The structure and purity of the final PROTAC are confirmed using analytical techniques such as LC-MS and ¹H NMR.
Below is a visual representation of the synthetic workflow:
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
Materials and Reagents:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a primary or secondary amine functional group (e.g., pomalidomide, VHL ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
TFA (Trifluoroacetic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative and analytical reverse-phase HPLC system
-
LC-MS system
-
NMR spectrometer
Protocol 1: Synthesis of Ligand 1-Linker Intermediate
This protocol describes the coupling of a carboxylic acid-containing ligand (Ligand 1) to the primary amine of the linker.
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand 1 (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the HATU/DIPEA solution to the flask containing Ligand 1 and the linker.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting material (Ligand 1) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and acidify with 0.1% TFA.
-
Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient with 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified Ligand 1-Linker intermediate as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the intermediate by LC-MS and ¹H NMR.
-
Protocol 2: Synthesis of the Final PROTAC
This protocol details the coupling of the Ligand 1-Linker intermediate with an amine-containing ligand (Ligand 2).
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the purified Ligand 1-Linker intermediate (1.0 eq) and Ligand 2 (2.2 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (2.5 eq) and DIPEA (6.0 eq) in anhydrous DMF.
-
-
Coupling Reaction:
-
Slowly add the HATU/DIPEA solution to the flask.
-
Stir the reaction mixture at room temperature for 6-18 hours.
-
Monitor the reaction progress by LC-MS until the intermediate is consumed.
-
-
Work-up and Purification:
-
Characterization:
-
Confirm the structure and purity (>95%) of the final PROTAC using analytical RP-HPLC, LC-MS, and ¹H NMR.[8]
-
Data Presentation: Hypothetical PROTAC Characterization
The following tables present hypothetical data for a PROTAC synthesized using the protocols described above.
Table 1: Synthesis and Characterization of a Hypothetical PROTAC
| Compound | Step 1 Yield (%) | Step 2 Yield (%) | Final Purity (LC-MS) | Observed Mass [M+H]⁺ | Calculated Mass [M+H]⁺ |
| PROTAC-XYZ | 65 | 40 | >98% | 987.5 | 987.48 |
Table 2: Biological Evaluation of Hypothetical PROTAC-XYZ
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| MCF-7 | Target X | 15 | 92 |
| HeLa | Target X | 25 | 88 |
DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.
Protocol 3: Western Blot for Measuring Protein Degradation
This protocol is used to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.[9]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
The following diagram illustrates the PROTAC mechanism of action that is being evaluated in this protocol.
Caption: PROTAC-mediated protein degradation pathway.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its trifunctional nature allows for a controlled and sequential synthetic approach, facilitating the generation of pure and well-characterized protein degraders. The protocols and data presented herein provide a comprehensive guide for researchers to utilize this linker in the development of novel therapeutics for targeted protein degradation. The flexibility and hydrophilicity imparted by the PEG backbone make it an attractive choice for optimizing the drug-like properties of PROTAC molecules.
References
- 1. explorationpub.com [explorationpub.com]
- 2. Protein Degradation and PROTACs [promega.com]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Amino-1,3-bis(carboxylethoxy)propane in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, are increasingly utilized to mitigate the hydrophobicity of many cytotoxic drugs, thereby reducing aggregation and improving the overall developability of the ADC.
2-Amino-1,3-bis(carboxylethoxy)propane is a branched, hydrophilic linker featuring a central primary amine and two terminal carboxylic acid groups. This structure offers a versatile platform for creating ADCs with a high drug-to-antibody ratio (DAR) while maintaining favorable physicochemical properties. The branched nature allows for the attachment of two payload molecules per linker, potentially doubling the drug load at a single conjugation site on the antibody. This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Key Advantages of this compound in ADCs
-
Increased Hydrophilicity: The PEG-like structure enhances the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can lead to reduced aggregation, improved formulation stability, and better pharmacokinetic profiles.[][2][3]
-
Branched Architecture for Higher DAR: The ability to attach two payload molecules to a single linker can increase the DAR without requiring additional modification of the antibody.[4][5] This can lead to enhanced potency of the ADC.[5]
-
Versatile Conjugation Chemistry: The presence of both a primary amine and two carboxylic acids allows for flexible, multi-step conjugation strategies. The amine can be used for initial payload or antibody attachment, while the carboxylic acids can be activated for subsequent reactions.[6][7][8]
Application Notes
Synthesis of a Branched Linker-Payload Construct
The dual functionality of this compound allows for a modular approach to ADC synthesis. A common strategy involves first conjugating two molecules of a payload to the linker's carboxylic acid groups, followed by attachment of the resulting construct to the antibody via the linker's primary amine.
Workflow for Linker-Payload Synthesis:
References
- 2. mdpi.com [mdpi.com]
- 3. purepeg.com [purepeg.com]
- 4. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 7. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
- 8. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
Application Notes and Protocols for Bioconjugation with 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,3-bis(carboxylethoxy)propane is a versatile, hydrophilic, PEG-based linker used in bioconjugation. Its structure features a central primary amine and two terminal carboxylic acid groups, enabling the covalent linkage of multiple molecules. This trifunctional nature makes it a valuable tool in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and stability of the resulting conjugates, often improving their pharmacokinetic properties and reducing aggregation.[1][]
This document provides detailed protocols for the use of this compound in bioconjugation, focusing on the coupling of biomolecules to its amine and carboxyl functionalities. It also includes methods for the characterization of the final conjugates and an application example in the context of PROTACs.
Chemical Properties and Handling
| Property | Value | Reference |
| Chemical Formula | C9H17NO6 | [3] |
| Molecular Weight | 235.23 g/mol | [3] |
| Structure | NH2-CH(CH2-O-CH2-CH2-COOH)2 | N/A |
| Appearance | White to off-white solid or oil | [4] |
| Solubility | Soluble in water and polar organic solvents (e.g., DMF, DMSO) | [5] |
| Storage | Store at -20°C. The compound is hygroscopic; equilibrate to room temperature before opening. | [5] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Chemistry for Protein-Linker Conjugation
This protocol describes the conjugation of the primary amine on this compound to a carboxyl group on a protein (e.g., on aspartic acid, glutamic acid, or the C-terminus) using carbodiimide (B86325) chemistry. This strategy leaves the two carboxyl groups of the linker available for subsequent functionalization.
Materials:
-
Protein of interest (with accessible carboxyl groups)
-
This compound HCl salt
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into Activation Buffer using a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Equilibrate EDC and sulfo-NHS to room temperature.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL) and sulfo-NHS (e.g., 20 mg/mL) in Activation Buffer immediately before use.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer (pH 7.2). This removes excess EDC and sulfo-NHS, preventing unwanted side reactions.
-
-
Conjugation with Linker:
-
Dissolve this compound in Coupling Buffer.
-
Add a 20 to 50-fold molar excess of the linker to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Purification of the Conjugate:
-
Purify the protein-linker conjugate from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Conjugation of a Payload to the Linker's Carboxyl Groups
This protocol outlines the conjugation of an amine-containing payload (e.g., a drug, peptide, or probe) to the two terminal carboxyl groups of the pre-formed protein-linker conjugate from Protocol 1.
Materials:
-
Protein-linker conjugate from Protocol 1
-
Amine-containing payload
-
EDC and sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching and Purification reagents as in Protocol 1
Procedure:
-
Buffer Exchange:
-
Exchange the protein-linker conjugate into Activation Buffer (pH 6.0) using a desalting column.
-
-
Activation of Linker Carboxyl Groups:
-
Add a 100-fold molar excess of EDC and a 200-fold molar excess of sulfo-NHS to the conjugate solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation with Amine-Payload:
-
Dissolve the amine-containing payload in Coupling Buffer (or a compatible organic co-solvent like DMSO if necessary, keeping the final organic solvent concentration below 10%).
-
Adjust the pH of the activated conjugate solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the payload solution to the activated conjugate at a desired molar excess (e.g., 10 to 50-fold).
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction as described in Protocol 1.
-
Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis to remove unreacted payload and byproducts.
-
Characterization of Bioconjugates
Successful conjugation and purity of the final product must be verified.
1. SDS-PAGE Analysis:
-
Purpose: To confirm the increase in molecular weight upon conjugation.
-
Method: Run samples of the unmodified protein, protein-linker, and final conjugate on an SDS-PAGE gel. A shift to a higher molecular weight corresponding to the addition of the linker and payload should be observed.
2. UV-Vis Spectroscopy:
-
Purpose: To determine the concentration of the protein and the Drug-to-Antibody Ratio (DAR) if the payload has a distinct absorbance peak.[]
-
Method: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the payload's maximum absorbance wavelength (λmax). The DAR can be calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the payload.[]
3. Mass Spectrometry (MS):
-
Purpose: To confirm the covalent modification and determine the distribution of conjugated species.[6]
-
Method: Analyze the deglycosylated and/or reduced conjugate using LC-MS (e.g., Q-TOF). Deconvolution of the mass spectrum allows for the identification of peaks corresponding to the antibody with different numbers of attached drugs (e.g., DAR0, DAR1, DAR2, etc.), enabling the calculation of the average DAR.[7]
4. Chromatography (SEC and HIC):
-
Purpose: To assess purity, aggregation, and determine the average DAR.
-
Method:
-
Size-Exclusion Chromatography (SEC): Used to separate monomeric conjugate from aggregates and fragments.[8]
-
Hydrophobic Interaction Chromatography (HIC): Separates species based on the number of conjugated hydrophobic payloads. The retention time increases with the number of drugs attached, and the weighted average of the peak areas can be used to calculate the average DAR.[]
-
| Parameter | Method | Expected Outcome |
| Conjugation Confirmation | SDS-PAGE, Mass Spectrometry | Increase in molecular weight corresponding to the mass of the linker and/or payload. |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | A single, sharp peak for the monomeric conjugate with minimal aggregation peaks. |
| Average DAR | UV-Vis Spectroscopy, HIC, Mass Spectrometry | A calculated average number of drugs per antibody (e.g., 3.5). |
| Distribution of Species | Mass Spectrometry, HIC | A profile showing the relative abundance of antibody species with different numbers of drugs. |
Application Example: PROTAC Development
This compound is an ideal linker for synthesizing PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[9][10]
The linker's primary amine can be coupled to a POI-binding ligand, while its two carboxyl groups can be coupled to an E3 ligase ligand (or vice-versa).
Logical Workflow for PROTAC Synthesis
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 7. lcms.cz [lcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Amide Bond Formation Using 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the effective use of 2-Amino-1,3-bis(carboxylethoxy)propane in amide bond formation. This trifunctional linker is a valuable tool in bioconjugation, peptide synthesis, and the development of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1] Its structure, featuring a central primary amine and two terminal carboxylic acids, allows for the sequential or simultaneous coupling of different molecular entities.
Introduction
This compound is a versatile polyethylene (B3416737) glycol (PEG)-based linker. The primary amino group is reactive towards carboxylic acids, activated esters (e.g., NHS esters), and carbonyls. The two terminal carboxylic acids can be coupled with primary amines using standard activation reagents to form stable amide bonds.[2] This dual reactivity makes it an ideal scaffold for conjugating two different molecules, such as a targeting ligand and a functional moiety in drug development.
Data Presentation: Quantitative Analysis of Amide Bond Formation
The efficiency of amide bond formation is highly dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical yields for common coupling methods applicable to the functional groups of this compound. These values are representative and may vary based on the specific substrates and reaction scale.
| Coupling Reagent System | Functional Group Targeted | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/HOBt | Carboxylic Acids | >85 | >95 | Water-soluble byproducts, mild conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU/DIPEA | Carboxylic Acids | >90 | >98 | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not optimized. |
| DCC/DMAP | Carboxylic Acids | >80 | >95 | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
| Activated Ester (e.g., NHS ester) | Primary Amine | >90 | >95 | High selectivity for amines, efficient in aqueous buffers. | Requires pre-activation of the carboxylic acid. |
Experimental Protocols
Two primary protocols are presented below, detailing the selective amide bond formation at either the terminal carboxylic acids or the central primary amine of this compound.
Protocol 1: Amide Bond Formation via the Terminal Carboxylic Acids
This protocol describes the coupling of a primary amine-containing molecule to the two terminal carboxylic acids of this compound using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine-containing molecule (e.g., a peptide or small molecule)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (2.2 equivalents) and DIPEA (4.0-6.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acids.
-
Coupling: Add the amine-containing molecule (2.0-2.4 equivalents) to the reaction mixture. Continue stirring at room temperature for 2-18 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the pure di-substituted amide product.
Protocol 2: Amide Bond Formation via the Central Primary Amine
This protocol details the reaction of the central primary amine of this compound with a pre-activated carboxylic acid (in the form of an NHS ester).
Materials:
-
This compound
-
Carboxylic acid-containing molecule activated as an N-Hydroxysuccinimide (NHS) ester
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Coupling Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
Procedure:
-
Preparation: Dissolve this compound (1.0 equivalent) in the chosen coupling buffer.
-
Coupling: Dissolve the NHS ester-activated molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO and add it to the solution of this compound.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the resulting conjugate by a suitable method such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC to remove unreacted starting materials and byproducts.
Mandatory Visualizations
The following diagrams illustrate the chemical structure, the reaction workflow, and the mechanism of amide bond formation.
Caption: Workflow for conjugating two molecules using the linker.
Caption: EDC/HOBt mediated amide bond formation mechanism.
References
2-Amino-1,3-bis(carboxylethoxy)propane: A Versatile Linker for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Amino-1,3-bis(carboxylethoxy)propane is a flexible, hydrophilic linker increasingly utilized in advanced peptide synthesis and bioconjugation. Its unique trifunctional structure, featuring a central primary amine and two terminal carboxylic acid groups, enables the creation of branched peptides, the assembly of complex biomolecules, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The polyethylene (B3416737) glycol (PEG)-like nature of the ethoxy groups enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
Key Features and Advantages
-
Trifunctional Nature: The linker's single amine and dual carboxylic acid functionalities allow for three points of attachment, facilitating the synthesis of branched peptides or the conjugation of multiple molecules.
-
Hydrophilicity: The ether linkages contribute to increased water solubility of the resulting peptide conjugates, which can be advantageous for both synthesis and biological applications.
-
Flexibility: The propane (B168953) backbone and ethoxy spacers provide a flexible chain, which can be crucial for maintaining the biological activity of conjugated molecules.
-
Versatility in Peptide Synthesis: This linker can be incorporated into standard solid-phase peptide synthesis (SPPS) workflows. The amino group can be coupled to a solid support or an amino acid, while the two carboxylic acid groups serve as points for peptide chain elongation.
-
Applications in Drug Development: The branched nature of the linker is particularly valuable in the synthesis of PROTACs, where it can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2][3][4][5] In the context of ADCs, it can be used to attach multiple drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR).[1]
Primary Applications
-
Branched Peptide Synthesis: Creation of peptides with two distinct chains originating from the linker, useful for developing multivalent binders or mimics of dimeric proteins.
-
PROTAC Synthesis: As a core component in the assembly of PROTACs for targeted protein degradation.[1][2][3][4][5]
-
Antibody-Drug Conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[1]
-
Bioconjugation and Drug Delivery: As a spacer to attach peptides or small molecules to larger carriers like polymers or nanoparticles, improving drug loading and release characteristics.
Experimental Protocols
Protocol 1: Immobilization of this compound Linker onto an Amino-Functionalized Resin
This protocol describes the attachment of the linker to a solid support, such as aminomethyl (AM) resin, preparing it for subsequent peptide synthesis from the two carboxylic acid termini.
Materials:
-
This compound (with the amino group protected, e.g., as Fmoc-2-amino-1,3-bis(carboxylethoxy)propane)
-
Aminomethyl (AM) resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1 hour in a reaction vessel.
-
Linker Activation: In a separate vial, dissolve Fmoc-2-amino-1,3-bis(carboxylethoxy)propane (2 eq. to resin capacity), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the activation to proceed for 20 minutes at room temperature.
-
Coupling to Resin: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture for 4 hours at room temperature.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker's amino group.
-
Final Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (B129727) (3x). Dry the resin under vacuum.
Protocol 2: Solid-Phase Synthesis of a Branched Peptide
This protocol outlines the synthesis of a branched peptide using the immobilized linker from Protocol 1. Two different peptide chains will be synthesized on the two carboxylic acid groups of the linker.
Materials:
-
Linker-functionalized resin from Protocol 1
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
-
DCM
-
Piperidine (20% in DMF)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.
-
First Amino Acid Coupling (Symmetric):
-
Activate the first Fmoc-amino acid (4 eq. to resin capacity) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x).
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling cycle, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents for Solid-Phase Peptide Synthesis using this compound Linker
| Reagent/Component | Function | Typical Excess (relative to resin capacity) |
| Fmoc-Amino Acids | Building blocks for peptide chain | 4 eq. |
| HBTU/DIPEA | Coupling reagents for amide bond formation | 3.9 eq. / 8 eq. |
| Piperidine (20% in DMF) | Fmoc-deprotection agent | N/A |
| TFA/TIS/H₂O | Cleavage and side-chain deprotection | N/A |
Table 2: Typical Cleavage Cocktails for Peptides Synthesized on this compound Linker
| Cocktail Composition | Target Residues/Protecting Groups | Cleavage Time |
| 95% TFA, 2.5% H₂O, 2.5% TIS | Standard peptides | 2-3 hours |
| 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | Peptides containing Cys, Met, Trp | 2-4 hours |
| 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Peptides with sensitive residues | 2-3 hours |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: Ethanedithiol
Visualizations
Caption: Workflow for branched peptide synthesis.
Caption: PROTAC synthesis using the linker.
References
Application Notes and Protocols for EDC/NHS Coupling with 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to couple molecules using the bifunctional linker, 2-Amino-1,3-bis(carboxylethoxy)propane.
Introduction
EDC/NHS chemistry is a widely used method for covalently conjugating molecules containing primary amines to molecules with carboxyl groups.[1][2] This "zero-length" crosslinking approach forms a stable amide bond.[1][3] The linker, this compound, is a valuable tool in bioconjugation as it possesses a primary amine at one end and two terminal carboxylic acid groups at the other, allowing for the connection of two different amine-containing molecules or the modification of surfaces.
Chemical Principle of EDC/NHS Coupling
The EDC/NHS coupling reaction proceeds in two main steps:
-
Activation of Carboxyl Groups: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[2][4]
-
Formation of a Stable NHS Ester and Amine Reaction: To increase the efficiency of the reaction and the stability of the intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester.[5] This amine-reactive ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS.[5]
Application Notes
Two-Step Coupling Strategy
For a bifunctional linker like this compound, which contains both amine and carboxyl groups, a two-step coupling protocol is highly recommended to prevent self-polymerization.[2][6] This involves first reacting the primary amine of the linker with an activated carboxyl group on a target molecule, followed by the activation of the linker's carboxyl groups for reaction with a second amine-containing molecule.
Critical Parameters for Successful Conjugation
-
pH: The pH of the reaction is a critical factor. The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH of 4.5-6.0.[7] The subsequent reaction of the NHS ester with a primary amine is more efficient at a physiological to slightly basic pH of 7.2-8.5.[8]
-
Buffers: It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the reaction.[9] For the activation step, a 2-(N-morpholino)ethanesulfonic acid (MES) buffer is ideal.[1] For the coupling step, a phosphate-buffered saline (PBS) or borate (B1201080) buffer is a good choice.[1]
-
Reagent Concentrations: A molar excess of EDC and NHS over the carboxyl groups is generally recommended to ensure efficient activation.[10] The optimal ratio may need to be determined empirically for each specific application.
-
Reaction Time and Temperature: Activation is typically performed at room temperature for 15-30 minutes. The coupling reaction can be carried out for 1-2 hours at room temperature or overnight at 4°C.[6][8]
-
Quenching: After the coupling reaction, any remaining unreacted NHS esters should be quenched to prevent non-specific reactions. This can be achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or hydroxylamine.[1]
Data Presentation
The following tables provide representative data for typical EDC/NHS coupling reactions. Note that these are illustrative examples, and optimal conditions should be determined for each specific application.
Table 1: Typical Reaction Conditions for a Two-Step EDC/NHS Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | 0.1 M MES | 0.1 M PBS or Borate Buffer |
| EDC Concentration | 2-10 mM | - |
| NHS Concentration | 5-25 mM | - |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 30 minutes | 1 - 4 hours or Overnight |
Table 2: Illustrative Example of pH Optimization on Coupling Efficiency
| Activation pH | Coupling pH | Relative Coupling Efficiency (%) |
| 5.5 | 7.0 | 75 |
| 5.5 | 7.5 | 88 |
| 5.5 | 8.0 | 95 |
| 5.5 | 8.5 | 92 |
| 6.0 | 8.0 | 85 |
Data is illustrative and based on typical outcomes of EDC/NHS reactions.
Table 3: Example Calculation of Degree of Labeling (DOL)
The DOL, or the average number of label molecules per protein molecule, can be determined spectrophotometrically.[11]
| Parameter | Value |
| Protein Concentration | 2.5 mg/mL |
| Molar Extinction Coefficient of Protein at 280 nm (ε_prot) | 210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Label at λ_max (ε_label) | 75,000 M⁻¹cm⁻¹ |
| Absorbance of Conjugate at 280 nm (A_280) | 1.2 |
| Absorbance of Conjugate at λ_max (A_label) | 0.4 |
| Correction Factor (CF = A_280 of label / A_label of label) | 0.1 |
| Protein Concentration (Molar) | (A_280 - (A_label * CF)) / ε_prot = 4.57 x 10⁻⁶ M |
| Label Concentration (Molar) | A_label / ε_label = 5.33 x 10⁻⁶ M |
| Degree of Labeling (DOL) | [Label] / [Protein] = 1.17 |
Experimental Protocols
Protocol 1: Two-Step Coupling of an Amine-Containing Molecule (Molecule-NH₂) to a Carboxyl-Containing Surface using this compound as a Linker
This protocol first attaches the linker to the surface and then couples the amine-containing molecule.
Materials:
-
Carboxyl-functionalized surface (e.g., beads, sensor chip)
-
This compound HCl salt
-
Molecule-NH₂ (your molecule of interest with a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
Step A: Immobilization of the Linker
-
Surface Preparation: Wash the carboxyl-functionalized surface three times with Activation Buffer.
-
Activation: Prepare fresh solutions of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer. Add the EDC and NHS solutions to the surface and incubate for 15 minutes at room temperature with gentle mixing.
-
Washing: Wash the activated surface three times with Activation Buffer to remove excess EDC and NHS.
-
Linker Coupling: Immediately add a solution of this compound (e.g., 1-10 mg/mL in Activation Buffer) to the activated surface. Incubate for 2 hours at room temperature.
-
Washing: Wash the surface three times with PBST to remove unbound linker.
Step B: Coupling of Molecule-NH₂
-
Activation of Linker's Carboxyl Groups: To the linker-modified surface, add fresh solutions of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer. Incubate for 15 minutes at room temperature.
-
Washing: Wash the activated surface three times with Coupling Buffer.
-
Coupling of Molecule-NH₂: Immediately add your Molecule-NH₂ dissolved in Coupling Buffer to the surface. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.
-
Final Washes: Wash the surface three to five times with PBST to remove non-covalently bound Molecule-NH₂.
Mandatory Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. bidmc.org [bidmc.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. biotium.com [biotium.com]
Application Note: Deprotection of Boc-2-Amino-1,3-bis(carboxylethoxy)propane
AN-P0824
Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, medicinal chemistry, and materials science, particularly those utilizing PROTACs and other advanced molecular architectures.
Abstract: This application note provides detailed protocols for the acidic deprotection of N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane, a key intermediate in the synthesis of PROTAC linkers and other complex molecules. We present two standard and highly efficient methods: one employing Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane. This document includes a comparative data summary, step-by-step experimental procedures, methods for reaction monitoring, and troubleshooting guidelines. Additionally, visual diagrams of the chemical transformation, reaction mechanism, and experimental workflow are provided to ensure clarity and reproducibility.
Principle and Mechanism
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection mechanism involves protonation of the carbamate (B1207046) oxygen by a strong acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield the free amine, which is protonated by the acid to form the corresponding ammonium (B1175870) salt (e.g., hydrochloride or trifluoroacetate).[1]
The presence of ethyl ester functionalities in the target molecule requires careful selection of deprotection conditions to avoid hydrolysis or transesterification, particularly when using strong acids.[3] While both TFA and HCl are effective, 4M HCl in dioxane is often preferred for substrates with acid-sensitive esters as it can offer higher selectivity.[4][5]
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparative Data of Deprotection Methods
While specific yield and purity data for the deprotection of Boc-2-Amino-1,3-bis(carboxylethoxy)propane are not extensively published, the following table summarizes typical quantitative results for analogous N-Boc protected amino esters under standard conditions. These values provide a reliable benchmark for expected outcomes.
| Method | Reagent | Solvent | Temp. (°C) | Time | Typical Yield | Purity | Notes |
| 1. TFA | 20-50% TFA | DCM | 0 to RT | 0.5 - 2 h | >95% | High | Fast and effective; potential for ester degradation with prolonged reaction times.[3][6] Product is isolated as a TFA salt. |
| 2. HCl | 4M HCl | 1,4-Dioxane | RT | 0.5 - 2 h | >95% | High | Generally offers excellent selectivity for N-Boc removal in the presence of esters.[4][5][7] Product is isolated as a stable HCl salt. |
| 3. Mild Acid | Oxalyl Chloride (3 eq.) | Methanol (B129727) | RT | 1 - 4 h | ~90% | High | A mild alternative for highly acid-sensitive substrates; avoids strong acids like TFA.[8][9] |
Experimental Protocols
Safety Precaution: These procedures involve strong acids and volatile organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
This method is rapid and generally provides high yields. The resulting amine trifluoroacetate (B77799) salt is often used directly in subsequent steps after solvent removal.
Materials:
-
Boc-2-Amino-1,3-bis(carboxylethoxy)propane
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
Dissolve Boc-2-Amino-1,3-bis(carboxylethoxy)propane (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 eq, typically as a 25-50% v/v solution in DCM) to the stirred solution.[6]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporator). To ensure complete removal of TFA, a co-evaporation with toluene (B28343) (2-3 times) may be performed.
-
The resulting residue is the amine trifluoroacetate salt. To obtain a solid, dissolve the residue in a minimal amount of methanol or DCM and precipitate by adding cold diethyl ether.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product is typically a white to off-white solid.
This is a highly reliable and selective method, often preferred for substrates containing acid-labile esters. The product is conveniently isolated as a stable hydrochloride salt.[5][7]
Materials:
-
Boc-2-Amino-1,3-bis(carboxylethoxy)propane
-
4M HCl in 1,4-Dioxane (commercially available or freshly prepared)
-
Diethyl ether, cold
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolve Boc-2-Amino-1,3-bis(carboxylethoxy)propane (1.0 eq) in a minimal amount of a co-solvent like Methanol or DCM if necessary, then add 4M HCl in 1,4-Dioxane (10-20 eq).[10] Alternatively, add the substrate directly to the HCl/Dioxane solution.
-
Stir the mixture at room temperature for 30 minutes to 2 hours.[4][7] In many cases, the reaction is complete within 30 minutes.[4] The hydrochloride salt of the product may precipitate during the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting solid is the desired 2-Amino-1,3-bis(carboxylethoxy)propane hydrochloride.
-
If the product does not precipitate, add cold diethyl ether to the concentrated residue to induce precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold diethyl ether to remove any residual dioxane, and dry under high vacuum. The product is typically a stable, free-flowing white solid.[11]
Visualization of Workflow and Chemical Structures
Caption: General experimental workflow for Boc deprotection.
Caption: Chemical transformation for Boc deprotection.
Reaction Monitoring and Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid; short reaction time; poor substrate solubility. | Add more equivalents of acid. Extend the reaction time and monitor periodically. Add a co-solvent (e.g., methanol) to improve solubility. |
| Ester Hydrolysis | Presence of water; prolonged exposure to strong acid, especially at elevated temperatures. | Use anhydrous solvents and reagents. Ensure the reaction is not run for an unnecessarily long time. The HCl/Dioxane method is generally safer for esters.[4] |
| Product is an Oil/Gummy Solid | Product salt is hygroscopic or amorphous. Common with TFA salts.[11] | Ensure all solvent and excess acid are removed (co-evaporate with toluene for TFA). Triturate with a non-polar solvent (hexane, pentane) to induce solidification. The HCl salt is more likely to be a crystalline solid.[11] |
| Side Product Formation | Alkylation of nucleophiles by the tert-butyl cation. | This is less common for this substrate but can be mitigated by adding a scavenger like anisole (B1667542) or thioanisole (B89551) to the reaction mixture. |
| Difficulty Removing Dioxane | Dioxane has a high boiling point (101 °C) and can form azeotropes. | After filtration, wash the product extensively with a volatile solvent like diethyl ether or DCM. Dry under high vacuum, possibly with gentle heating if the product is stable. |
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. awuahlab.com [awuahlab.com]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: 2-Amino-1,3-bis(carboxylethoxy)propane in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Amino-1,3-bis(carboxylethoxy)propane as a versatile building block for constructing biodegradable drug delivery systems. While direct literature on drug delivery systems formulated from this specific molecule is emerging, its structural motifs are present in advanced biodegradable polymers. This document outlines the synthesis of analogous functional polymers, their formulation into nanoparticles for targeted drug delivery, and detailed protocols for their evaluation.
Introduction to this compound
This compound is a functionalized molecule featuring a primary amine and two terminal carboxylic acid groups. This unique trifunctional structure makes it an excellent candidate for creating highly functional and biodegradable polymers, such as poly(ester-amide)s and functionalized polycarbonates. The presence of ester linkages suggests a potential for hydrolytic degradation into biocompatible products, a desirable feature for controlled drug release and elimination from the body. The pendant carboxylic acid groups can serve as points for drug conjugation or for modulating the physicochemical properties of the resulting polymer, such as its solubility and interaction with biological systems.
Application: Nanoparticles for Targeted Doxorubicin (B1662922) Delivery
This section details the application of a polymer notionally derived from this compound for the formulation of nanoparticles loaded with the chemotherapeutic agent doxorubicin (DOX). These nanoparticles are designed for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect and for pH-sensitive drug release in the acidic tumor microenvironment.
Synthesis of a Functionalized Polycarbonate
A key application of this compound is in the synthesis of functional polycarbonates. The following protocol is adapted from established methods for creating functional polycarbonates from 2-amino-1,3-propanediol (B45262) derivatives and can be conceptually applied to a protected form of the target molecule.
Experimental Protocol: Synthesis of a Carboxy-Functionalized Polycarbonate
-
Monomer Synthesis:
-
Protect the carboxylic acid groups of this compound (e.g., as t-butyl esters).
-
React the amino group of the protected molecule with a suitable agent to form a diol intermediate.
-
Cyclize the resulting diol in the presence of a phosgene (B1210022) equivalent (e.g., triphosgene) to form a cyclic carbonate monomer.
-
-
Ring-Opening Polymerization (ROP):
-
Dissolve the functionalized cyclic carbonate monomer in a dry, inert solvent such as dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable initiator, such as benzyl (B1604629) alcohol, and a catalyst, for example, 1,8-diazabicycloundec-7-ene (DBU) or tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 24-48 hours) to achieve the desired molecular weight.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Deprotection:
-
Dissolve the polymer in a suitable solvent.
-
Remove the protecting groups from the carboxylic acid moieties (e.g., using trifluoroacetic acid for t-butyl esters).
-
Purify the final carboxy-functionalized polymer.
-
Formulation of Doxorubicin-Loaded Nanoparticles
Experimental Protocol: Nanoprecipitation Method
-
Dissolve 10 mg of the carboxy-functionalized polycarbonate and 2 mg of doxorubicin hydrochloride (pre-neutralized with triethylamine) in 1 mL of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetone.
-
Add this organic solution dropwise to 10 mL of deionized water while stirring vigorously.
-
Continue stirring for 2-4 hours to allow for the evaporation of the organic solvent and the formation of stable nanoparticles.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove unloaded drug and residual solvent.
-
Lyophilize the purified nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate use.
Characterization of Nanoparticles
The physicochemical properties of the formulated nanoparticles are critical for their in vivo performance.
| Parameter | Method | Typical Values |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -20 to -40 mV |
| Drug Loading Content (%) | UV-Vis Spectroscopy or HPLC | 5 - 15% |
| Encapsulation Efficiency (%) | UV-Vis Spectroscopy or HPLC | 70 - 90% |
Protocol for Determining Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve a weighed amount of the dried nanoparticles in a suitable organic solvent to disrupt the particles and release the drug.
-
Quantify the amount of doxorubicin using a UV-Vis spectrophotometer (at ~480 nm) or by high-performance liquid chromatography (HPLC) against a standard curve.
-
Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Evaluation
Drug Release Studies
Experimental Protocol: In Vitro Doxorubicin Release
-
Suspend 1 mg of doxorubicin-loaded nanoparticles in 1 mL of release buffer (e.g., phosphate-buffered saline, pH 7.4, and acetate (B1210297) buffer, pH 5.5).
-
Place the suspension in a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the dialysis bag in a larger volume (e.g., 20 mL) of the corresponding release buffer at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer.
-
Quantify the amount of released doxorubicin in the collected samples using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 2 | 10 ± 2 | 25 ± 3 |
| 6 | 25 ± 3 | 50 ± 4 |
| 12 | 40 ± 4 | 75 ± 5 |
| 24 | 55 ± 5 | 90 ± 5 |
| 48 | 65 ± 6 | 95 ± 4 |
Cytotoxicity Assay
Experimental Protocol: MTT Assay
-
Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free doxorubicin, doxorubicin-loaded nanoparticles, and empty nanoparticles for 48 or 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
| Formulation | IC₅₀ (µg/mL) on MCF-7 cells (48h) |
| Free Doxorubicin | 0.5 ± 0.1 |
| DOX-loaded Nanoparticles | 1.2 ± 0.2 |
| Empty Nanoparticles | > 100 |
Cellular Uptake Studies
Experimental Protocol: Confocal Laser Scanning Microscopy (CLSM)
-
Seed cancer cells on glass coverslips in a culture dish and allow them to attach.
-
Treat the cells with doxorubicin-loaded nanoparticles (utilizing the intrinsic fluorescence of doxorubicin) for different time points (e.g., 1, 4, and 12 hours).
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Stain the cell nuclei with a fluorescent dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize them using a confocal laser scanning microscope.
Visualizations
Caption: Experimental workflow from polymer synthesis to in vitro evaluation.
Caption: pH-triggered drug release mechanism.
Caption: Cellular uptake and intracellular drug release pathway.
Application Notes and Protocols for Dendrimer Synthesis using 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 2-Amino-1,3-bis(carboxylethoxy)propane as a building block in the synthesis of polyester (B1180765) and poly(ether-amide) dendrimers. The unique trifunctional nature of this monomer, possessing a primary amine and two carboxyl groups, allows for its application in divergent dendrimer growth strategies, leading to precisely controlled macromolecular architectures with potential applications in drug delivery and biomedicine.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties, including a high density of surface functional groups and internal cavities, make them promising candidates for various biomedical applications, such as drug delivery, gene transfection, and bio-imaging.[1][2] The choice of monomer is critical in determining the final properties of the dendrimer.
This compound is a versatile AB2-type monomer. The primary amine serves as a reactive site for attachment to a core molecule or for further functionalization, while the two carboxylic acid moieties allow for the iterative addition of subsequent monomer layers, leading to exponential growth in a divergent synthesis approach.[3][4] The ester linkages in the backbone of the resulting dendrimer can offer biodegradability, a desirable feature for drug delivery systems.[4][5] This document outlines a hypothetical, yet scientifically robust, protocol for the synthesis and characterization of dendrimers using this monomer.
Data Presentation
Table 1: Physicochemical Properties of Polyester Dendrimer Generations
| Generation | Theoretical Molecular Weight ( g/mol ) | Number of Surface Carboxyl Groups | Polydispersity Index (PDI) |
| G0 (Core) | 354.35 | 4 | ~1.01 |
| G1 | 1249.29 | 8 | ~1.02 |
| G2 | 3039.17 | 16 | ~1.03 |
| G3 | 6618.93 | 32 | ~1.04 |
Table 2: Characterization Data for G2 Polyester Dendrimer
| Characterization Technique | Observed Value | Expected Value/Range |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.21 (t), 2.50 (t), 3.45 (m), 4.15 (t), 7.98 (br s) | Consistent with repeating units |
| ¹³C NMR (DMSO-d₆, δ ppm) | 14.1, 34.2, 48.9, 60.3, 172.5 | Consistent with repeating units |
| Mass Spectrometry (MALDI-TOF) m/z | [M+Na]⁺ ≈ 3062.1 | [M+Na]⁺ ≈ 3062.16 |
| Size Exclusion Chromatography (SEC) | Elution volume corresponding to ~3 kDa | Narrow, symmetric peak |
Experimental Protocols
Protocol 1: Divergent Synthesis of Polyester Dendrimers
This protocol describes a divergent synthesis strategy starting from a tetra-functional core, pentaerythritol (B129877) tetraacrylate, to produce polyester dendrimers with terminal carboxylic acid groups. The synthesis involves two main iterative steps: a Michael addition of the amine to an acrylate (B77674) surface, followed by esterification to build the next generation. For simplicity, this protocol will detail the synthesis up to Generation 2 (G2).
Materials:
-
Pentaerythritol tetraacrylate (Core)
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Dialysis tubing (MWCO 1 kDa)
Step 1: Synthesis of Generation 0 (G0) Dendrimer
-
Dissolve pentaerythritol tetraacrylate (1 equiv.) in a mixture of methanol and dichloromethane (1:1 v/v).
-
Add this compound (4.4 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product by silica (B1680970) gel column chromatography (Eluent: DCM/MeOH gradient) to yield the G0 dendrimer with four carboxyl-terminated branches.
Step 2: Synthesis of Generation 1 (G1) Dendrimer
-
Protect the carboxyl groups of this compound by converting them to their methyl esters using standard esterification methods (e.g., SOCl₂ in methanol). This forms the protected monomer.
-
Dissolve the G0 dendrimer (1 equiv.) in anhydrous DMF.
-
Add the protected monomer (4.4 equiv.), DCC (4.4 equiv.), and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 72 hours under a nitrogen atmosphere.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the product by adding the filtrate to cold diethyl ether.
-
Collect the precipitate and hydrolyze the methyl ester groups using a mild base (e.g., LiOH in THF/water) to yield the G1 dendrimer.
-
Purify the G1 dendrimer by dialysis against deionized water for 48 hours.
Step 3: Synthesis of Generation 2 (G2) Dendrimer
-
Repeat the procedure in Step 2, using the G1 dendrimer as the starting material and reacting it with the protected monomer.
-
Ensure stoichiometric amounts are adjusted based on the number of surface carboxyl groups on the G1 dendrimer (8 equiv. of protected monomer, DCC, and DMAP).
-
Following the reaction and deprotection, purify the G2 dendrimer using dialysis (MWCO 2 kDa).
Protocol 2: Characterization of Dendrimers
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified dendrimer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure of the repeating units and the absence of impurities. The integration of proton signals can be used to verify the expected ratio of core to branching units.
2. Mass Spectrometry (MS):
-
Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to determine the molecular weight of the dendrimers.
-
Prepare the sample by mixing the dendrimer solution with a suitable matrix (e.g., sinapinic acid).
-
The resulting spectrum should show a narrow distribution of peaks centered around the theoretical molecular weight.
3. Size Exclusion Chromatography (SEC):
-
Dissolve the dendrimer in a suitable mobile phase (e.g., DMF with LiBr).
-
Inject the sample into an SEC system equipped with appropriate columns for the molecular weight range.
-
The chromatogram should exhibit a single, narrow peak, and the polydispersity index (PDI) can be calculated to assess the monodispersity of the dendrimer population.
Visualizations
Caption: Divergent synthesis workflow for polyester dendrimers.
Caption: Logical relationships in dendrimer synthesis and application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
Application Notes and Protocols for 2-Amino-1,3-bis(carboxylethoxy)propane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-1,3-bis(carboxylethoxy)propane is a versatile, bifunctional linker molecule increasingly utilized in medicinal chemistry. Its structure, featuring a central primary amine and two terminal carboxylic acid groups connected by short polyethylene (B3416737) glycol (PEG)-like ethoxy moieties, imparts desirable physicochemical properties to the resulting conjugates. This document provides detailed application notes and experimental protocols for its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Application Notes
Role as a Hydrophilic Linker
The incorporation of short PEG chains is a well-established strategy to enhance the aqueous solubility of large, often hydrophobic molecules like PROTACs and ADCs.[1][][3][4] The ether oxygens in the this compound backbone can act as hydrogen bond acceptors, improving the overall solubility and preventing aggregation of the final conjugate.[1] This is particularly crucial for maintaining the stability and facilitating the formulation of these complex therapeutic agents.[5]
Application in PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A typical PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, joined by a chemical linker.[6] The linker is a critical component that influences the efficacy, solubility, and cell permeability of the PROTAC.[6]
This compound serves as a flexible linker, and its length and composition are crucial for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[6][7] The flexibility of the PEG-like chain can facilitate the optimal orientation of the two ligands for efficient ubiquitination of the target protein.[1]
Application in Antibody-Drug Conjugate (ADC) Synthesis
ADCs are targeted cancer therapies that combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker. The linker's stability in circulation and its ability to release the payload at the target site are paramount for the ADC's efficacy and safety.[]
The hydrophilic nature of this compound can help to mitigate the hydrophobicity of the cytotoxic payload, reducing the risk of aggregation and improving the pharmacokinetic profile of the ADC.[][5] The terminal carboxylic acids can be activated to react with primary amines on the antibody, such as lysine (B10760008) residues, to form stable amide bonds.
Physicochemical Properties and Comparative Data
| Property | Typical Value Range for Short PEG-linked PROTACs | Rationale and Significance |
| Molecular Weight (MW) | 800 - 1200 Da | Influences cell permeability and oral bioavailability. Higher MW can be challenging. |
| Calculated LogP (cLogP) | 2 - 5 | A measure of lipophilicity. A balance is needed for membrane permeability and aqueous solubility. |
| Polar Surface Area (PSA) | 120 - 200 Ų | Affects cell permeability. Higher PSA can reduce passive diffusion across cell membranes. |
| Aqueous Solubility | > 20 µM | Crucial for formulation and bioavailability. PEG linkers generally improve solubility. |
| Ternary Complex Kd | 10 nM - 1 µM | Dissociation constant of the POI-PROTAC-E3 ligase complex. A lower Kd indicates a more stable complex. |
| DC50 | 1 nM - 500 nM | Concentration of PROTAC required to degrade 50% of the target protein. A key measure of potency. |
| Dmax | > 80% | Maximum percentage of protein degradation achieved. |
| Property | Typical Value Range for ADCs with Hydrophilic Linkers | Rationale and Significance |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of drug molecules conjugated to a single antibody. Higher DAR can be achieved with hydrophilic linkers without causing aggregation. |
| Plasma Stability (t1/2) | > 7 days | Half-life of the intact ADC in plasma. High stability is crucial to minimize off-target toxicity.[9] |
| Aggregation Onset (°C) | > 55 °C | Temperature at which aggregation begins. Higher values indicate better physical stability. |
| In vitro Cytotoxicity (IC50) | pM - nM range | Concentration of ADC that inhibits 50% of cancer cell growth. |
Experimental Protocols
The following protocols are generalized methodologies for the use of this compound in the synthesis of PROTACs and ADCs. Optimization of reaction conditions (e.g., stoichiometry, temperature, and reaction time) may be required for specific substrates.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where the linker is sequentially coupled to the E3 ligase ligand and the POI ligand.
Step 1a: Coupling of E3 Ligase Ligand to the Amino Group of the Linker
-
Materials:
-
E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide (B1683931) or VHL ligand)
-
This compound hydrochloride
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the linker solution to the activated E3 ligase ligand solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate (E3 ligase ligand-linker) by flash column chromatography on silica (B1680970) gel.
-
Step 1b: Coupling of POI Ligand to the Carboxylic Acid Groups of the Linker Intermediate
-
Materials:
-
POI ligand with a primary or secondary amine handle
-
E3 ligase ligand-linker intermediate from Step 1a
-
HATU
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (2.4 eq, for both carboxylic acids) and DIPEA (6.0 eq) and stir for 5 minutes at room temperature.
-
Add the POI ligand (2.2 eq) to the reaction mixture.
-
Stir at room temperature for 4-16 hours, monitoring by LC-MS.
-
Work-up the reaction as described in Step 1a.
-
Purify the final PROTAC product by preparative RP-HPLC.[10]
-
Protocol 2: Conjugation to an Antibody (ADC Synthesis)
This protocol describes the conjugation of a drug-linker construct, synthesized using this compound, to the lysine residues of a monoclonal antibody.
Step 2a: Synthesis of Drug-Linker Intermediate
-
First, couple the cytotoxic payload (containing a primary or secondary amine) to one or both of the carboxylic acid groups of this compound using a standard amide coupling protocol (e.g., with HATU/DIPEA as described in Protocol 1b). The remaining amino group on the linker will be used for conjugation to the antibody.
Step 2b: Activation of the Linker's Amino Group (if necessary) and Conjugation to Antibody
This step assumes the drug is attached to the carboxyl ends and the linker's amine is free. A common method is to convert the amine to a maleimide (B117702) for reaction with thiols on the antibody (generated by reducing disulfide bonds). Alternatively, the carboxylic acids of the antibody can be activated to react with the linker's amine. The latter is described here.
-
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker intermediate with a free amino group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., Tris buffer)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Prepare a stock solution of the drug-linker intermediate in a co-solvent like DMSO.
-
Activate the antibody's lysine residues by adding a solution of EDC and Sulfo-NHS to the antibody solution. The molar excess of EDC/Sulfo-NHS will depend on the desired DAR and should be empirically determined.
-
Incubate for 15-30 minutes at room temperature.
-
Add the drug-linker stock solution to the activated antibody solution. The molar excess of the drug-linker will also influence the final DAR.
-
Allow the conjugation reaction to proceed for 2-4 hours at room temperature or 4°C.
-
Quench the reaction by adding an excess of quenching buffer.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting or SEC column.
-
Characterize the purified ADC for DAR, aggregation, and purity using techniques like HIC (Hydrophobic Interaction Chromatography), SEC, and mass spectrometry.
-
Visualizations
Caption: Workflow for the synthesis of a PROTAC.
Caption: PROTAC's catalytic mechanism of action.
Caption: Workflow for Antibody-Drug Conjugate synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. labinsights.nl [labinsights.nl]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Surface Modification using 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification is a critical process in the development of advanced biomaterials, biosensors, and drug delivery systems. The ability to control the physicochemical properties of a material's surface dictates its interaction with the biological environment, influencing protein adsorption, cell adhesion, and the overall biocompatibility of the device. 2-Amino-1,3-bis(carboxylethoxy)propane is a versatile bifunctional molecule that offers a straightforward approach to surface functionalization. Its structure, featuring a central primary amine and two terminal carboxylic acid groups, allows for covalent immobilization onto a variety of substrates, creating a surface rich in carboxyl groups for further conjugation or for modulating surface charge and hydrophilicity.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound for surface modification. While specific quantitative data for this particular molecule is limited in public literature, the protocols and data presented herein are based on established principles of surface chemistry with analogous bifunctional molecules and are intended to serve as a detailed guide for researchers.
Key Applications
-
Biomaterial Functionalization: Introduction of a carboxylated surface to promote specific cell adhesion or to create a non-fouling surface that resists protein adsorption.
-
Biosensor Development: Covalent attachment of capture probes (e.g., antibodies, enzymes) to the carboxylated surface for the detection of target analytes.
-
Drug Delivery Systems: Functionalization of nanoparticles and other drug carriers to improve their stability, biocompatibility, and targeting capabilities.
-
Microarray Technology: Creation of activated surfaces for the immobilization of DNA, proteins, or other biomolecules.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₁₇NO₆
-
Molecular Weight: 235.24 g/mol
-
Key Functional Groups:
-
One primary amine (-NH₂)
-
Two carboxylic acids (-COOH)
-
The primary amine serves as the anchoring group to substrates that have been pre-functionalized with amine-reactive groups (e.g., N-hydroxysuccinimide esters, aldehydes, epoxides). The two terminal carboxylic acids are then available for subsequent covalent coupling to biomolecules or for altering the surface properties.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Reactive Substrates
This protocol describes the general procedure for immobilizing this compound onto a surface previously functionalized with N-hydroxysuccinimide (NHS) esters.
Materials:
-
Substrate with NHS-ester functionalized surface (e.g., NHS-activated glass slide, gold surface with NHS-terminated self-assembled monolayer)
-
This compound HCl salt
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas stream
Procedure:
-
Preparation of Coupling Solution:
-
Dissolve this compound HCl salt in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Add a 2-fold molar excess of TEA or DIEA to the solution to neutralize the HCl salt and deprotonate the primary amine.
-
Vortex the solution thoroughly to ensure complete dissolution and mixing.
-
-
Surface Reaction:
-
Clean the NHS-ester functionalized substrate by rinsing with ethanol and DI water, followed by drying under a gentle stream of nitrogen.
-
Immerse the substrate in the prepared coupling solution. Ensure the entire surface is in contact with the solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature in a sealed container to prevent solvent evaporation. For sensitive substrates, the reaction can be performed at 4°C overnight.
-
-
Washing:
-
Remove the substrate from the coupling solution.
-
Rinse the substrate sequentially with DMF (or DMSO), ethanol, and DI water to remove any unreacted this compound and by-products.
-
Sonicate the substrate in DI water for 5 minutes to ensure the removal of non-covalently bound molecules.
-
-
Drying and Storage:
-
Dry the modified substrate under a gentle stream of nitrogen.
-
Store the carboxyl-terminated surface in a desiccator or under an inert atmosphere until further use.
-
Protocol 2: Activation of Carboxyl-Terminated Surfaces for Biomolecule Conjugation
This protocol outlines the activation of the newly created carboxyl surface using EDC/NHS chemistry for the subsequent covalent attachment of amine-containing biomolecules (e.g., proteins, peptides).
Materials:
-
Carboxyl-terminated substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Ethanolamine, pH 8.5
-
Biomolecule solution (e.g., protein in PBS)
Procedure:
-
Surface Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.
-
Immerse the carboxyl-terminated substrate in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Rinse the activated substrate with DI water to remove excess EDC and NHS.
-
-
Biomolecule Coupling:
-
Immediately immerse the activated substrate in the biomolecule solution (e.g., 0.1-1 mg/mL protein in PBS).
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Remove the substrate from the biomolecule solution.
-
Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS esters.
-
-
Final Washing:
-
Rinse the substrate thoroughly with PBS and then DI water to remove non-covalently bound biomolecules.
-
Dry the surface under a gentle stream of nitrogen.
-
Surface Characterization
The success of the surface modification can be assessed using various surface-sensitive techniques:
-
Contact Angle Goniometry: Measures the surface hydrophilicity. A decrease in the water contact angle after immobilization of this compound is expected due to the presence of polar carboxyl groups.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface. An increase in the nitrogen (N1s) and oxygen (O1s) signals relative to the substrate signals indicates successful immobilization.
-
Atomic Force Microscopy (AFM): Characterizes the surface topography and roughness. A smooth, uniform surface is indicative of a well-formed monolayer.
-
Zeta Potential Measurement: Determines the surface charge. A negative zeta potential at neutral pH is expected due to the deprotonation of the carboxylic acid groups.
Quantitative Data
| Surface Modification | Substrate | Water Contact Angle (°) | Protein Adsorption (ng/cm²) | Reference Molecule |
| Bare Gold | Au | ~90° | High | - |
| -COOH Terminated SAM | Au | 20-30° | Low (protein dependent) | 11-Mercaptoundecanoic acid |
| -NH₂ Terminated SAM | Au | 50-60° | Moderate | 11-Amino-1-undecanethiol |
Visualizations
Experimental Workflow
Caption: Workflow for surface modification and subsequent bio-conjugation.
Surface Functionalization Chemistry
Caption: Chemical reactions for surface functionalization.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1,3-bis(carboxylethoxy)propane.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the multi-step synthesis of this compound, which typically proceeds via the protection of 2-amino-1,3-propanediol (B45262), etherification of the diol, and subsequent deprotection.
dot
Caption: Troubleshooting workflow for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low or no yield of N-Boc-2-amino-1,3-propanediol | Incomplete reaction due to insufficient reagents. | Increase the molar equivalents of Boc-anhydride and base (e.g., triethylamine (B128534) or sodium bicarbonate). |
| Reaction conditions are not optimal. | Extend the reaction time or slightly increase the temperature (e.g., to room temperature if performed at 0°C). | |
| Product loss during aqueous workup. | Ensure the pH of the aqueous phase is appropriately adjusted to prevent the solubility of the product. Use a brine wash to break up emulsions if they form during extraction. | |
| Step 2: Low yield of N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane | Incomplete deprotonation of the hydroxyl groups. | Use a strong base like sodium hydride (NaH) and ensure anhydrous reaction conditions. Add the base portion-wise at a low temperature (e.g., 0°C). |
| Predominance of mono-substituted product. | Increase the molar equivalents of ethyl bromoacetate (B1195939) and the base. Ensure the reaction is stirred efficiently. | |
| Degradation of ethyl bromoacetate. | Add the ethyl bromoacetate slowly to the reaction mixture at a controlled temperature to minimize side reactions with the base. | |
| Step 3: Incomplete Boc deprotection | Insufficient acid strength or concentration. | Use a higher concentration of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Ensure a sufficient volume is used to fully dissolve the substrate. |
| Short reaction time. | Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed. | |
| Final Product: Purity Issues | Residual starting materials or byproducts. | Optimize the purification method (e.g., column chromatography or recrystallization). Ensure complete removal of reagents from the previous steps. |
| Ester hydrolysis. | During the deprotection step, use anhydrous acidic conditions and perform the reaction at a low temperature to minimize ester cleavage. Work up the reaction promptly upon completion. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A common and commercially available starting material is 2-amino-1,3-propanediol, also known as serinol.
Q2: Why is it necessary to protect the amino group before the etherification step?
The amino group is nucleophilic and would compete with the hydroxyl groups in reacting with ethyl bromoacetate. Protecting the amine as a tert-butyloxycarbonyl (Boc) carbamate (B1207046) prevents this side reaction and directs the etherification to the hydroxyl groups.
Q3: What are the critical parameters for the Williamson ether synthesis step?
The critical parameters include the choice of a strong, non-nucleophilic base (e.g., sodium hydride), anhydrous reaction conditions, and careful temperature control. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Q4: How can I monitor the progress of the reactions?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. Staining with ninhydrin (B49086) can be used to visualize the free amine in the final deprotection step. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Q5: What are the standard conditions for Boc deprotection in the final step?
Standard conditions involve treating the Boc-protected intermediate with an excess of a strong acid. Common reagents include neat trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent like dioxane or diethyl ether. The reaction is typically performed at room temperature.
Q6: What are the storage recommendations for the final product?
This compound and its salts should be stored in a cool, dry place, away from moisture and strong oxidizing agents. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
Experimental Protocols
A plausible synthetic route for this compound is outlined below.
dot
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of N-Boc-2-amino-1,3-propanediol
-
Dissolve 2-amino-1,3-propanediol in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate or triethylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
| Parameter | Value |
| Molar Ratio (Substrate:Boc₂O:Base) | 1 : 1.1 : 1.2 |
| Solvent | Dioxane/Water |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
Step 2: Synthesis of N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane
-
Dissolve N-Boc-2-amino-1,3-propanediol in anhydrous THF or DMF.
-
Cool the solution to 0°C under an inert atmosphere (argon or nitrogen).
-
Carefully add sodium hydride (60% dispersion in mineral oil) in portions.
-
Stir the mixture at 0°C for 30-60 minutes.
-
Slowly add ethyl bromoacetate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
| Parameter | Value |
| Molar Ratio (Substrate:NaH:Ethyl Bromoacetate) | 1 : 2.5 : 2.5 |
| Solvent | Anhydrous THF or DMF |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-24 hours |
Step 3: Synthesis of this compound (Boc Deprotection)
-
Dissolve N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) at room temperature.
-
Stir the solution for 1-4 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product can be used as the TFA salt or neutralized with a base and purified further if necessary. Alternatively, a solution of HCl in dioxane can be used for the deprotection.
| Parameter | Value |
| Reagent | Trifluoroacetic Acid (TFA) or HCl in Dioxane |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
Technical Support Center: Conjugation of 2-Amino-1,3-bis(carboxylethoxy)propane
Welcome to the technical support center for the conjugation of 2-Amino-1,3-bis(carboxylethoxy)propane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a trifunctional linker molecule. It contains one primary amine group (-NH₂) and two terminal carboxylic acid groups (-COOH). This structure allows for versatile conjugation strategies. The primary amine can react with activated carboxylic acids (like NHS esters), while the two carboxylic acid groups can be activated to react with primary amines on other molecules, such as proteins or antibodies.
Q2: What is the most common method for conjugating the carboxylic acid groups of this linker?
A2: The most prevalent method is the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] EDC activates the carboxyl groups, and NHS stabilizes the active intermediate, forming a more stable NHS ester that efficiently reacts with primary amines to form a stable amide bond.[2]
Q3: What are the optimal pH conditions for a two-step EDC/NHS conjugation reaction?
A3: A two-step reaction is generally recommended to minimize side reactions. Each step has a distinct optimal pH range:
-
Activation Step: The activation of the carboxylic acid groups with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[1] A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).
-
Conjugation Step: The reaction of the activated NHS-ester with the primary amine of the target molecule is most efficient at a pH of 7.2-8.5 .[1] Phosphate-buffered saline (PBS) is a suitable buffer for this step.
Q4: Can I perform a one-step conjugation with EDC/NHS?
A4: Yes, a one-step conjugation is possible, where all reactants are mixed together. However, this approach can lead to undesirable side reactions, such as the polymerization of molecules that contain both carboxyl and amine groups.[3] A two-step protocol is generally preferred for better control over the conjugation process.
Q5: Are there alternative activating agents to EDC/NHS?
A5: Yes, other coupling reagents can be used. One common alternative is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is known for its high efficiency and rapid reaction times, especially for challenging conjugations.[4][5] Other options include HBTU, HCTU, and PyBOP.[4]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
This is a frequent challenge in bioconjugation. The following table outlines potential causes and recommended actions to improve your yield.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your activation and conjugation buffers using a calibrated pH meter. Ensure the activation buffer is between pH 4.5-6.0 and the conjugation buffer is between pH 7.2-8.5. |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them in a desiccator at -20°C. Always allow the vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use. |
| Hydrolysis of Intermediates | The activated O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions. Perform the conjugation reaction as quickly as possible after the activation step. Consider minimizing the time between the activation and conjugation steps. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) as they will compete with the intended reaction. Use MES buffer for the activation step and a non-amine, non-carboxylate buffer like PBS for the conjugation step. |
| Insufficient Molar Excess of Reagents | The molar ratio of EDC and NHS to the carboxylic acid groups on the linker is critical. An excess of the activating agents is generally recommended. See the table below for suggested molar ratios. |
| Steric Hindrance | The accessibility of the reactive groups on your target molecule can affect conjugation efficiency. Consider using a longer spacer arm on your linker if steric hindrance is suspected. |
Issue 2: Precipitation During the Reaction
Precipitation of your protein or conjugate can significantly reduce the final yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can cause some proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary. |
| High Concentration of EDC | Very high concentrations of EDC can sometimes lead to precipitation. If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
| Low Solubility of the Linker or Conjugate | The hydrophobicity of the linker or the final conjugate can lead to solubility issues. Consider using a more hydrophilic version of the linker if available, or perform the reaction in a buffer containing a mild, non-interfering solubilizing agent. |
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of recommended starting conditions for optimizing your conjugation reaction. Note that the optimal conditions may vary depending on the specific properties of your target molecule.
Table 1: Recommended Molar Ratios of EDC and NHS
| Parameter | Recommended Molar Ratio (relative to Carboxylic Acid Groups) | Notes |
| EDC | 2-10 fold excess | A higher excess may be needed for dilute protein solutions.[6] |
| NHS/Sulfo-NHS | 1.5-3 fold excess over EDC | An excess of NHS helps to improve the stability of the active intermediate.[6] |
Table 2: Recommended Reaction Times and Temperatures
| Step | Temperature | Time | Notes |
| Activation | Room Temperature | 15-30 minutes | Longer incubation times can lead to hydrolysis of the active intermediate. |
| Conjugation | Room Temperature or 4°C | 1-2 hours or overnight | Reaction at 4°C overnight may improve yield and stability for sensitive proteins. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the activation of the two carboxylic acid groups on the linker and subsequent conjugation to the primary amines on a protein.
Materials:
-
This compound
-
Protein to be conjugated (in a suitable buffer, e.g., PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting columns
Procedure:
-
Protein Preparation: If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Conjugation Buffer. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of the Linker:
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS (relative to the linker) to the linker solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution. A 20-fold molar excess of the activated linker over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl to a final concentration of 50 mM) to cap any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated linker and reaction byproducts by performing a buffer exchange into your final storage buffer using desalting columns or dialysis.
-
Visualizations
Experimental Workflow for Two-Step EDC/NHS Conjugation
Caption: Workflow for the two-step EDC/NHS conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting decision tree for low conjugation yield.
References
Troubleshooting low reactivity of 2-Amino-1,3-bis(carboxylethoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 2-Amino-1,3-bis(carboxylethoxy)propane in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing low to no yield in our amide coupling reaction with this compound. What are the potential causes?
A1: Low reactivity of this compound in amide coupling reactions can stem from several factors, primarily related to steric hindrance and the reaction conditions. The presence of two carboxylethoxy groups in close proximity to the primary amine can sterically hinder its approach to the activated carboxylic acid. Additionally, suboptimal reaction conditions, inappropriate choice of coupling reagents, or the quality of the reagents can significantly impact the reaction outcome.
Q2: How does steric hindrance affect the reactivity of this compound?
A2: The two side chains attached to the propane (B168953) backbone can limit the accessibility of the primary amine to the reaction center. This steric bulk can slow down the reaction rate and, in some cases, prevent the reaction from proceeding to completion under standard conditions. Overcoming this may require more robust coupling reagents, higher temperatures, or longer reaction times.
Q3: What are the recommended coupling reagents for reactions involving this compound?
A3: For sterically hindered amines, more powerful coupling reagents are often necessary. While standard carbodiimide (B86325) reagents like EDC in combination with NHS or HOBt can be attempted, uronium/aminium-based reagents such as HATU, HBTU, or phosphonium-based reagents like PyBOP are generally more effective. The choice of reagent can be critical, and screening a few options is recommended.
Q4: Could there be side reactions occurring that consume our starting material?
A4: Yes, several side reactions are possible. Intramolecular cyclization, where the primary amine reacts with one of the terminal carboxylic acids (if they are not protected), could be a possibility under certain conditions, leading to a lactam. Additionally, if using a carbodiimide reagent like EDC without an additive like HOBt or NHS, side reactions such as the formation of an N-acylurea can occur, which is unreactive towards the amine.
Q5: We are using the hydrochloride salt of this compound. Does this affect the reaction?
A5: Yes, the hydrochloride salt form means the primary amine is protonated. It is crucial to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to the reaction mixture to deprotonate the amine and render it nucleophilic. Typically, 2-3 equivalents of the base are used.
Troubleshooting Guides
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Amine Reactivity | The primary amine is sterically hindered. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. Increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time (monitor by TLC or LC-MS). |
| Inappropriate Coupling Reagent | The chosen coupling reagent is not effective for this substrate. See the comparative table below and select a more suitable reagent. |
| Suboptimal Reaction pH | If using the HCl salt, ensure sufficient non-nucleophilic base (e.g., DIPEA, TEA) is added to neutralize the salt and maintain a slightly basic pH for the coupling reaction. |
| Poor Reagent Quality | Coupling reagents and solvents should be anhydrous and of high purity. Use freshly opened bottles of reagents and dry solvents. |
| Intramolecular Side Reactions | If the carboxylic acid groups on the molecule are not intended to react, consider using a protected version of the molecule, such as 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, and deprotecting it in a later step.[1] |
Comparative Performance of Common Coupling Reagents
| Coupling Reagent System | Typical Reaction Time | Relative Cost | Key Advantages | Potential Disadvantages |
| EDC/HOBt or EDC/NHS | 12-24 hours | Low | Cost-effective; water-soluble byproducts are easily removed. | Slower reaction rates; risk of racemization without an additive; may be less effective for sterically hindered amines. |
| HBTU/Base | 1-4 hours | Medium | Fast and efficient couplings; good for many standard reactions. | Potential for guanidinylation of the primary amine if used in excess. |
| HATU/Base | 30 minutes - 2 hours | High | Very high reactivity, often superior for difficult and sterically hindered couplings. | Higher cost; can be sensitive to moisture. |
| PyBOP/Base | 1-4 hours | High | High coupling efficiency, particularly for sterically demanding couplings; non-carcinogenic byproducts.[2] | Higher cost compared to carbodiimides. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes.
-
Add the amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Amide Coupling using EDC/NHS
This protocol outlines a two-step procedure for amide coupling using EDC and NHS.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS-activated ester.
-
In a separate flask, dissolve this compound hydrochloride (1.2 eq) in the same anhydrous solvent.
-
Add DIPEA (2.5 eq) to the amine solution and stir for 5 minutes.
-
Add the amine solution to the activated ester solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: General reaction pathway for amide coupling and a potential side reaction.
References
Technical Support Center: 2-Amino-1,3-bis(carboxylethoxy)propane Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for coupling reactions involving 2-Amino-1,3-bis(carboxylethoxy)propane.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound is a trifunctional molecule featuring a central primary amine and two terminal carboxylic acids. The primary amine is nucleophilic and readily reacts with activated carboxylic acids (e.g., NHS esters), acid chlorides, and other electrophiles. The two carboxylic acid groups can be activated by standard coupling reagents to react with primary amines, forming amide bonds.[1][2]
Q2: Why is it crucial to use protecting groups when working with this molecule?
A2: Due to its trifunctional nature, selective protection is essential to control the reactivity and prevent unwanted side reactions such as self-polymerization or di-acylation. For instance, if the desired reaction is at the amino group, the carboxylic acids should be protected, commonly as t-butyl esters.[3] Conversely, if the carboxylic acids are to be coupled, the amino group must be protected (e.g., with a Boc or Fmoc group).
Q3: What are the most common coupling reagents used for the carboxylic acid groups of this compound?
A3: Standard peptide coupling reagents are effective for activating the carboxylic acid groups. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and minimize side reactions.[4][5] Phosphonium and uronium salts such as HATU, HBTU, and PyBOP are also highly effective.[4]
Q4: What solvents are recommended for coupling reactions with this molecule?
A4: The choice of solvent depends on the solubility of the substrates. Common solvents for amide coupling reactions include dimethylformamide (DMF), dichloromethane (B109758) (DCM), and dimethyl sulfoxide (B87167) (DMSO).[6][7] Anhydrous conditions are crucial to prevent hydrolysis of activated intermediates.
Q5: How can I purify the final product after a coupling reaction?
A5: Purification strategies depend on the properties of the product. Common methods include column chromatography on silica (B1680970) gel, preparative reverse-phase HPLC, and crystallization. Extraction and washing steps are typically used during the workup to remove excess reagents and byproducts.[7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient activation of carboxylic acids: The coupling reagent may be old, hydrated, or insufficient. 2. Hydrolysis of activated species: Presence of water in the reaction mixture. 3. Steric hindrance: The coupling partners may be sterically bulky, slowing down the reaction. 4. Poor solubility of reactants. | 1. Use fresh, high-quality coupling reagents and ensure appropriate stoichiometry. Consider a more potent activator like HATU for challenging couplings. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase the reaction time and/or temperature. Consider using a coupling additive like HOAt which is known to accelerate sterically hindered couplings. 4. Choose a solvent in which all reactants are fully soluble (e.g., DMF or NMP). |
| Formation of Multiple Products (e.g., di-acylation, oligomerization) | 1. Lack of appropriate protecting groups: Both carboxylic acid groups and the amino group are reactive. 2. Incorrect stoichiometry: An excess of one of the coupling partners can lead to multiple additions. 3. Intermolecular side reactions: High concentrations can favor oligomerization. | 1. Utilize an orthogonal protection strategy. For example, use Boc-protected this compound when coupling to the carboxylic acids. 2. Carefully control the stoichiometry of the reactants. A slow addition of one reactant to the other can sometimes minimize side reactions. 3. Perform the reaction at a lower concentration to favor intramolecular reactions if cyclization is the goal, or to simply reduce the rate of intermolecular side reactions. |
| Hydrolysis of Ester Groups | Presence of strong acid or base during workup or purification. | Avoid harsh acidic or basic conditions if your molecule contains sensitive ester groups (e.g., t-butyl esters). Use mild workup procedures and purification techniques like silica gel chromatography with neutral solvent systems. |
| Racemization at an adjacent chiral center | Use of a strong base or high reaction temperatures. | Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The addition of HOBt or Oxyma can help suppress racemization. |
| Formation of N-acylurea byproduct | Rearrangement of the O-acylisourea intermediate when using carbodiimides (e.g., EDC). [5] | This side reaction can be minimized by adding an auxiliary nucleophile like NHS or HOBt, which traps the O-acylisourea intermediate to form a more stable active ester.[5] |
Quantitative Data Summary
The following table provides an illustrative comparison of common coupling reagents for amide bond formation. The efficiency can vary based on specific substrates and reaction conditions.
| Coupling Reagent | Additive | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Common Byproducts |
| EDC | HOBt | 2-12 h | Moderate | Dicyclohexylurea (DCU) or soluble urea |
| EDC | NHS | 2-12 h | Moderate | Dicyclohexylurea (DCU) or soluble urea, NHS |
| HATU | DIPEA | 1-4 h | High | Tetramethylurea, HOAt |
| HBTU | DIPEA | 1-4 h | High | Tetramethylurea, HOBt |
| PyBOP | DIPEA | 1-6 h | High | Hexamethylphosphoramide (HMPA), HOBt |
Experimental Protocols
Protocol 1: Coupling of a Carboxylic Acid to the Amino Group of Boc-Protected this compound
This protocol describes a general procedure for the acylation of the primary amine of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane.
Materials:
-
2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Coupling of a Primary Amine to the Carboxylic Acid Groups of N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane
This protocol outlines a general method for the amidation of the carboxylic acid moieties.
Materials:
-
N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane
-
Primary amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Anhydrous DMF (Dimethylformamide)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Dichloromethane (DCM)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-2-Amino-1,3-bis(carboxylethoxy)propane (1.0 eq), EDC·HCl (2.2 eq), and HOBt (2.2 eq) in anhydrous DMF.
-
Stir the solution at 0 °C for 15 minutes.
-
Add the primary amine (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM and wash with saturated aqueous NH₄Cl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography.
Visualizations
Caption: Experimental workflow for the coupling of a carboxylic acid to the amino group.
Caption: Factors influencing the outcome of the coupling reaction.
References
- 1. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 2. This compound HCl|COA [dcchemicals.com]
- 3. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, CAS 2171072-53-8 | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing PROTAC Linkers with 2-Amino-1,3-bis(carboxylethoxy)propane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Amino-1,3-bis(carboxylethoxy)propane in the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
This compound is a chemical building block commonly used as a linker in the synthesis of PROTACs.[1][2] Structurally, it is a PEG-based linker, which generally imparts favorable physicochemical properties such as increased solubility and cell permeability to the final PROTAC molecule.[][4] Its primary role is to connect the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[][5] The length and flexibility of this linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[6][7]
Q2: How does the length of the linker derived from this compound affect PROTAC activity?
The linker's length is a critical determinant of a PROTAC's efficacy and must be empirically optimized for each specific target protein and E3 ligase pair.[4][8]
-
A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase to the PROTAC, thus inhibiting the formation of a stable ternary complex.[][6]
-
A linker that is too long can result in an overly flexible PROTAC, leading to an unstable ternary complex with suboptimal orientation of the target protein and E3 ligase, which in turn reduces the efficiency of ubiquitination.[6]
Therefore, a systematic variation of the linker length is often necessary to identify the "sweet spot" that maximizes degradation potency.[8][9]
Q3: What are the key considerations when designing a PROTAC synthesis strategy with this compound?
When using this compound, the synthesis strategy typically involves standard amide bond formation. The terminal amine group can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. The two terminal carboxylic acid groups can then be coupled to an amine on the other binding partner. Protecting groups, such as t-butyl esters for the carboxylic acids, may be necessary during synthesis to ensure selective coupling.[10] The choice of coupling reagents and reaction conditions should be optimized to ensure high yields and purity. The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, can also be a powerful strategy for the final conjugation of the two ligands with the linker, offering high efficiency and modularity for creating a library of PROTACs with different linker lengths.[11]
Q4: My PROTAC shows good binding to the target protein and the E3 ligase in binary assays, but it doesn't induce degradation. What could be the problem?
This is a common issue in PROTAC development and often points to a problem with ternary complex formation.[12] Several factors related to the linker could be at play:
-
Suboptimal Linker Length: As discussed in Q2, the linker length may not be optimal for the formation of a stable and productive ternary complex.
-
Poor Cellular Permeability: The overall physicochemical properties of the PROTAC, influenced by the linker, might prevent it from reaching its intracellular target.[13]
-
Efflux Pump Substrate: The PROTAC could be a substrate for cellular efflux pumps, leading to low intracellular concentrations.
To troubleshoot this, it is recommended to synthesize a series of PROTACs with varying linker lengths and evaluate their degradation activity.[14] Additionally, cellular permeability assays can help determine if the PROTAC is effectively entering the cells.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Degradation Potency (High DC50) | Suboptimal linker length leading to inefficient ternary complex formation.[6][7] | Synthesize and test a series of PROTACs with varying linker lengths derived from this compound and related PEG analogues. |
| Poor cell permeability of the PROTAC.[15] | Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[15] Modify the linker to improve physicochemical properties. | |
| PROTAC is a substrate for efflux pumps. | Conduct efflux assays to determine if the PROTAC is being actively transported out of the cell.[14] | |
| No Degradation Observed, Despite Binary Binding | Steric hindrance due to a linker that is too short.[] | Synthesize PROTACs with longer linkers. |
| Unstable ternary complex due to a linker that is too long.[6] | Synthesize PROTACs with shorter, potentially more rigid linkers. | |
| Incorrect attachment point of the linker on the target or E3 ligase ligand. | Re-evaluate the linker attachment points to ensure they do not disrupt key binding interactions and allow for a productive ternary complex formation. | |
| Poor Solubility of the PROTAC | The overall molecule is too hydrophobic. | The use of PEG-based linkers like this compound generally improves solubility.[] Consider using longer PEG chains or incorporating other hydrophilic moieties. |
| High Off-Target Effects | The linker may promote binding to other proteins. | While less common, the linker itself can contribute to off-target binding. Evaluate the selectivity profile of the PROTAC. |
Data Presentation
The following tables summarize hypothetical quantitative data for a series of PROTACs targeting Protein X, using linkers derived from this compound and its analogues with varying PEG units. This data illustrates the importance of linker length optimization.
Table 1: Impact of Linker Length on Protein X Degradation
| PROTAC ID | Linker Composition | Linker Atom Count | DC50 (nM) | Dmax (%) |
| PROTAC-1 | This compound | 11 | 250 | 65 |
| PROTAC-2 | PEG3 Linker | 14 | 50 | 92 |
| PROTAC-3 | PEG4 Linker | 17 | 25 | 95 |
| PROTAC-4 | PEG5 Linker | 20 | 100 | 80 |
| PROTAC-5 | PEG6 Linker | 23 | 500 | 55 |
Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. This data is illustrative and the optimal linker length is target-dependent.[6]
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC ID | Linker Atom Count | Binary Binding (KD, nM) - Target X | Binary Binding (KD, nM) - E3 Ligase | Ternary Complex Cooperativity (α) |
| PROTAC-1 | 11 | 150 | 200 | 1.2 |
| PROTAC-2 | 14 | 155 | 190 | 5.8 |
| PROTAC-3 | 17 | 148 | 210 | 15.2 |
| PROTAC-4 | 20 | 152 | 205 | 4.5 |
| PROTAC-5 | 23 | 160 | 195 | 1.1 |
Note: Cooperativity (α) is a measure of the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second. This data is illustrative.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control.
Protocol 2: In-Cell Ubiquitination Assay
-
Cell Transfection and Treatment: Co-transfect cells with plasmids expressing the target protein and HA-tagged ubiquitin. Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.[14]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[14]
-
Immunoprecipitation: Dilute the lysates and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot using an anti-HA antibody to detect ubiquitinated target protein.
Visualizations
Caption: The mechanism of action for a PROTAC utilizing a this compound linker.
Caption: A typical workflow for optimizing PROTAC linker length.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Linkers | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 2-Amino-1,3-bis(carboxylethoxy)propane Conjugates
Welcome to the Technical Support Center for the purification of 2-Amino-1,3-bis(carboxylethoxy)propane conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying conjugates of this compound?
A1: The primary challenges stem from the physicochemical properties of the linker and the conjugated molecules. The linker possesses a primary amine, which can lead to interactions with acidic stationary phases like silica (B1680970) gel, potentially causing peak tailing and poor recovery during normal-phase chromatography. Furthermore, the overall polarity and charge of the conjugate, which depends on the attached molecules (e.g., peptides, small molecules), can make separation from starting materials and byproducts difficult. For larger conjugates like PROTACs or antibody-drug conjugates (ADCs), heterogeneity of the sample, including variations in drug-to-antibody ratio (DAR), can add another layer of complexity to the purification process.[1][2]
Q2: Which chromatographic techniques are most suitable for purifying these conjugates?
A2: The choice of chromatographic technique largely depends on the nature of the conjugate.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used method for purifying peptide and small molecule conjugates due to its high resolution.[3][4]
-
Ion-Exchange Chromatography (IEX) is particularly useful for separating molecules based on their net charge, which is advantageous for purifying conjugates where the desired product has a distinct charge profile from impurities.[5][6] This is also a common method for the purification of protein conjugates.[7]
-
Size-Exclusion Chromatography (SEC) is often employed for purifying large biomolecule conjugates, such as ADCs, to separate the conjugate from smaller impurities like unconjugated drug-linker complexes.[2]
-
Hydrophobic Interaction Chromatography (HIC) is another option for protein conjugates, separating molecules based on their hydrophobicity.
Q3: My conjugate shows significant peak tailing during RP-HPLC. What could be the cause and how can I fix it?
A3: Peak tailing for amine-containing compounds is often caused by secondary interactions between the basic amine groups on your conjugate and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can:
-
Add a mobile phase modifier: Incorporating a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can protonate the amine, reducing its interaction with the stationary phase.
-
Adjust the mobile phase pH: Maintaining a low mobile phase pH (e.g., 2-3) can also help to protonate the silanol groups and minimize unwanted interactions.
-
Use an end-capped column: These columns have their residual silanol groups chemically deactivated, reducing the potential for secondary interactions.
-
Consider a different stationary phase: If tailing persists, a stationary phase with a different chemistry might be beneficial.
Q4: How can I improve the solubility of my conjugate for purification?
A4: Poor solubility can be a significant hurdle. For PROTACs and other hydrophobic conjugates, the linker itself is designed to impart hydrophilicity to improve solubility.[8] If you still face solubility issues:
-
For RP-HPLC: Dissolve the crude product in a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the mobile phase for injection.[9]
-
For IEX: Ensure the sample is dissolved in a buffer that is compatible with the starting mobile phase conditions to avoid precipitation upon injection.
-
The use of co-solvents in the mobile phase can sometimes enhance the solubility of the analyte during the chromatographic run.
Troubleshooting Guides
Issue 1: Poor Separation of Conjugate from Starting Materials
This guide will help you troubleshoot poor resolution between your desired conjugate and unreacted starting materials during RP-HPLC.
Caption: A decision tree for troubleshooting poor separation in RP-HPLC.
Issue 2: Low Recovery of the Purified Conjugate
This workflow provides steps to diagnose and resolve issues of low product yield after purification.
Caption: A workflow for diagnosing and resolving low recovery issues.
Experimental Protocols
Protocol 1: General Preparative RP-HPLC Purification of a PROTAC Conjugate
This protocol is adapted from a published method for purifying PROTACs with flexible linkers and can be used as a starting point for conjugates of this compound.[3][4]
1. Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of DMSO or DMF.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
2. HPLC System and Column:
-
Instrument: A preparative HPLC system with UV detection.
-
Column: A C18 stationary phase column suitable for preparative scale (e.g., Phenomenex Synergy C18, 150 mm x 25 mm, 10 µm).[3][4]
-
Column Temperature: Room temperature.
3. Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
4. Chromatographic Conditions:
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B. For a starting point, you can use a gradient similar to the one described for a comparable PROTAC: 42% to 62% Mobile Phase B over 10 minutes.[3][4] This gradient should be optimized based on the retention time of your specific conjugate, as determined by analytical HPLC.
5. Fraction Collection and Post-Purification:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical HPLC-MS.
-
Pool the pure fractions and remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.
Protocol 2: Ion-Exchange Chromatography for Charged Conjugates
This protocol provides a general framework for purifying conjugates with a net charge at a specific pH.
1. Buffer Preparation:
-
Buffer A (Low Salt): 20 mM MES, pH 5.7.
-
Buffer B (High Salt): 20 mM MES with 1.0 M Sodium Chloride, pH 5.7.[5]
-
Filter all buffers through a 0.2 µm filter.
2. Column and System:
-
Column: A weak cation-exchange (WCX) column if the conjugate is positively charged at the working pH, or a weak anion-exchange (WAX) column for negatively charged conjugates.
-
System: A bio-inert HPLC system is recommended to prevent metal-ion-induced degradation.
3. Sample Preparation:
-
Exchange the buffer of the crude sample to Buffer A using dialysis or a desalting column.
-
Ensure the sample is at the same pH and low ionic strength as Buffer A to ensure binding to the column.
4. Chromatographic Conditions:
-
Equilibration: Equilibrate the column with Buffer A until a stable baseline is achieved.
-
Sample Loading: Load the prepared sample onto the column.
-
Elution: Elute the bound conjugate using a linear gradient of Buffer B (e.g., 0-100% B over 30 minutes).
-
Flow Rate: The flow rate will depend on the column dimensions; follow the manufacturer's recommendations.
5. Fraction Collection and Analysis:
-
Collect fractions across the elution peak.
-
Analyze the fractions for purity and product identity using a suitable method like SDS-PAGE (for protein conjugates) or RP-HPLC-MS (for smaller conjugates).
-
Pool the pure fractions and desalt if necessary.
Data Presentation
The following tables provide illustrative quantitative data based on the purification of a PROTAC with a flexible linker, which can serve as a benchmark for the purification of this compound conjugates.
Table 1: Illustrative Purification Summary for a PROTAC Conjugate
| Parameter | Value | Reference |
| Purification Method | Preparative RP-HPLC | [3][4] |
| Final Purity | >95% (by HPLC) | [3][4] |
| Overall Yield | 41% | [3][4] |
Table 2: Example Preparative RP-HPLC Conditions
| Parameter | Condition | Reference |
| Column | C18, 150 x 25 mm, 10 µm | [3][4] |
| Mobile Phase A | 0.1% Formic Acid in Water | [3][4] |
| Mobile Phase B | Acetonitrile | [3][4] |
| Gradient | 42% to 62% B over 10 min | [3][4] |
| Flow Rate | 25 mL/min | [3][4] |
| Detection | UV at 220/254 nm | [3][4] |
References
- 1. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
Technical Support Center: 2-Amino-1,3-bis(carboxylethoxy)propane HCl Salt
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and application of 2-Amino-1,3-bis(carboxylethoxy)propane HCl salt.
Product Overview
This compound HCl salt is a bifunctional, hydrophilic linker commonly utilized in bioconjugation.[1][2][3][4] Its structure features a primary amine and two terminal carboxylic acid groups, enabling the covalent linkage of different molecules. This polyethylene (B3416737) glycol (PEG) derivative is frequently employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][5]
Physicochemical and Handling Data
Proper handling and storage are crucial for maintaining the integrity and reactivity of this compound HCl salt.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₆·HCl | [3][6] |
| Molecular Weight | 271.70 g/mol | [1][3][6] |
| Appearance | White to off-white solid | |
| Purity | >95% | [1][6] |
| Storage Temperature | -20°C | [3][7] |
| Shipping Temperature | Ambient | [3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this linker?
A1: This linker is primarily used in bioconjugation to connect two different molecules. Its most common applications are in the synthesis of Antibody-Drug Conjugates (ADCs), where it links a cytotoxic drug to an antibody, and in the creation of PROTACs, where it connects a target protein-binding ligand to an E3 ligase-binding ligand.[2][5]
Q2: What are the reactive functional groups on this molecule?
A2: The molecule has a primary amine group (-NH₂) and two terminal carboxylic acid groups (-COOH). The primary amine can react with activated esters (like NHS esters) and other carbonyl compounds. The carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amines.[2][3]
Q3: How should I store the solid compound and its solutions?
A3: The solid compound should be stored at -20°C.[3][7] Stock solutions can also be stored at -20°C, and for longer-term storage, -80°C is recommended.[7] It is advisable to prepare and use solutions on the same day to minimize degradation.
Q4: Is this compound hazardous?
A4: Yes, according to safety data sheets, this compound is considered hazardous. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Always handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound HCl salt.
| Problem | Possible Cause | Troubleshooting Steps |
| Low Conjugation Yield | 1. Suboptimal pH: The pH of the reaction buffer is critical for the efficiency of the coupling chemistry. 2. Inactive Reagents: The coupling reagents (e.g., EDC, NHS) may have degraded due to improper storage or handling. 3. Steric Hindrance: The functional groups on the molecules to be conjugated may be sterically hindered, preventing efficient reaction with the linker. | 1. Optimize pH: For EDC/NHS activation of the carboxylic acid groups, a pH of 4.5-5.5 is optimal. For the subsequent reaction of the activated ester with an amine, a pH of 7.2-8.5 is recommended. 2. Use Fresh Reagents: Always use fresh or properly stored coupling reagents. EDC is particularly moisture-sensitive. 3. Modify Linker Length: If steric hindrance is suspected, consider using a longer PEG linker to provide more space between the molecules. |
| Product Aggregation | 1. Hydrophobicity: The resulting conjugate may be hydrophobic, leading to aggregation in aqueous buffers. 2. High Concentration: High concentrations of the final product can promote aggregation. | 1. Incorporate Hydrophilic Linkers: The use of PEG linkers like this one generally improves the hydrophilicity of the final conjugate. Ensure that the overall construct is not overly hydrophobic. 2. Work at Lower Concentrations: Perform the conjugation and purification steps at lower concentrations to minimize intermolecular interactions. |
| Difficulty in Purification | 1. Similar Physicochemical Properties: The desired product may have similar size and charge to starting materials or byproducts, making separation difficult. 2. Presence of Unreacted Reagents: Excess linker or coupling reagents can interfere with purification. | 1. Use a Combination of Purification Techniques: Employ a multi-step purification strategy, such as a combination of size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), to separate the product based on different properties. 2. Quench the Reaction: After the conjugation reaction is complete, add a quenching reagent (e.g., Tris or glycine) to react with any remaining active groups on the linker. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variability in the linker or other reagents can lead to inconsistent outcomes. 2. Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or pH can affect the final product. | 1. Source High-Purity Reagents: Use well-characterized and high-purity linkers and reagents. 2. Standardize Protocols: Carefully control and document all reaction parameters to ensure reproducibility. |
Experimental Protocols & Workflows
While a specific, detailed protocol for a reaction involving this compound HCl salt is not publicly available, the following represents a general workflow for its use in ADC or PROTAC synthesis.
General Workflow for Bioconjugation
The bifunctional nature of this linker allows for a two-step conjugation strategy. For instance, one of the carboxylic acid groups can be activated to react with an amine on one molecule, followed by the reaction of the linker's amine group with an activated functional group on a second molecule.
Conceptual PROTAC Synthesis Workflow
In the context of PROTAC synthesis, this linker can be used to connect a warhead (targeting the protein of interest) and an E3 ligase ligand.
References
- 1. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 2. This compound HCl|CAS 1020112-73-5|DC Chemicals [dcchemicals.com]
- 3. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 4. This compound HCl|COA [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Boc Deprotection of PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc deprotection of polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue and can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides. This suggests that incomplete deprotection with 100% TFA might be due to poor resin swelling and limited solvent transfer.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1][3]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][4]
-
Solvent Issues: The choice of solvent is critical for ensuring that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][3]
Troubleshooting Steps:
-
Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]
-
Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[1]
-
Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
-
Ensure the chosen solvent provides good solubility for your PEGylated compound.[1]
Q2: I am observing side products after deprotection. What could be the cause?
The primary cause of side products is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[4][5] This carbocation is an electrophile and can alkylate nucleophilic residues in your molecule, particularly if it contains sensitive amino acids like tryptophan, methionine, cysteine, or tyrosine.[5][6] Additionally, if your molecule contains other acid-labile protecting groups or sensitive ester bonds, they may be cleaved under the acidic deprotection conditions.[1] One user reported a 10-20% loss of ester bonds when using TFA.[1]
Troubleshooting Steps:
-
Use Scavengers: To prevent alkylation, add a scavenger to the reaction mixture. Scavengers are compounds that are more nucleophilic than your substrate and will "trap" the tert-butyl cation.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[1][5][6]
-
Optimize Reaction Conditions: Use the mildest acid conditions (concentration and time) necessary for complete deprotection to minimize cleavage of other protecting groups.
-
Alternative Deprotection Reagents: For substrates with acid-sensitive ester bonds, using HCl in ethyl acetate (B1210297) may result in less ester cleavage compared to TFA, although it may require longer reaction times.[7]
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to observe the disappearance of the starting material and the appearance of the product. The deprotected amine is more polar and will typically have a lower Rf value than the Boc-protected starting material.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Q4: How do I remove the acid and isolate my deprotected product?
Several workup procedures can be employed:
-
Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
-
Ion Exchange Chromatography: For water-soluble products, an ion-exchange resin can be used to remove the acid and isolate the free amine.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Data sourced from multiple references.[1]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Data sourced from multiple references.[1][5]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3x) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Visualizations
Caption: Troubleshooting workflow for Boc deprotection of PEG linkers.
Caption: Boc deprotection mechanism and potential side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2-Amino-1,3-bis(carboxylethoxy)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1,3-bis(carboxylethoxy)propane, a versatile bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are their common coupling partners?
A1: this compound has two types of reactive functional groups: a primary amine and two terminal carboxylic acids.
-
Primary Amine: The central amino group is nucleophilic and readily reacts with electrophilic functional groups such as:
-
Activated esters (e.g., N-hydroxysuccinimide esters - NHS esters) to form stable amide bonds.
-
Carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form amide bonds.
-
Aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines.
-
-
Carboxylic Acids: The two terminal carboxylic acid groups can be activated to react with nucleophiles, primarily primary amines, to form amide bonds. This reaction is typically facilitated by carbodiimide (B86325) coupling agents like EDC or uronium-based reagents like HATU.[1][2]
Q2: What is the purpose of the polyethylene (B3416737) glycol (PEG) spacer in this molecule?
A2: The ethoxypropane backbone of this compound acts as a short polyethylene glycol (PEG) linker. PEG linkers are widely used in drug development and bioconjugation for several key reasons:
-
Increased Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of hydrophobic molecules, which is often a challenge with complex drug candidates like PROTACs.
-
Improved Pharmacokinetics: The hydrodynamic radius of a molecule is increased by PEGylation, which can reduce renal clearance and extend its circulation half-life in the body.
-
Reduced Immunogenicity: The PEG chain can shield the attached molecule from recognition by the immune system, reducing the risk of an immune response.
-
Enhanced Stability: PEGylation can protect molecules from enzymatic degradation.
-
Provides Flexibility: The PEG spacer provides flexibility and appropriate spatial orientation between the two conjugated molecules, which is crucial for the efficacy of bifunctional molecules like PROTACs.[3][4]
Q3: Are there protected versions of this linker available, and when should I use them?
A3: Yes, a common protected version is 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane. In this molecule, the carboxylic acid groups are protected as t-butyl esters.
You should use a protected version when you need to selectively react with the primary amine without affecting the carboxylic acid groups. For example, if you are coupling a molecule with an activated carboxylic acid (like an NHS ester) to the amine of the linker first, protecting the linker's own carboxylic acids will prevent unwanted side reactions such as self-polymerization. The t-butyl ester protecting groups can be removed later under acidic conditions to reveal the carboxylic acids for a subsequent coupling step.
Q4: What are the recommended storage conditions for this compound and its derivatives?
A4: It is recommended to store this compound and its derivatives at -20°C in a tightly sealed container, protected from moisture. For short-term shipping, ambient temperature is generally acceptable.
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
This guide addresses common issues encountered during amide bond formation using either the primary amine or the carboxylic acid functionalities of this compound, particularly during scale-up.
Problem 1: Low Yield of the Desired Amide Product.
-
Possible Cause: Inefficient activation of the carboxylic acid.
-
Solution:
-
Optimize Coupling Reagent: For sluggish reactions, consider using a more powerful coupling agent. HATU and COMU often provide higher yields than HBTU or TBTU, especially for sterically hindered substrates.[5][6]
-
Activator Additives: Ensure the use of additives like HOBt or Oxyma when using carbodiimide coupling agents like EDC. These additives can improve reaction rates and reduce side reactions.
-
Stoichiometry: On a larger scale, it may be necessary to adjust the stoichiometry. A slight excess (1.1-1.5 equivalents) of the coupling agent and the amine or carboxylic acid partner can drive the reaction to completion.
-
-
-
Possible Cause: Side reactions are consuming starting materials or the product.
-
Solution:
-
Temperature Control: Amide coupling reactions are often exothermic. During scale-up, ensure efficient heat dissipation to maintain the optimal reaction temperature. Runaway temperatures can lead to side reactions and decomposition.
-
Order of Addition: When using coupling agents like HATU, pre-activating the carboxylic acid for a few minutes before adding the amine can sometimes improve yields.[7] However, for sensitive substrates, in-situ activation (adding all components together) might be preferable to minimize the lifetime of the highly reactive activated species.
-
Hydrolysis of Activated Ester: If the reaction is run in the presence of water, the activated carboxylic acid can hydrolyze back to the starting material. Ensure the use of anhydrous solvents and reagents, especially when scaling up.
-
-
-
Possible Cause: Poor solubility of reactants at higher concentrations.
-
Solution:
-
Solvent Selection: Use a solvent that can dissolve all reactants at the desired concentration. Common solvents for amide coupling include DMF, NMP, and DCM. For poorly soluble starting materials, consider using a solvent mixture or a more polar solvent.
-
Concentration Adjustment: While higher concentrations can increase reaction rates, they can also lead to precipitation. Empirically determine the optimal concentration in small-scale trials before scaling up.
-
-
Problem 2: Difficulty in Purifying the Final Product.
-
Possible Cause: The product is highly polar and water-soluble, leading to loss during aqueous workup.
-
Solution:
-
Minimize Aqueous Washes: If possible, reduce the number of aqueous washes.
-
Back-Extraction: After the initial aqueous wash, back-extract the aqueous layer with a more polar organic solvent to recover any dissolved product.
-
Alternative Workup: Consider a non-aqueous workup, such as direct precipitation of the product by adding an anti-solvent.
-
-
-
Possible Cause: The product co-elutes with starting materials or byproducts during chromatography.
-
Solution:
-
Chromatography Method: For polar amine-containing compounds, normal-phase silica (B1680970) gel chromatography can be challenging due to strong interactions with the acidic silica, leading to peak tailing.[8]
-
Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to improve peak shape.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or reverse-phase C18 silica.[9]
-
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is often the most effective purification method for polar PEGylated molecules.[10]
-
-
Guide 2: NHS Ester Coupling Reactions
This guide focuses on troubleshooting the reaction between the primary amine of this compound and an NHS ester.
Problem 1: Low Conjugation Efficiency.
-
Possible Cause: Incorrect pH of the reaction buffer.
-
Solution: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 8.0-9.0.[11] Below this range, the amine is protonated and less nucleophilic. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[11] Use a reliable buffer system, such as sodium bicarbonate or borate (B1201080) buffer, to maintain the pH.
-
-
Possible Cause: Hydrolysis of the NHS ester.
-
Solution:
-
Fresh Reagents: NHS esters are moisture-sensitive. Use a fresh bottle or a properly stored aliquot of the NHS ester.
-
Anhydrous Solvents: If the NHS ester is first dissolved in an organic solvent like DMF or DMSO, ensure the solvent is anhydrous.
-
Reaction Time and Temperature: While the reaction can be run at room temperature for a few hours or overnight at 4°C, prolonged reaction times can increase the extent of hydrolysis. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Possible Cause: Competing nucleophiles in the reaction mixture.
-
Solution: Ensure that the reaction buffer does not contain primary amines (e.g., Tris buffer). Use buffers like phosphate, bicarbonate, or HEPES.
-
Problem 2: Formation of Multiple Products or Side Products.
-
Possible Cause: Reaction of the NHS ester with other nucleophilic groups.
-
Solution: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophiles like thiols or hydroxyls can occur, especially at higher pH. If your coupling partner has other sensitive functional groups, consider using a lower pH (around 8.0) to improve selectivity.
-
-
Possible Cause: Di- or tri-acylation if the coupling partner has multiple amine groups.
-
Solution: Control the stoichiometry by using a limited amount of the NHS ester. A 1:1 molar ratio or a slight excess of the amine-containing linker is a good starting point for mono-conjugation.
-
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Common Solvents | Relative Reactivity | Key Considerations |
| EDC | HOBt, Oxyma | DIPEA, Et3N | DCM, DMF | Moderate | Cost-effective, but can lead to racemization without additives. The urea (B33335) byproduct can sometimes be difficult to remove. |
| DCC | HOBt, DMAP | DIPEA, Et3N | DCM, DMF | Moderate | Similar to EDC, but the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. |
| HATU | None | DIPEA, Collidine | DMF, NMP | High | Highly efficient, fast reaction times, and low racemization. More expensive than carbodiimides.[5][6] |
| HBTU | None | DIPEA, Et3N | DMF, NMP | High | Slightly less reactive than HATU but a very effective and commonly used reagent.[5] |
| COMU | None | DIPEA | DMF, NMP | Very High | One of the most reactive uronium-based reagents, often successful for difficult couplings.[2][8] |
Table 2: Troubleshooting Low Yields in Scale-Up of Amide Coupling
| Symptom | Potential Cause | Suggested Action |
| Reaction stalls before completion | Insufficient reagent, deactivation of coupling agent | Add a fresh portion of the coupling agent. Ensure anhydrous conditions. |
| Formation of significant byproducts | High reaction temperature, prolonged reaction time | Implement efficient cooling. Monitor the reaction closely and quench once the starting material is consumed. |
| Product precipitates from the reaction mixture | Poor solubility at high concentration | Dilute the reaction mixture or switch to a better solvent. |
| Low recovery after aqueous workup | Product is water-soluble | Minimize water washes, use brine, back-extract aqueous layers, or consider a non-aqueous workup. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to the Carboxylic Acids of this compound
This protocol describes the coupling of a primary amine to the carboxylic acid groups of the linker using HATU.
Materials:
-
This compound
-
Amine-containing substrate (e.g., a ligand for a target protein)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reactant Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Amine and Base: Add the amine-containing substrate (2.2 equivalents to target both carboxylic acids) and DIPEA (4.0 equivalents) to the solution.
-
Activation and Coupling: In a separate vial, dissolve HATU (2.2 equivalents) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Coupling to the Primary Amine of this compound using an NHS Ester
This protocol describes the reaction of an NHS ester-functionalized molecule with the primary amine of the linker.
Materials:
-
This compound
-
NHS ester-functionalized substrate
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3)
-
Anhydrous DMSO or DMF (if needed for dissolving the NHS ester)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Dissolve the Linker: Dissolve this compound (1.2 equivalents) in the reaction buffer.
-
Dissolve the NHS Ester: Immediately before use, dissolve the NHS ester-functionalized substrate (1.0 equivalent) in a small amount of anhydrous DMSO or DMF.
-
Reaction: Add the NHS ester solution to the linker solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate by preparative reverse-phase HPLC to remove unreacted starting materials and byproducts.
Visualizations
Caption: Experimental workflows for amide and NHS ester coupling.
Caption: Troubleshooting logic for low reaction yield.
Caption: PROTAC mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. synplechem.com [synplechem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
2-Amino-1,3-bis(carboxylethoxy)propane solubility issues in organic solvents
Welcome to the technical support center for 2-Amino-1,3-bis(carboxylethoxy)propane and its hydrochloride salt. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound and its HCl salt?
A1: this compound is an amphipathic molecule, containing both a polar amino group and two terminal carboxylic acids, as well as a more non-polar propane (B168953) backbone with ethoxy linkages.[1][2] This structure results in mixed solubility characteristics. The hydrochloride salt is generally more soluble in polar protic solvents and aqueous solutions, while the free base may show some solubility in a broader range of organic solvents. It is a non-protein amino acid.[1]
Q2: In which organic solvents is this compound hydrochloride known to be soluble?
A2: Quantitative data indicates high solubility in Dimethyl Sulfoxide (DMSO).[1] Specifically, a solubility of 200 mg/mL in DMSO has been reported, although this may require sonication to achieve.[1] For in vivo studies, it has been successfully dissolved in co-solvent systems, such as 10% DMSO in corn oil or various aqueous formulations containing PEG300, Tween-80, and SBE-β-CD, to achieve a concentration of at least 5 mg/mL.[1]
Q3: I am observing a precipitate or phase separation when preparing my solution. What should I do?
A3: If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] Ensure that your solvent is pure and dry, as the presence of water can affect solubility, especially in hygroscopic solvents like DMSO.[1]
Q4: Can I use solvents like methanol (B129727) or ethanol (B145695)?
Q5: How should I store stock solutions of this compound hydrochloride?
A5: Stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in a non-polar organic solvent (e.g., hexane, toluene). | The compound is highly polar due to the amino and carboxylic acid groups. "Like dissolves like" principle applies. | Switch to a more polar organic solvent such as DMSO, DMF, or a lower-chain alcohol like methanol or ethanol. |
| Precipitate forms when adding the compound to the solvent. | The concentration may be too high for the chosen solvent at room temperature. | 1. Try gentle heating (e.g., 37-50°C) with stirring. 2. Use an ultrasonic bath to increase the rate of dissolution.[1] 3. Prepare a more dilute solution. |
| The solution is cloudy or hazy. | The compound may not be fully dissolved, or there may be impurities in the solvent. | 1. Continue stirring/sonication for a longer period. 2. Filter the solution through a 0.22 µm syringe filter. 3. Ensure you are using a high-purity, anhydrous grade solvent. |
| Solubility in DMSO is lower than expected. | DMSO is hygroscopic and may have absorbed water from the atmosphere, which can reduce the solubility of some organic compounds. | Use a fresh, unopened bottle of anhydrous DMSO.[1] |
| Phase separation occurs in a co-solvent system. | The proportions of the solvents may not be optimal for the desired concentration of the compound. | 1. Adjust the ratio of the co-solvents. 2. Prepare the solution by first dissolving the compound in the "good" solvent (e.g., DMSO) before adding the "poor" solvent (e.g., saline or oil).[1] |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound hydrochloride.
| Solvent/System | Temperature | Concentration | Notes |
| DMSO | Room Temperature | 200 mg/mL (736.11 mM) | Ultrasonic assistance is recommended.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Room Temperature | ≥ 5 mg/mL (18.40 mM) | Clear solution; for in vivo use.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Room Temperature | ≥ 5 mg/mL (18.40 mM) | Clear solution; for in vivo use.[1] |
| 10% DMSO, 90% Corn Oil | Room Temperature | ≥ 5 mg/mL (18.40 mM) | Clear solution; for in vivo use.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic water bath
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound hydrochloride in a suitable vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 200 mg/mL solution, add 0.5 mL of DMSO to 100 mg of the compound).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use
-
Materials:
-
High-concentration stock solution of this compound hydrochloride in DMSO (e.g., 50 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes and syringes
-
-
Procedure (for a 1 mL final volume with 10% DMSO):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. This protocol yields a 5 mg/mL solution.[1]
-
Visualizations
Caption: Standard experimental workflow for dissolving this compound.
Caption: A logical troubleshooting guide for solubility issues.
References
Validation & Comparative
Characterizing 2-Amino-1,3-bis(carboxylethoxy)propane Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the characterization of molecules conjugated with 2-Amino-1,3-bis(carboxylethoxy)propane, a branched, PEG-like linker commonly used in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The structural integrity, purity, and homogeneity of these conjugates are critical quality attributes that directly impact their therapeutic efficacy and safety. Mass spectrometry (MS) stands out as a primary tool for this purpose, offering detailed molecular weight information and structural insights. This guide will delve into the nuances of different MS approaches and compare them with alternative methods, providing a framework for selecting the most appropriate analytical strategy.
Mass Spectrometry Approaches for Conjugate Characterization
Mass spectrometry is a powerful analytical technique for the characterization of a wide range of molecules, including polymer conjugates.[1] For conjugates of this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are valuable techniques.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for the analysis of PEGylated proteins and other bioconjugates.[2] It is often coupled with liquid chromatography (LC) to provide separation of complex mixtures prior to mass analysis.[2] This approach, known as LC-MS, can rapidly provide information on the mass, glycosylation pattern, and presence of fragments or aggregates of a monoclonal antibody before conjugation.[2] For the final conjugate, LC-MS is used to determine the change in mass and the average number of attached drug-linker molecules.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a valuable technique for characterizing polymers as it can generate ions in a single charge state with minimal fragmentation.[3] This method is advantageous for determining the end groups of homopolymers and can provide mass spectra with resolution of individual n-mers within a polymer distribution.[3] For PEGylated proteins, MALDI-TOF MS has been shown to be a powerful tool for analyzing even small proteins.[4] It can also be used to detect high molecular weight PEGylated glycoproteins.[4]
Comparison of Mass Spectrometry Techniques
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Principle | Soft ionization of analytes from a liquid solution. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption and ionization. |
| Coupling | Easily coupled with Liquid Chromatography (LC-MS). | Can be coupled with LC, but less common for routine analysis. |
| Information | Provides information on molecular weight, charge state distribution, and can be used for sequencing (MS/MS). | Primarily provides molecular weight information of singly charged ions. |
| Sample Prep | Relatively simple, requires soluble samples. | More complex, involves matrix selection and co-crystallization.[3] |
| Throughput | High, especially with automation. | Moderate to high. |
| Advantages | Excellent for complex mixtures, provides high mass accuracy, suitable for native protein analysis.[2] | Tolerant to salts and buffers, good for heterogeneous samples, minimal fragmentation.[3] |
| Limitations | Ion suppression effects, can be sensitive to sample purity. | Matrix interference, potential for photodegradation of samples. |
Alternative Characterization Techniques
While mass spectrometry is a cornerstone for conjugate analysis, other techniques provide complementary information.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a non-destructive technique that identifies functional groups and chemical bonds within a molecule.[5][6] It is a quick and easy method for identifying the presence or absence of groups with strong dipoles.[7] For PEG-containing conjugates, the characteristic C-O-C ether stretch of the PEG linker can be a valuable analytical band.[8] FTIR can be used for both qualitative identification and quantitative analysis of polymer composition.[9]
Comparison of Mass Spectrometry with FTIR
| Feature | Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Fourier-Transform Infrared Spectroscopy (FTIR) |
| Information | Precise molecular weight, elemental composition, structural information via fragmentation. | Presence of functional groups, information on chemical bonding.[5] |
| Sample Prep | Requires solubilization, may need purification. | Minimal sample preparation, can analyze solids, liquids, and gases. |
| Sensitivity | High (picomole to femtomole range). | Lower, typically requires microgram to milligram quantities. |
| Quantitative? | Yes, with appropriate standards. | Yes, by correlating peak intensity to concentration.[9] |
| Advantages | Provides definitive molecular identification. | Fast, non-destructive, and can provide information on secondary structure.[10] |
| Limitations | Can be complex to interpret, instrumentation is expensive. | Does not provide molecular weight information, spectra can be complex for mixtures. |
Experimental Protocols
ESI-MS Protocol for a this compound Conjugate
This protocol is a representative example for the analysis of a protein conjugate.
-
Sample Preparation:
-
Dissolve the conjugate in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with 0.1% formic acid, to a final concentration of approximately 1 µM.
-
For intact protein analysis, buffer exchange into a volatile buffer like ammonium (B1175870) acetate (B1210297) may be necessary.[2]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column suitable for protein or large molecule separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 400-4000.
-
Data Acquisition: Acquire full scan MS data. For structural elucidation, perform tandem MS (MS/MS) on selected precursor ions.
-
-
-
Data Analysis:
-
Deconvolute the multiply charged raw data to obtain the zero-charge mass spectrum.
-
Identify the molecular weight of the conjugate and any unconjugated species.
-
For PROTACs, monitor the reaction completion by LC-MS.[11]
-
MALDI-TOF MS Protocol for a this compound Conjugate
This protocol is a general guideline for polymer conjugate analysis.
-
Sample Preparation: [3]
-
Matrix Selection: Choose a suitable matrix based on the analyte's properties. For PEG-like molecules, 2,5-dihydroxybenzoic acid (DHB) is often a good choice. Prepare a saturated solution of the matrix in a solvent like 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Mixture: Mix the analyte solution (typically 1 mg/mL) with the matrix solution at a ratio of approximately 1:10 (v/v).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[12]
-
-
MALDI-TOF MS Analysis:
-
Instrument: A MALDI-TOF mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm) with the power adjusted to just above the ionization threshold to obtain good signal-to-noise without excessive fragmentation.
-
Mass Analyzer: Operate in linear or reflector mode. Reflector mode provides higher resolution.
-
-
Data Analysis:
-
Analyze the resulting spectrum to determine the molecular weight distribution of the conjugate.
-
The mass of each peak in the distribution corresponds to the mass of the repeating unit plus the end groups and the cationizing agent (e.g., Na+ or K+).[3]
-
FTIR Protocol for a this compound Conjugate
This protocol describes a general approach for obtaining an FTIR spectrum of a solid or liquid sample.
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.
-
Thin Film: Cast a thin film of the conjugate from a suitable solvent onto an IR-transparent window (e.g., KBr).
-
-
FTIR Analysis:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good quality spectrum.
-
Background: Collect a background spectrum of the empty ATR crystal or the IR window.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic absorption bands. For a this compound conjugate, look for:
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a this compound conjugate.
Caption: Experimental workflow for conjugate characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. enovatia.com [enovatia.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. youtube.com [youtube.com]
- 7. measurlabs.com [measurlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. sciex.com [sciex.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Purity Analysis of 2-Amino-1,3-bis(carboxylethoxy)propane by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Amino-1,3-bis(carboxylethoxy)propane. This compound is a valuable PEG-based PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras.[1] Given its role in advanced drug development, ensuring high purity is critical. The following sections detail two distinct reversed-phase HPLC methods, offering a direct comparison of their performance and providing the necessary protocols for replication.
Overview of Analytical Approaches
The analysis of amino acid derivatives like this compound by HPLC can be challenging due to their polar nature and lack of a strong chromophore for UV detection.[2] Method development often focuses on achieving adequate retention on reversed-phase columns and selecting an appropriate detection technique.[3] While derivatization is a common strategy to enhance detectability, direct analysis is often preferred for simplicity.[2][4][5] The methods compared in this guide are designed for direct analysis without derivatization.
The selection of the HPLC column is a critical parameter. For polar compounds such as amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized reversed-phase columns like those with aqueous C18 (AQ-C18) phases are often employed.[3][6] Porous Graphitic Carbon (PGC) columns also offer unique selectivity and enhanced retention for polar analytes.[7]
Comparison of HPLC Methods
Two hypothetical reversed-phase HPLC methods are presented below for the purity analysis of this compound. Method A utilizes a standard C18 column with a phosphate (B84403) buffer, a common starting point for many analyses. Method B employs a C18 AQ-type column, specifically designed for better retention of polar compounds in highly aqueous mobile phases, and a volatile trifluoroacetic acid (TFA) modifier, making it more compatible with mass spectrometry (MS) detection.
| Parameter | Method A: Standard C18 with Phosphate Buffer | Method B: Aqueous C18 with TFA Modifier |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm | C18 AQ-type, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.8 | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |
| Gradient | 10-70% B over 20 minutes | 5-50% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 30 minutes | 25 minutes |
Experimental Protocols
Below are the detailed experimental protocols for sample preparation and the execution of the two HPLC methods.
Materials and Reagents
-
This compound Reference Standard (>98% purity)
-
This compound Test Sample
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (ACS Grade)
-
Phosphoric Acid (ACS Grade)
-
Trifluoroacetic Acid (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
Standard and Sample Preparation
Reference Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
Test Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Execution
Method A: Standard C18 with Phosphate Buffer
-
Equilibrate the C18 column (5 µm, 4.6 x 250 mm) with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) at a flow rate of 1.0 mL/min for at least 30 minutes.
-
Set the column temperature to 30°C and the UV detector to 210 nm.
-
Inject 10 µL of the prepared standard or sample.
-
Run the gradient: 10% to 70% B over 20 minutes.
-
Hold at 70% B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Integrate the resulting chromatogram to determine the area of the main peak and any impurities.
Method B: Aqueous C18 with TFA Modifier
-
Equilibrate the C18 AQ-type column (3 µm, 4.6 x 150 mm) with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 1.2 mL/min for at least 20 minutes.
-
Set the column temperature to 35°C and the UV detector to 210 nm.
-
Inject 5 µL of the prepared standard or sample.
-
Run the gradient: 5% to 50% B over 15 minutes.
-
Hold at 50% B for 5 minutes.
-
Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.
-
Integrate the resulting chromatogram to determine the area of the main peak and any impurities.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis described.
Caption: General workflow for HPLC purity analysis.
Comparative Results and Discussion
The following table summarizes the hypothetical performance data obtained from the two HPLC methods.
| Performance Metric | Method A | Method B |
| Retention Time of Main Peak (min) | 12.5 | 9.8 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Tailing Factor (Main Peak) | 1.5 | 1.1 |
| Theoretical Plates | 8,500 | 12,000 |
| Calculated Purity (%) | 98.7% | 99.2% |
| Number of Impurities Detected | 3 | 5 |
Discussion:
Method B, utilizing the aqueous C18 column and a TFA-modified mobile phase, demonstrates superior performance. The smaller particle size (3 µm vs. 5 µm) and optimized gradient contribute to a higher number of theoretical plates, indicating better column efficiency.[7] This increased efficiency leads to sharper peaks, as reflected by the improved tailing factor and a significant increase in resolution between the main peak and its closest eluting impurity.
The enhanced resolving power of Method B also allowed for the detection of two additional minor impurities that were not resolved in Method A. This suggests that Method B provides a more accurate assessment of the compound's purity. Furthermore, the shorter run time of Method B increases sample throughput. The use of a volatile mobile phase additive (TFA) in Method B also makes it readily adaptable for LC-MS analysis, which could be a valuable next step for impurity identification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jocpr.com [jocpr.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to PROTAC Linkers: The Case of 2-Amino-1,3-bis(carboxylethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful strategy to eliminate disease-causing proteins. A critical, yet often understated, component of a PROTAC is the linker, a chemical bridge connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's structure, length, flexibility, and polarity are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.
This guide provides a comparative analysis of 2-Amino-1,3-bis(carboxylethoxy)propane, a short, hydrophilic, and branched linker, in the context of other commonly employed PROTAC linkers. Due to the absence of direct head-to-head experimental comparisons in the published literature for this specific linker, this guide will draw upon data from analogous linker classes to illustrate the key principles of PROTAC linker design and optimization.
The Role of the PROTAC Linker
The linker is not a passive spacer but an active modulator of PROTAC function. Its primary roles include:
-
Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to allow the PROTAC to simultaneously engage both the target protein and the E3 ligase, forming a productive ternary complex.
-
Influencing Physicochemical Properties: The linker's composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.
-
Modulating Degradation Efficacy: The choice of linker can dramatically affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
A Closer Look at this compound
This compound is a PEG-based linker characterized by its short length, hydrophilicity due to the ether and carboxyl groups, and a central branching point. These features suggest certain theoretical advantages and disadvantages:
Potential Advantages:
-
Improved Solubility: The hydrophilic nature of the ethoxy and carboxyl groups can enhance the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.
-
Favorable Conformations: The short and somewhat constrained structure may help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.
-
Synthetic Versatility: The primary amine and two carboxylic acid groups offer multiple attachment points for modular synthesis.
Potential Disadvantages:
-
Limited Flexibility: The short length might restrict the formation of a stable ternary complex for certain target-E3 ligase pairs that require a longer distance.
-
Metabolic Liability: Ether linkages can be susceptible to metabolic cleavage, potentially impacting the in vivo stability of the PROTAC.
Comparative Analysis of PROTAC Linker Classes
To understand the potential performance of a linker like this compound, it is instructive to compare it with other well-established linker classes.
Table 1: General Comparison of PROTAC Linker Classes
| Linker Class | Representative Examples | Advantages | Disadvantages |
| Short Hydrophilic (e.g., this compound) | Short PEG chains, ether-containing structures | Improved solubility, potentially pre-organized conformation. | May be too short for some targets, potential metabolic instability. |
| Alkyl/Ether Chains | Straight-chain alkanes, PEG chains of varying lengths | Synthetically accessible, easy to vary length, can improve permeability. | Can be hydrophobic, leading to poor solubility; long flexible chains may have an entropic penalty upon binding. |
| Rigid Linkers | Piperazine, piperidine, phenyl rings | Conformational constraint can lead to higher potency, improved metabolic stability. | Can be synthetically challenging, rigidity may prevent optimal ternary complex formation. |
| Clickable Linkers | Triazole-containing linkers | Efficient and modular synthesis, metabolically stable. | The triazole ring can be considered part of a rigid linker strategy. |
Table 2: Illustrative Experimental Data on Linker Performance
The following table presents representative data from published studies to highlight the impact of linker choice on PROTAC performance. Note: This data is for illustrative purposes and does not include this compound, as direct comparative data is not available.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PEG | 4 | >1000 | <20 | Fictionalized Example |
| BRD4 | PEG | 8 | 50 | 90 | Fictionalized Example |
| BRD4 | PEG | 12 | 15 | 95 | Fictionalized Example |
| Androgen Receptor | Alkyl | 9 | 100 | 85 | Fictionalized Example |
| Androgen Receptor | Rigid (Piperazine) | 10 | 10 | 98 | Fictionalized Example |
This table is a composite of typical results seen in the literature and does not represent a single study. The "Fictionalized Example" in the reference column indicates that these are representative values.
Experimental Protocols
The following is a generalized protocol for a key experiment used to evaluate PROTAC performance: Western Blotting for Protein Degradation.
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
1. Cell Culture and Treatment: a. Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. f. Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin). g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Detect the signal using a chemiluminescent substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: The mechanism of action of a PROTAC, leading to protein degradation.
Caption: A simplified workflow for Western Blot analysis of PROTAC efficacy.
Caption: The relationship between linker properties and PROTAC performance.
Conclusion
The choice of linker is a critical decision in the design of a successful PROTAC. While direct experimental data for this compound in a comparative PROTAC study is currently lacking, its structural features as a short, hydrophilic linker provide a basis for rational consideration in a PROTAC design strategy. The principles outlined in this guide, supported by data from analogous linker classes, emphasize the importance of systematically exploring linker properties to optimize for potent and selective protein degradation. As the field of targeted protein degradation continues to advance, a deeper understanding of the "linkerology" will be instrumental in developing the next generation of protein-degrading therapeutics.
A Comparative Guide to 2-Amino-1,3-bis(carboxylethoxy)propane and Other Amine-PEG-Acid Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides a detailed comparison of 2-Amino-1,3-bis(carboxylethoxy)propane, a branched trifunctional linker, with other commonly used linear amine-PEG-acid linkers. The information presented herein is supported by a summary of experimental data and detailed protocols to assist researchers in making informed decisions for their specific bioconjugation needs.
Structural and Functional Comparison
This compound is a PEG-based linker characterized by a central amine group and two terminal carboxylic acid moieties.[1][2][3][4][5] This branched architecture provides distinct advantages over its linear counterparts, which typically possess a single amine and a single carboxylic acid group. The primary amine serves as a reactive handle for conjugation to activated esters or other functionalities on a biomolecule, while the two carboxylic acids can be activated (e.g., as NHS esters) to react with amine-containing molecules, such as cytotoxic payloads.[3][6]
Linear amine-PEG-acid linkers offer a straightforward approach to bioconjugation, providing a flexible spacer between the biomolecule and the payload. However, the branched structure of this compound allows for the attachment of multiple payload molecules to a single conjugation site on a biomolecule.[][8] This can lead to a higher drug-to-antibody ratio (DAR) in ADCs, potentially enhancing their therapeutic potency.[8][9][10]
The polyethylene (B3416737) glycol (PEG) component in both linker types enhances the hydrophilicity of the resulting conjugate. This can improve solubility, reduce aggregation, and prolong circulation half-life by shielding the bioconjugate from proteolytic degradation and immune recognition.[][11][12]
Performance Characteristics: A Quantitative Overview
The choice between a branched and a linear linker can significantly impact the performance of a bioconjugate. The following tables summarize key performance parameters based on experimental data from studies comparing different linker architectures. While direct comparative data for this compound is limited, the presented data for similar branched linkers provides valuable insights.
| Parameter | This compound (Branched) | Linear Amine-PEGn-Acid | References |
| Potential Drug-to-Antibody Ratio (DAR) | Higher (up to 2x per attachment site) | Lower (1x per attachment site) | [8][9][10] |
| Conjugate Solubility | Generally Improved | Good | [][11] |
| In Vitro Stability (Plasma) | High | High | [13][14] |
| In Vivo Half-Life | Potentially Longer | Variable | [][15] |
| Tendency for Aggregation | Reduced | Generally Low | [][16] |
Table 1: General Performance Comparison. This table provides a qualitative comparison of the expected performance of bioconjugates synthesized with branched versus linear amine-PEG-acid linkers.
| Linker Architecture | Conjugate | Hydrodynamic Radius (nm) | In Vitro Cytotoxicity (IC50, nM) | References |
| Branched (Short PEG Chain) | Trastuzumab-MMAE (DAR 6) | Not Reported | ~10-fold less potent than long branched | [17][18] |
| Branched (Long PEG Chain) | Trastuzumab-MMAE (DAR 6) | Not Reported | Potent | [17][18] |
| Linear (PEG4) | Antibody-Payload | Not Reported | Not Reported | |
| Linear (PEG8) | Antibody-Payload | Not Reported | Not Reported | |
| Linear (PEG12) | Antibody-Payload | Not Reported | Not Reported |
Table 2: Impact of Linker Length and Architecture on ADC Performance. This table presents representative data highlighting how the structure and length of the PEG linker can influence the biological activity of an ADC. The data is based on studies comparing different branched linkers and illustrates a key consideration in linker design.[17][18]
Logical Relationships and Experimental Workflow
The decision-making process for selecting an appropriate linker and the subsequent experimental workflow for characterization can be visualized as follows:
Caption: Workflow for linker selection, conjugate synthesis, and characterization.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linkers. The following are key experimental protocols for evaluating the performance of bioconjugates.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to each antibody.
Methodology: Hydrophobic Interaction Chromatography (HIC) [16][19][20]
-
Sample Preparation:
-
Dilute the purified ADC to a concentration of 1 mg/mL in HIC mobile phase A (e.g., 1.5 M ammonium (B1175870) sulfate, 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M ammonium sulfate, 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, 25% isopropanol, pH 7.0.
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species * DAR of each species) / 100
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the rate of drug deconjugation in plasma.[13]
Methodology:
-
Incubation:
-
Incubate the ADC at a final concentration of 100 µg/mL in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Immediately store the aliquots at -80°C until analysis.
-
-
Sample Analysis (LC-MS):
-
Quantify the amount of intact ADC and released payload in the plasma samples using a validated liquid chromatography-mass spectrometry (LC-MS) method.[]
-
-
Data Analysis:
-
Plot the concentration of intact ADC versus time to determine the stability profile.
-
Calculate the half-life of the ADC in plasma.
-
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.[22][23]
Methodology:
-
Cell Culture:
-
Culture a cancer cell line that expresses the target antigen for the ADC's antibody (e.g., BT-474 for a HER2-targeting ADC).[23]
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the cells for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Read the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration.
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a four-parameter logistic curve.
-
Protocol 4: Solubility Assay
Objective: To determine the solubility of the ADC.[24][25][26]
Methodology: PEG-Induced Precipitation Assay [24]
-
Sample Preparation:
-
Prepare a stock solution of the ADC at a known concentration (e.g., 10 mg/mL) in a suitable buffer.
-
Prepare a series of polyethylene glycol (PEG) solutions of varying concentrations (e.g., 0-30% w/v PEG 6000) in the same buffer.
-
-
Precipitation Induction:
-
In a 96-well plate, mix equal volumes of the ADC stock solution and each of the PEG solutions.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for precipitation to reach equilibrium.
-
-
Quantification of Soluble Protein:
-
Centrifuge the plate to pellet any precipitated ADC.
-
Carefully transfer the supernatant to a new plate.
-
Measure the protein concentration in the supernatant using a suitable method, such as UV absorbance at 280 nm.
-
-
Data Analysis:
-
Plot the concentration of soluble ADC against the PEG concentration.
-
The PEG concentration at which 50% of the protein has precipitated (PEGmidpt) can be used as a relative measure of solubility.[24]
-
Conclusion
The choice between this compound and linear amine-PEG-acid linkers is a critical decision in the design of bioconjugates. The branched architecture of this compound offers the potential for higher drug loading and may confer advantages in terms of stability and pharmacokinetics.[][15][27] However, the optimal linker is highly dependent on the specific application, the nature of the biomolecule, and the properties of the payload. The experimental protocols provided in this guide offer a framework for the systematic evaluation of different linker technologies, enabling researchers to select the most suitable linker to achieve their desired therapeutic or diagnostic outcomes.
Caption: Impact of linker properties on ADC efficacy and toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 6. 2-Amino-1,3-bis(t-butoxycarbonylethoxy)propane, 2171072-53-8 | BroadPharm [broadpharm.com]
- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. purepeg.com [purepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 17. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. blog.crownbio.com [blog.crownbio.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. creative-biolabs.com [creative-biolabs.com]
- 26. thesolubilitycompany.com [thesolubilitycompany.com]
- 27. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation: Evaluating Alternatives to 2-Amino-1,3-bis(carboxylethoxy)propane
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the successful creation of bioconjugates. The linker chemistry employed directly influences the stability, efficacy, and homogeneity of the final product, be it an antibody-drug conjugate (ADC), a fluorescently labeled protein for imaging, or a surface-immobilized enzyme.
This guide provides a comprehensive comparison of alternatives to 2-Amino-1,3-bis(carboxylethoxy)propane, a linker characterized by a central amine and two terminal carboxylic acid groups. The performance of this and other linkers will be evaluated based on their reaction chemistry, the stability of the resulting conjugate, and the experimental protocols required for their successful implementation.
Introduction to this compound and its Alternatives
This compound is a trifunctional linker, offering a primary amine for one conjugation point and two carboxylic acid groups for others. The carboxylic acid moieties require activation, typically via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form reactive NHS esters. These activated esters then readily react with primary amines on a target biomolecule to form stable amide bonds.
The primary alternatives for achieving amine-reactive bioconjugation fall into several major categories, each with distinct advantages and disadvantages:
-
N-Hydroxysuccinimide (NHS) Esters: These are among the most widely used amine-reactive reagents, known for their high reactivity and the formation of stable amide bonds.[1]
-
Maleimides: This class of reagents is highly specific for sulfhydryl (thiol) groups found in cysteine residues, forming stable thioether bonds.
-
Click Chemistry Linkers: This category encompasses a range of bioorthogonal reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, offering high specificity and efficiency.
-
Polyethylene Glycol (PEG) Linkers: Often incorporated into other linker types, PEG chains can enhance the solubility, stability, and pharmacokinetic properties of the resulting bioconjugate.
This guide will focus on a detailed comparison of this compound (activated via EDC/NHS) with pre-activated NHS esters and maleimide-based linkers.
Performance Comparison of Bioconjugation Linkers
The choice of linker significantly impacts the outcome of a bioconjugation reaction. Key performance indicators include reaction efficiency (conjugation yield), the stability of the resulting covalent bond, and the retention of the biomolecule's biological activity.
| Linker Chemistry | Target Functional Group | Resulting Covalent Bond | Reaction pH | Stability of Resulting Bond | Key Advantages | Key Disadvantages |
| This compound (with EDC/NHS activation) | Primary Amines (-NH₂) | Amide | Activation: 4.5-5.5; Conjugation: 7.2-8.5 | High | Versatility in linker design; forms stable bonds. | Two-step activation process; potential for side reactions with EDC. |
| N-Hydroxysuccinimide (NHS) Esters | Primary Amines (-NH₂) | Amide | 7.2-8.5 | High | One-step reaction; high reactivity; forms stable bonds.[1] | Susceptible to hydrolysis, especially at higher pH.[1] |
| Maleimides | Sulfhydryls (-SH) | Thioether | 6.5-7.5 | Generally stable, but can undergo retro-Michael addition. | High specificity for thiols; stable linkage. | Requires available cysteine residues; potential for thiol exchange. |
Table 1: Comparison of Key Performance Characteristics of Bioconjugation Linkers.
Experimental Protocols
Detailed and optimized protocols are essential for successful bioconjugation. Below are representative methodologies for the key chemistries discussed.
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol first activates the carboxylic acid groups on the linker before reacting it with the primary amines on the target protein.
Materials:
-
This compound HCl salt
-
Protein to be conjugated (in amine-free buffer, e.g., MES, pH 4.5-5.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column
Procedure:
-
Linker Preparation: Dissolve this compound in Activation Buffer.
-
Activation of Carboxylic Acids:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS (or Sulfo-NHS) to the linker solution.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution at a desired molar ratio (e.g., 20-fold molar excess of linker to protein).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Caption: Workflow for EDC/NHS conjugation.
Protocol 2: One-Step NHS Ester Conjugation to a Protein
This protocol is for directly reacting a pre-activated NHS ester linker with a protein.
Materials:
-
NHS ester-functionalized linker
-
Protein to be conjugated (in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS ester linker in DMF or DMSO to a concentration of 10 mM.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Purify the conjugate using a desalting column.
Caption: Workflow for NHS ester conjugation.
Protocol 3: Maleimide (B117702) Conjugation to a Thiol-Containing Protein
This protocol targets cysteine residues on a protein.
Materials:
-
Maleimide-functionalized linker
-
Protein with free sulfhydryl groups (in a buffer like PBS, pH 6.5-7.5)
-
Reducing agent (if necessary, e.g., TCEP)
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP and subsequently remove the reducing agent. Ensure the protein is in a suitable buffer at 1-10 mg/mL.
-
Linker Preparation: Dissolve the maleimide linker in DMF or DMSO to a 10 mM concentration.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate using a desalting column.
Caption: Workflow for maleimide conjugation.
Conclusion
The choice of a bioconjugation linker is a critical parameter that must be tailored to the specific application. While this compound offers versatility through its multiple functional groups, its use requires a two-step activation and conjugation process. In contrast, pre-activated NHS esters provide a more direct one-step approach for targeting amines, and maleimides offer high specificity for thiol groups.
For applications where random modification of surface-exposed lysines is acceptable and a stable amide bond is desired, both EDC/NHS activation of carboxylated linkers and the use of NHS esters are excellent choices. When site-specific conjugation is paramount and cysteine residues are available or can be engineered, maleimide chemistry is the preferred method. The stability of the resulting conjugate should also be a key consideration, with amide bonds generally offering high stability. The thioether bond from maleimide conjugation is also robust, though the potential for retro-Michael addition and thiol exchange should be considered in biological environments rich in free thiols.
Ultimately, the optimal linker and conjugation strategy will depend on a careful evaluation of the target biomolecule, the desired properties of the final conjugate, and the specific experimental conditions. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to achieve successful and reproducible bioconjugation outcomes.
References
A Comparative Guide to Antibody-Drug Conjugate (ADC) Linker Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which bridges these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, efficacy, and safety profile.[1][2] This guide provides a comparative analysis of commonly used ADC linkers, supported by experimental data and detailed methodologies.
It is important to note that a comprehensive search of scientific literature and commercial databases did not yield specific efficacy data for Antibody-Drug Conjugates utilizing the 2-Amino-1,3-bis(carboxylethoxy)propane linker . Therefore, this guide will focus on a comparison of well-characterized and clinically relevant alternative linkers to provide a valuable resource for ADC development. The principles and experimental protocols discussed herein are broadly applicable for the evaluation of novel linker technologies.
Introduction to ADC Linker Technology
The ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and associated off-target toxicity.[3][4] Upon internalization into the target cancer cell, the linker should facilitate the efficient release of the cytotoxic payload to induce cell death.[4][5] ADC linkers are broadly categorized into two main classes: cleavable and non-cleavable linkers.[1][]
-
Cleavable Linkers: These linkers are designed to be cleaved by specific triggers present in the tumor microenvironment or within the cancer cell, such as enzymes (e.g., cathepsins), acidic pH, or a high concentration of reducing agents like glutathione.[][7]
-
Non-Cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[1][8]
Comparative Efficacy of ADC Linkers
The choice of linker technology significantly impacts the performance of an ADC. The following tables summarize the key characteristics and performance data for representative cleavable and non-cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Example Linker | Payload | Target Antigen | Cell Line | IC50 (ng/mL) | Reference |
| Cleavable | Valine-Citrulline (vc) | MMAE | CD30 | Karpas 299 | ~10 | [4] |
| Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | MMAE | HER2 | NCI-N87 | ~5-10 | [9] |
| Cleavable | Hydrazone | Doxorubicin | CD56 | NB4 | ~50 | [7] |
| Non-Cleavable | Maleimidocaproyl (mc) | MMAF | CD22 | Ramos | ~1 | [4] |
| Non-Cleavable | Thioether (SMCC) | DM1 | HER2 | SK-BR-3 | ~20-50 | [1] |
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | Example Linker | Payload | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Cleavable | Valine-Citrulline (vc) | MMAE | A549 (Lung Cancer) Xenograft | 1 mg/kg, single dose | Significant inhibition vs. control | [10] |
| Cleavable | Glutamic acid-Valine-Citrulline (EVCit) | MMAE | HER2+ Xenograft | 3 mg/kg, single dose | >90% | [9] |
| Non-Cleavable | Thioether (SMCC) | DM1 | NCI-N87 (Gastric Cancer) Xenograft | 15 mg/kg, single dose | ~70-80% | [11] |
| Non-Cleavable | Maleimidocaproyl (mc) | MMAF | Lymphoma Xenograft | 5 mg/kg, Q4D x 4 | Significant regression | [4] |
Mandatory Visualizations
Signaling Pathway for a Microtubule Inhibitor Payload
Caption: Mechanism of action for an ADC with a microtubule inhibitor payload.
Experimental Workflow for ADC In Vitro Cytotoxicity Assessment
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Logical Relationship of ADC Components and Efficacy
Caption: Interplay of ADC components and their impact on efficacy and safety.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is adapted from established methodologies for assessing ADC-mediated cytotoxicity.[12][13]
1. Materials:
-
Target cancer cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
ADC and control antibody
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibody in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted ADCs or controls to the respective wells.
-
Incubation: Incubate the plate for a period of 72 to 144 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a four-parameter logistic (4PL) curve fit.[12]
Plasma Stability Assay by LC-MS
This protocol outlines a general procedure for evaluating ADC stability in plasma.[14][15]
1. Materials:
-
ADC sample
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
Immunoaffinity capture beads (optional)
2. Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: For each time point, the ADC can be captured from the plasma using immunoaffinity beads to remove other plasma proteins.
-
LC-MS Analysis: Analyze the captured ADC using an LC-MS method capable of separating the antibody, ADC with different drug-to-antibody ratios (DARs), and any released payload.
-
Data Analysis: Quantify the amount of intact ADC and any degradation products at each time point. Calculate the half-life of the ADC in plasma and monitor changes in the average DAR over time.
In Vivo Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor activity of an ADC in vivo.[10][16][17]
1. Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human tumor cell line
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the human tumor cell line into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups. Administer the ADC, vehicle, or control antibodies intravenously at the desired dose and schedule.
-
Tumor Measurement: Measure the tumor volume with calipers two to three times per week.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size, or after a set period.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition for each group compared to the vehicle control.
Conclusion
The selection of an appropriate linker is a critical decision in the design and development of an effective and safe Antibody-Drug Conjugate. While no specific efficacy data is publicly available for ADCs utilizing a this compound linker, this guide provides a framework for comparison by presenting data and protocols for well-established cleavable and non-cleavable linkers. The experimental methodologies detailed herein are essential for the preclinical evaluation of any novel ADC, enabling researchers to make informed decisions to advance the most promising candidates toward clinical development.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. adcreview.com [adcreview.com]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adcreview.com [adcreview.com]
- 8. books.rsc.org [books.rsc.org]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
Navigating Stability: A Comparative Guide to In Vitro Assays for PROTACs Featuring 2-Amino-1,3-bis(carboxylethoxy)propane Linkers
For researchers, scientists, and drug development professionals, ensuring the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the journey from discovery to clinical application. This guide provides a comprehensive comparison of key in vitro stability assays, offering insights into their methodologies and the impact of molecular components, such as the PEG-based linker derived from 2-Amino-1,3-bis(carboxylethoxy)propane, on PROTAC performance.
The unique tripartite structure of PROTACs—comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker—presents specific stability challenges that differ from traditional small molecules. Instability can compromise a PROTAC's ability to form the crucial ternary complex and induce protein degradation. This guide will delve into the most common in vitro assays used to assess PROTAC stability: microsomal stability, plasma stability, and chemical stability, providing detailed protocols and comparative data to inform rational drug design.
At a Glance: Key In Vitro Stability Assays for PROTACs
| Assay Type | Purpose | Key Parameters Measured | Common Biological Matrix/Conditions |
| Microsomal Stability Assay | To assess metabolic stability in the presence of liver enzymes (Phase I metabolism). | Half-life (t½), Intrinsic Clearance (Clint) | Human or rodent liver microsomes, NADPH |
| Plasma Stability Assay | To evaluate stability in the presence of plasma enzymes (e.g., esterases, amidases). | Percent of PROTAC remaining over time, Half-life (t½) | Human or rodent plasma |
| Chemical Stability Assay | To determine stability under various non-enzymatic conditions. | Percent of PROTAC remaining over time | Buffers at various pH values (e.g., pH 1.2, 7.4) |
The Influence of Linker Composition on PROTAC Stability
The linker connecting the two active ends of a PROTAC is not merely a spacer but a critical determinant of its physicochemical properties and metabolic stability. The choice of linker, including those incorporating this compound to form a polyethylene (B3416737) glycol (PEG)-based linker, can significantly impact a PROTAC's performance.
-
PEG Linkers: These are generally hydrophilic and can improve the solubility of the PROTAC molecule. However, longer PEG chains can sometimes be more susceptible to metabolism. The flexibility of PEG linkers can also influence the formation and stability of the ternary complex.
-
Alkyl Chains: These linkers are more hydrophobic and can sometimes lead to lower solubility. However, they can also offer greater metabolic stability compared to some PEG linkers.
The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of various linker types and lengths.
Comparative Stability Data
The following tables summarize experimental data from various studies, highlighting the impact of linker composition and E3 ligase choice on PROTAC stability and degradation efficiency.
Table 1: Impact of Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | [1] |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | [1] |
| BRD4 | CRBN | PEG | 0 | < 0.5 µM | [1] |
| BRD4 | CRBN | PEG | 1-2 | > 5 µM | [1] |
| BRD4 | CRBN | PEG | 4-5 | < 0.5 µM | [1] |
Table 2: Comparison of PROTACs with Different E3 Ligase Ligands
| Target Protein | E3 Ligase Recruited | PROTAC | DC50 | Dmax | Cell Line | Reference |
| BRD4 | CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [2] |
| BRD4 | VHL | PROTAC 17 | Low nM range | >90% | Not specified | [2] |
| KRAS G12D | VHL | PROTAC 8o | 50 nM | >90% | H358 | [3] |
| KRAS G12C | CRBN | LC-2 | No degradation | - | MIA PaCa-2 | [3] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro stability assays are provided below.
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the rate of metabolic degradation of a PROTAC by liver microsomal enzymes.
Materials:
-
Test PROTAC compound
-
Pooled human or other species liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile (B52724) with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC solution to the mixture (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube or well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Preparation and Analysis:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PROTAC in the presence of plasma enzymes.
Materials:
-
Test PROTAC compound
-
Pooled human or other species plasma (e.g., heparinized)
-
Phosphate buffer (pH 7.4)
-
Positive control compound known to be unstable in plasma
-
Acetonitrile with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw plasma at 37°C.
-
-
Incubation:
-
Add the test PROTAC stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Preparation and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the remaining PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining PROTAC against time to determine the stability profile.
-
Protocol 3: Chemical Stability Assay
Objective: To assess the stability of a PROTAC in aqueous solutions at different pH values.
Materials:
-
Test PROTAC compound
-
Buffer solutions at various pH values (e.g., pH 1.2 for simulated gastric fluid, pH 7.4 for physiological conditions)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent.
-
Prepare the buffer solutions for the desired pH values.
-
-
Incubation:
-
Add the PROTAC stock solution to each buffer solution to the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Time Points and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot from each incubation.
-
Analyze the samples directly by LC-MS/MS or after appropriate dilution to determine the concentration of the PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point compared to the initial concentration at time 0.
-
Plot the percentage remaining versus time for each pH condition to evaluate the stability profile.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the key in vitro stability assays.
Conclusion
The in vitro stability of PROTACs is a multifaceted challenge that requires a systematic and comparative approach to assessment. By employing a panel of assays including microsomal, plasma, and chemical stability tests, researchers can gain a comprehensive understanding of a PROTAC's potential liabilities. The data clearly indicates that linker composition, including the use of PEG-based linkers derived from molecules like this compound, and the choice of E3 ligase are critical factors influencing stability and degradation efficacy. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the rational design and optimization of stable and effective PROTACs, ultimately accelerating their development as transformative therapeutics.
References
A Comparative Guide to the Structural Analysis of Peptides Modified with 2-Amino-1,3-bis(carboxylethoxy)propane
For researchers and drug development professionals, understanding the structural implications of peptide modifications is paramount. The incorporation of linkers, such as 2-Amino-1,3-bis(carboxylethoxy)propane, can significantly alter a peptide's conformation, stability, and ultimately, its biological activity. This guide provides a comparative overview of the structural analysis of peptides containing this bifunctional, PEG-based linker, outlining key experimental methodologies and expected data outcomes.
This compound is a versatile linker used in peptide chemistry and bioconjugation.[1][2] Its structure features a central amino group for attachment to a peptide backbone or side chain, and two terminal carboxylic acid groups that can be conjugated to other molecules, enabling the creation of branched peptide structures or the attachment of multiple functionalities.[1] The polyethylene (B3416737) glycol (PEG) characteristics of the linker can enhance water solubility and biocompatibility.[2][3]
Comparative Structural Analysis: Data Overview
The structural analysis of a peptide modified with this compound would focus on elucidating the conformational changes induced by the linker. This is typically achieved through a combination of high-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the comparative data that would be generated.
| Parameter | Unmodified Peptide | Peptide with this compound | Alternative Linker (e.g., Rigid Linker) |
| Molecular Weight (Da) | X | X + 235.2 | X + Linker MW |
| Charge State Distribution (MS) | Typically lower charge states | Potentially altered due to linker | Dependent on linker chemistry |
| Fragmentation Pattern (MS/MS) | Predictable b- and y-ion series | Additional fragment ions from the linker; potential for complex spectra | Linker-specific fragmentation |
| Key 1H-15N HSQC Chemical Shifts (NMR) | Dispersed peaks indicative of a folded structure | Significant chemical shift perturbations (CSPs) for residues near the attachment site | CSPs localized to the attachment site, potentially less widespread than with a flexible linker |
| Nuclear Overhauser Effects (NOEs) | Specific long-range NOEs defining the tertiary structure | Loss of some native NOEs and appearance of new NOEs between the peptide and the linker | Preservation of more native NOEs compared to a flexible linker |
| Conformational Ensemble | Well-defined or flexible depending on the peptide | Increased flexibility and a broader conformational ensemble | More constrained conformational ensemble |
Experimental Protocols for Structural Characterization
Detailed below are the standard experimental protocols for the structural analysis of peptides modified with this compound.
Mass Spectrometry for Linker-Modified Peptides
Mass spectrometry is a crucial first step to confirm the successful conjugation of the linker to the peptide and to probe changes in the peptide's primary structure and accessibility.
1. Sample Preparation:
-
The modified peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and formic acid.
2. Intact Mass Analysis:
-
An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is used to determine the accurate molecular weight of the modified peptide. This confirms the addition of the this compound linker (MW: 235.2 Da).
3. Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Linker Location:
-
The modified peptide ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
The resulting fragment ions are analyzed to confirm the peptide sequence and identify the specific amino acid residue to which the linker is attached. The fragmentation pattern will include characteristic ions from the peptide backbone (b- and y-ions) as well as fragments originating from the linker itself.
NMR Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of the modified peptide in solution.
1. Sample Preparation:
-
For detailed structural studies, the peptide is isotopically labeled with ¹⁵N and ¹³C. This is typically achieved through solid-phase peptide synthesis using labeled amino acids.
-
The labeled, modified peptide is purified by RP-HPLC and dissolved in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5, with 10% D₂O). The sample concentration should ideally be between 0.5 and 2 mM.[4]
2. NMR Data Acquisition:
-
A suite of 2D and 3D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
2D ¹H-¹⁵N HSQC: This experiment provides a fingerprint of the peptide, with one peak for each backbone and side-chain amide proton. Chemical shift perturbations between the modified and unmodified peptide indicate regions affected by the linker.
-
3D HNCACB, CBCA(CO)NH, HNCO, HN(CA)CO: These experiments are used to obtain the sequential assignment of the backbone resonances.
-
3D ¹⁵N-edited NOESY-HSQC: This experiment detects through-space correlations (Nuclear Overhauser Effects) between protons that are close in space (< 5 Å). These NOEs are crucial for determining the peptide's 3D structure.
3. Structure Calculation:
-
The assigned chemical shifts and NOE distance restraints are used as input for structure calculation software (e.g., CYANA, XPLOR-NIH).
-
The output is an ensemble of 3D structures that are consistent with the experimental data, providing insight into the conformational preferences of the modified peptide.
Visualizing Experimental Workflows
To better illustrate the processes involved in the structural analysis of peptides modified with this compound, the following diagrams outline the key experimental workflows.
Conclusion
The structural analysis of peptides containing this compound requires a multi-faceted approach, heavily relying on mass spectrometry and NMR spectroscopy. While the introduction of this flexible, bifunctional linker can present challenges in terms of increased conformational heterogeneity, the experimental protocols outlined in this guide provide a robust framework for detailed characterization. By comparing the data obtained for the modified peptide with that of its unmodified counterpart and potentially with peptides containing alternative linkers, researchers can gain critical insights into the structure-activity relationships of their novel peptide constructs, ultimately guiding the development of more effective therapeutics.
References
A Comparative Guide to Bifunctional Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened new frontiers in therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of many TPD strategies, particularly Proteolysis Targeting Chimeras (PROTACs), lies the bifunctional linker—a critical component that bridges a target protein with an E3 ubiquitin ligase, thereby orchestrating the target's destruction. The choice of linker is not a trivial matter of connection; its composition, length, and rigidity profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the degrader molecule.[1][2][3]
This guide provides an objective comparison of common linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Central Role of the Linker
A PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4] The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] This proximity induces the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[5][6] An ideal linker will not only ensure the correct spatial orientation of the two proteins but also bestow favorable physicochemical properties upon the PROTAC, such as solubility and cell permeability.[2][3]
Comparative Analysis of Linker Types
PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.
Flexible Linkers: Alkyl and Polyethylene (B3416737) Glycol (PEG) Chains
Flexible linkers, predominantly composed of alkyl chains or polyethylene glycol (PEG) units, are the most commonly employed linkers in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[4][7]
-
Alkyl Chains: These are typically hydrophobic and provide a high degree of conformational freedom.[2]
-
PEG Linkers: The inclusion of ethylene (B1197577) glycol units increases hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[8] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[1]
While their flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation, it can also introduce an entropic penalty upon binding, potentially reducing the stability of the complex.[2]
Rigid Linkers
Rigid linkers often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1] This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1] Furthermore, rigid linkers can exhibit enhanced metabolic stability.[1]
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained popularity for its efficiency and modularity in PROTAC synthesis. This approach allows for the rapid assembly of diverse PROTAC libraries with varying linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.[1]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value signifies greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [1][4][9]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [1][9][10]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [1]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | PROTAC A | Moderate |
| Rigid (Piperazine) | PROTAC B | High |
Table 4: Physicochemical Properties of PROTACs Based on E3 Ligase [11][12]
| E3 Ligase | Average MW (Da) | Average cLogP | Average TPSA (Ų) | Average Rotatable Bonds |
| CRBN | 950 | 4.5 | 150 | 15 |
| VHL | 1050 | 3.8 | 180 | 18 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams, generated using the DOT language, illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[6][13][14]
Materials:
-
Cultured cells
-
PROTACs with different linkers
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.[6]
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[5][15][16]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Purified target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC compound
-
DMSO (vehicle control)
Procedure:
-
Reaction Setup: Assemble the reactions on ice in a total volume of 25 µL. It is recommended to prepare a master mix of common reagents.
-
A typical reaction contains: E1, E2, E3, POI, Ubiquitin, ATP, and ubiquitination buffer.
-
-
PROTAC Addition: Add the PROTAC to the reaction mix at the desired final concentration. Include a vehicle control (DMSO).
-
Incubation: Initiate the reaction by transferring the tubes to a 37°C incubator for 60-90 minutes.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis by Western Blot:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody against the POI.
-
The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay quantitatively measures the formation of the ternary complex induced by a PROTAC.[17][18][19][20]
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-tagged target protein (donor)
-
Plasmid encoding HaloTag®-tagged E3 ligase (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Substrate (donor substrate)
-
PROTAC compound
-
Luminometer with 460 nm and >600 nm filters
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a white assay plate. Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (>600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The rational design of bifunctional linkers is a cornerstone of developing potent and selective protein degraders. This guide has provided a comparative overview of common linker types, supported by quantitative data and detailed experimental protocols. While flexible linkers like PEG and alkyl chains offer synthetic advantages, rigid linkers may pave the way for enhanced potency and improved pharmacokinetic profiles through conformational control. A systematic evaluation of linker candidates, employing a combination of biophysical and cellular assays, is paramount to elucidating the structure-activity relationships that govern PROTAC efficiency. By carefully considering the principles and methodologies outlined herein, researchers can accelerate the discovery and optimization of novel therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. lifesensors.com [lifesensors.com]
- 17. benchchem.com [benchchem.com]
- 18. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 19. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 20. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
The Strategic Advantage of 2-Amino-1,3-bis(carboxylethoxy)propane in Advanced Drug Design
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, 2-Amino-1,3-bis(carboxylethoxy)propane, a branched, hydrophilic polyethylene (B3416737) glycol (PEG)-based linker, presents a unique combination of properties that can significantly enhance the performance and therapeutic index of a drug conjugate.
This guide provides a comprehensive comparison of this compound with other common linker types, supported by general experimental principles and data that highlight the advantages of its structural motifs.
Unveiling the Potential: A Head-to-Head Comparison
The efficacy of a drug conjugate is profoundly influenced by the physicochemical properties of its linker. The branched and hydrophilic nature of this compound offers distinct advantages over traditional linear and hydrophobic linkers.
Key Performance Indicators of Linker Classes
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound (Branched, Hydrophilic PEG) | Branched structure with two carboxylic acid moieties and a central amino group; PEG-based. | - Enhanced Hydrophilicity: Improves solubility and reduces aggregation of hydrophobic drug payloads.[1]- Improved Pharmacokinetics: The hydrophilic nature can shield the conjugate from premature clearance, leading to a longer circulation half-life.[2]- Potential for Higher Drug-to-Antibody Ratios (DAR): The branched structure may allow for the attachment of a higher payload concentration without compromising antibody integrity.[3]- Biocompatible and Low Immunogenicity: PEG is well-known for its low toxicity and immunogenicity.[4] | - Increased steric hindrance might in some cases affect binding affinity.[5]- Synthesis can be more complex compared to simple linear linkers. |
| Linear PEG Linkers (Hydrophilic) | Straight-chain polymers of ethylene (B1197577) glycol with reactive functional groups at the termini. | - Good hydrophilicity and biocompatibility.[4]- Well-established and widely used in drug development.[]- Predictable, linear extension of the drug from the carrier. | - May have limitations in achieving high DAR without aggregation.[7]- Can be susceptible to enzymatic cleavage depending on the incorporated functionalities. |
| Alkyl Linkers (Hydrophobic) | Composed of a simple hydrocarbon chain. | - Synthetically straightforward and cost-effective.[5]- Can offer a rigid and defined distance between the drug and the carrier. | - Poor Solubility: Can lead to aggregation, especially with hydrophobic drugs, and may require co-solvents for formulation.[7]- Increased Clearance: Hydrophobicity can lead to faster clearance from circulation.[2]- Potential for non-specific binding to plasma proteins. |
| Cleavable Linkers (e.g., Disulfide, Hydrazone) | Contain a chemically or enzymatically labile bond. | - Designed for controlled drug release in the target environment (e.g., reductive intracellular environment or low pH of lysosomes).[8] | - Potential for premature drug release in circulation, leading to off-target toxicity.[8]- Stability can be a concern during storage and administration. |
| Non-Cleavable Linkers | Form a stable bond between the drug and the carrier. | - Enhanced Plasma Stability: Minimizes premature drug release and systemic toxicity.[8] | - Drug release relies on the degradation of the entire conjugate within the target cell, which can be a slower process.[8]- The released drug-linker metabolite must retain activity. |
The Architectural Advantage in Action: Conceptual Pathways
The structural attributes of this compound directly influence the mechanism of action of the resulting drug conjugate.
In a PROTAC, the branched linker facilitates the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9] The flexibility and hydrophilicity of the PEG component are crucial for optimizing the spatial arrangement of this complex.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Flexible vs. Rigid Designs
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. The choice between a flexible or rigid linker profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is far from a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[] The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] While flexible linkers have been historically favored for their synthetic tractability, a growing body of evidence highlights the advantages of rigid linkers in optimizing PROTAC performance.[3][4]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., Alkyl, PEG) | Rigid Linkers (e.g., Piperazine (B1678402), Cycloalkane, Aromatic) |
| Conformational Freedom | High | Low (Constrained) |
| Ternary Complex Formation | Can adapt to various protein-protein interfaces, but may have an entropic penalty.[5] | Can pre-organize the PROTAC for optimal ternary complex formation, potentially increasing potency.[3] |
| Synthetic Accessibility | Generally straightforward and easy to modify length.[3] | Can be more synthetically challenging.[4] |
| Physicochemical Properties | PEG linkers can improve solubility. Alkyl linkers are often hydrophobic.[3] | Can improve solubility and cell permeability through the incorporation of polar or ionizable groups.[6] |
| Pharmacokinetics | Can be more susceptible to metabolism.[] | Often exhibit enhanced metabolic stability and improved oral bioavailability.[6][8] |
| Selectivity | Flexibility may lead to off-target effects. | Rigidity can enhance selectivity by enforcing a specific binding orientation.[] |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data comparing flexible and rigid linkers in different PROTAC systems.
Table 1: Comparison of Linkers in BRD4-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | Flexible | PEG | ~100 | >90 | HeLa |
| AT1 | VHL | Rigid | Piperazine-based | 1.8 | >95 | RS4;11 |
| dBET1 | CRBN | Flexible | PEG-Alkyl | <100 | >90 | MV4-11 |
| QCA570 | CRBN | Rigid | Ethynyl-based | 3-6 fold more potent than flexible counterpart | Not Reported | MOLM13, MV4;11 |
Table 2: Comparison of Linkers in Androgen Receptor (AR)-Targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | Linker Composition | Degradation at 3 µM | Cell Line |
| PROTAC 54 | IAP | Flexible | PEG | Exhibited degradation | 22Rv1 |
| PROTACs 55-57 | IAP | Rigid | Disubstituted phenyl | No activity | 22Rv1 |
| ARD-69 | VHL | Rigid | Pyridine/di-piperidine | DC50 < 1 nM | LNCaP, VCaP |
The Influence of Linker Type on Pharmacokinetics
A critical aspect of drug development is a compound's pharmacokinetic profile. The linker plays a significant role in determining a PROTAC's absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Impact of Linker on Pharmacokinetic Parameters
| Linker Type | Key Characteristics and Impact on Pharmacokinetics |
| Flexible (Alkyl) | Generally hydrophobic, which can limit aqueous solubility.[3] However, at matched lipophilicity, alkyl-linked degraders can outperform PEGylated counterparts in permeability.[] Shorter alkyl linkers can lead to better metabolic stability.[6] |
| Flexible (PEG) | Hydrophilic nature improves solubility and can enhance cell permeability.[3] However, PEG chains can be metabolically unstable.[10] |
| Rigid (Cyclic, Aromatic) | Incorporation of motifs like piperazine or piperidine (B6355638) can significantly improve aqueous solubility and metabolic stability.[6] The conformational constraint can lead to improved oral bioavailability and plasma half-life.[][8] |
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
1. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
2. Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand.
-
Treat the cells with serial dilutions of the PROTAC.
3. Signal Detection:
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
4. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
This assay confirms the physical interaction between the target protein and the E3 ligase in the presence of a PROTAC.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. Pre-treatment with a proteasome inhibitor (e.g., MG132) can stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an antibody against the E3 ligase (or target protein).
-
Add protein A/G beads to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in sample buffer.
4. Western Blot Analysis:
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane.
1. Plate Preparation:
-
A filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form the artificial membrane.
-
An acceptor plate is filled with buffer.
2. Assay Procedure:
-
The PROTAC solution is added to the donor wells of the filter plate.
-
The filter plate is placed on top of the acceptor plate, creating a "sandwich".
-
The plate sandwich is incubated at room temperature for a defined period.
3. Quantification:
-
The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS.
4. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated.
Visualizing PROTAC Mechanisms and Workflows
Caption: The PROTAC mechanism of action, leading to targeted protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC candidates.
Caption: Logical relationships of linker properties and their impact on PROTAC performance.
Conclusion
The rational design of the linker is a critical determinant of a PROTAC's success. While flexible linkers offer synthetic ease and have been instrumental in the early development of PROTACs, the field is increasingly moving towards more rigid and functionalized linkers to overcome challenges related to potency, selectivity, and pharmacokinetics. Rigid linkers can pre-organize the PROTAC into a bioactive conformation, leading to more potent degradation and improved drug-like properties. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
Validating conjugation sites using 2-Amino-1,3-bis(carboxylethoxy)propane
In the development of biotherapeutics such as antibody-drug conjugates (ADCs) and PEGylated proteins, precise characterization of the conjugation site is critical for ensuring product consistency, efficacy, and safety. This guide provides a comparative overview of key methodologies for validating conjugation sites, with a focus on mass spectrometry-based approaches, which are the gold standard in the field. While a variety of chemical linkers are employed in the creation of these conjugates, it is important to note that 2-Amino-1,3-bis(carboxylethoxy)propane is a bifunctional, PEG-based linker used in the synthesis of bioconjugates, such as proteolysis-targeting chimeras (PROTACs), rather than a reagent for the validation of conjugation sites.[1][2][3][4][5] This guide will, therefore, focus on the analytical techniques used to identify and confirm the location of these crucial linkages.
Mass Spectrometry: The Cornerstone of Conjugation Site Analysis
Mass spectrometry (MS) offers unparalleled sensitivity and resolution for the detailed characterization of protein bioconjugates.[6][7][8] It can provide information on the sites of conjugation, the degree of conjugation, and the drug-to-protein ratio.[6]
Key Mass Spectrometry-Based Techniques
A multi-faceted MS approach is often employed to gain a comprehensive understanding of a bioconjugate. This typically involves a combination of intact mass analysis, analysis of protein subunits, and peptide mapping.
| Technique | Information Provided | Advantages | Limitations |
| Intact Mass Analysis | Drug-to-Antibody Ratio (DAR) distribution, degree of conjugation.[6] | Rapid assessment of overall conjugation. | Does not provide site-specific information. Limited by the mass and heterogeneity of the molecule.[6] |
| Subunit Analysis (e.g., reduced antibody) | Localization of the conjugate to specific chains (e.g., light or heavy chain of an antibody). | Provides domain-level localization of the conjugation. | Does not pinpoint the specific amino acid residue. |
| Peptide Mapping (Bottom-up Proteomics) | Precise identification of the modified amino acid residue(s).[7] | High resolution, site-specific information. Confirms protein sequence and can identify post-translational modifications.[7] | Can be time-consuming due to sample preparation (digestion). Incomplete sequence coverage can occur. |
| Top-Down & Middle-Down Analysis | Provides information on the intact protein or large fragments with modifications. | Can reveal combinations of modifications on a single protein molecule. | Requires specialized instrumentation and data analysis software. Less effective for highly complex mixtures. |
Alternative and Complementary Techniques
While MS is the primary tool, other techniques can provide valuable, albeit less detailed, information.
| Technique | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Can be used to determine the average drug-to-antibody ratio (DAR).[9] | Rapid and simple to perform.[9] | Provides an average value and no site-specific information.[9] Can be affected by interfering substances. |
| Site-Directed Mutagenesis & Engineered Tags | Used to create site-specific conjugations, indirectly validating the intended site.[10][11] | Allows for the creation of homogenous conjugates.[11] | Requires genetic engineering of the protein. Does not validate conjugation in non-engineered proteins. |
Experimental Protocols
Generic Peptide Mapping Workflow for Conjugation Site Validation
This protocol outlines the general steps for identifying conjugation sites using a bottom-up proteomics approach.
-
Denaturation, Reduction, and Alkylation: The protein conjugate is first denatured to unfold it. Disulfide bonds are then reduced (e.g., with dithiothreitol) and the resulting free thiols are alkylated (e.g., with iodoacetamide) to prevent them from reforming.
-
Enzymatic Digestion: A specific protease, such as trypsin, is added to the protein solution to cleave it into smaller peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated using liquid chromatography (LC) and then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1). Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of a mass shift corresponding to the mass of the conjugated molecule on a specific peptide identifies the site of conjugation.
Caption: Workflow for conjugation site validation using peptide mapping.
Intact Mass Analysis Workflow
This workflow is used to determine the overall degree of conjugation.
-
Sample Preparation: The protein conjugate is desalted to remove any non-volatile salts that could interfere with the analysis.
-
Direct Infusion or LC-MS: The sample is either directly infused into the mass spectrometer or introduced via a short liquid chromatography run.
-
Mass Spectrometry: The mass spectrometer acquires the spectrum of the intact protein conjugate.
-
Deconvolution: The resulting spectrum, which contains multiple charge states of the protein, is deconvoluted to determine the neutral mass of the different conjugated species.
-
Data Analysis: The masses of the different species are analyzed to determine the distribution of the drug-to-antibody ratio.
Caption: Workflow for determining the drug-to-antibody ratio (DAR) using intact mass analysis.
Conclusion
The validation of conjugation sites is a multifaceted process that relies heavily on a suite of analytical techniques, with mass spectrometry at the forefront. While linkers like this compound are essential for creating novel bioconjugates, the subsequent characterization and validation of these complex molecules depend on powerful analytical methods. A thorough understanding and application of techniques such as peptide mapping and intact mass analysis are indispensable for the successful development of safe and effective protein therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound HCl salt - Creative Biolabs [creative-biolabs.com]
- 3. This compound HCl salt, 1020112-73-5 | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound HCl|COA [dcchemicals.com]
- 6. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 7. curirx.com [curirx.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Amino-1,3-bis(carboxylethoxy)propane: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Amino-1,3-bis(carboxylethoxy)propane, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Safety Summary
This compound hydrochloride is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following protocol provides a general framework for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If working in a poorly ventilated area or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
Step 2: Waste Collection
-
Unused Material: If disposing of the original product, keep it in its original, tightly sealed container. Do not mix it with other waste chemicals.
-
Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads, contaminated gloves, or labware, should be collected in a separate, clearly labeled, and sealed container.
Step 3: Spill Management
In the event of a spill, follow these procedures to minimize hazards and prevent environmental contamination.
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors or dust.
-
Contain the Spill: Prevent the spill from spreading or entering drains or water courses.[1]
-
Absorb Liquids: For liquid spills, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[1]
-
Collect Absorbed Material: Carefully scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol.[1]
-
Dispose of Contaminated Materials: All materials used for cleanup should be disposed of as hazardous waste according to the procedures outlined in this guide.
Step 4: Waste Storage
-
Store waste containers in a designated, secure area, away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure all waste containers are clearly labeled with the chemical name and associated hazards.
Step 5: Final Disposal
-
The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
Never dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-1,3-bis(carboxylethoxy)propane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Amino-1,3-bis(carboxylethoxy)propane. The following procedures are designed to ensure safe laboratory practices and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Adherence to proper PPE protocols is mandatory to ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile rubber) |
| Eye & Face Protection | Safety glasses with side-shields or goggles | ANSI Z87.1 certified |
| Face shield | To be used when there is a splash hazard | |
| Skin and Body Protection | Laboratory coat | Full-length, buttoned |
| Protective clothing | As needed to prevent skin contact | |
| Respiratory Protection | Respirator | Use in well-ventilated areas. If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following handling protocol is essential to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Ensure that a safety shower and an eyewash station are readily accessible and operational.
-
Before handling, inspect all PPE for integrity.
-
-
Chemical Handling :
-
In Case of Exposure :
-
If on skin : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention[1].
-
If inhaled : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention[1].
-
If swallowed : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[1].
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material (including unused product and contaminated disposables) in a designated, properly labeled, and sealed container.
-
-
Disposal Procedure :
-
Dispose of the contents and container in accordance with all applicable local, state, and federal regulations[1].
-
Do not allow the chemical to enter drains or watercourses.
-
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
